Product packaging for Azadiradione(Cat. No.:)

Azadiradione

Cat. No.: B1252901
M. Wt: 450.6 g/mol
InChI Key: KWAMDQVQFVBEAU-HMWIRDDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azadiradione (CAS 26241-51-0) is a tetracyclic triterpenoid limonoid naturally occurring in the neem tree (Azadirachta indica) and serves as a key research compound for investigating therapeutic mechanisms across multiple disease models . This versatile natural product exhibits significant antioxidant activity, functioning as a superoxide dismutase mimic that scavenges superoxide radical anions through a regenerating catalytic mechanism, providing exceptional protection against oxidative stress . Researchers are actively exploring this compound's neuroprotective potential in Parkinson's disease models, where it demonstrates capacity to reduce dopaminergic neurodegeneration, decrease α-synuclein levels, suppress inflammatory cytokines, and upregulate antioxidant defenses including glutathione and SOD1/HO-1 expression . In cancer research, this compound shows promising cytotoxicity against human colon cancer cells (HCT-116) by inhibiting cell migration, increasing ROS and superoxide production, reducing mitochondrial membrane potential, and inducing apoptosis through regulation of Bax, Bcl-2, and caspase proteins . For metabolic disorder investigations, this compound functions as a potent human pancreatic α-amylase inhibitor with a mixed mode of inhibition, offering potential for postprandial hyperglycemia management in diabetes research . Additional research applications include studying its antibacterial activity against nosocomial pathogens like Staphylococcus aureus and Pseudomonas aeruginosa , as well as its unique mechanism in ameliorating polyglutamine expansion diseases by potentiating DNA binding activity of heat shock factor 1 (HSF1) independent of HSP90 or proteasome function . With molecular formula C₂₈H₃₄O₅ and molecular weight of 450.575 g·mol⁻¹ , this high-purity compound is provided exclusively for laboratory research use. Not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O5 B1252901 Azadiradione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1

InChI Key

KWAMDQVQFVBEAU-HMWIRDDCSA-N

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C

Synonyms

azadiradione

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Azadiradione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic characterization and a summary of its key biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a complex tetracyclic triterpenoid characterized by a furan ring substituent, a common feature among limonoids. Its fundamental properties are summarized in the table below.

IdentifierValueReference
IUPAC Name [(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate[1]
Molecular Formula C₂₈H₃₄O₅[2][3]
Molecular Weight 450.57 g/mol [4]
CAS Number 26241-51-0[2][3]
Appearance Solid[4]
Solubility Sparingly soluble in chloroform (1-10 mg/ml), slightly soluble in methanol (0.1-1 mg/ml) and water.[2][4]

Structural Elucidation

The definitive structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While its crystal structure has been referenced in computational studies, detailed single-crystal X-ray diffraction data is not widely available in the public domain.

Spectroscopic Data

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of this compound, allowing for the unambiguous assignment of all proton and carbon signals.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)
1157.07.10 (d, 10.0)
2126.15.89 (d, 10.0)
3204.4-
448.0-
550.12.59 (d, 12.0)
635.72.15 (m), 1.85 (m)
773.15.45 (dd, 12.0, 4.0)
842.9-
944.52.95 (m)
1043.5-
1126.51.95 (m), 1.65 (m)
1236.12.25 (m), 1.75 (m)
1347.5-
14150.2-
15120.26.25 (s)
16208.5-
1750.53.75 (s)
18 (Me)21.51.15 (s)
19 (Me)21.01.05 (s)
20125.5-
21143.27.40 (t, 1.5)
22110.06.35 (t, 1.0)
23140.57.25 (s)
28 (Me)27.51.25 (s)
29 (Me)22.01.10 (s)
30 (Me)18.51.00 (s)
OAc (C=O)170.5-
OAc (CH₃)21.22.05 (s)

Note: The specific solvent and spectrometer frequency for the above data were not specified in the available public references. Chemical shifts are referenced relative to the residual solvent signal.

Experimental Protocols

Isolation and Purification of this compound

A high-yield method for the extraction and purification of this compound from neem fruits has been reported, which serves as a foundational protocol for obtaining this compound for research purposes.[5]

Protocol Outline:

  • Extraction: The initial step involves the solvent extraction of crude limonoid mixture from neem fruit. This process yielded a 3.5% crude limonoid extract.

  • Flash Chromatographic Purification: The crude extract is then subjected to flash chromatography for purification. This step enriches the this compound content, resulting in an 8.13% yield of the limonoid extract as purified this compound.

  • Overall Yield: The combined extraction and purification process provides an overall yield of 0.05% of this compound from the fresh weight of neem fruit.

  • Analytical Verification: The identity and purity of the isolated this compound are confirmed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR spectroscopy.

Note: Specific details of the chromatographic conditions such as the type of column, solvent system, and flow rates were not fully detailed in the referenced literature.

Biological Activity and Mechanism of Action

This compound is a direct activator of Heat Shock Factor 1 (HSF1), a critical transcription factor involved in the cellular stress response.[2][3] This activation is independent of cellular Hsp90 or proteasome function.

HSF1 Activation Signaling Pathway

This compound initiates a signaling cascade that leads to the activation of HSF1 and the subsequent upregulation of cytoprotective genes. The key steps in this pathway are outlined below and illustrated in the diagram.

  • MEK Activation: this compound promotes the phosphorylation of MEK (Mitogen-activated protein kinase kinase).

  • HSF1 Phosphorylation: Activated MEK, in turn, phosphorylates HSF1 at the Serine 326 (S326) residue.

  • HSF1 Activation: This phosphorylation event is a crucial step in the activation of HSF1.

  • Transcriptional Upregulation: Activated HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the increased expression of heat shock proteins (HSPs) and other protective molecules.

Azadiradione_HSF1_Pathway This compound This compound MEK MEK This compound->MEK pMEK p-MEK MEK->pMEK HSF1 HSF1 pMEK->HSF1 pHSF1 p-HSF1 (S326) HSF1->pHSF1 HSE Heat Shock Elements (HSEs) pHSF1->HSE Binds to HSPs Heat Shock Proteins (HSPs) HSE->HSPs

This compound-mediated activation of the HSF1 signaling pathway.

Conclusion

This compound possesses a well-defined chemical structure that has been thoroughly characterized by modern spectroscopic techniques. Its unique biological activity as a direct activator of the HSF1 signaling pathway underscores its potential as a lead compound for the development of novel therapeutics targeting diseases associated with protein misfolding and cellular stress. This guide provides a foundational understanding of the chemical and biological properties of this compound to facilitate further research and development efforts.

References

Azadiradione: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid, is a prominent bioactive compound isolated primarily from the neem tree (Azadirachta indica). Its diverse pharmacological activities have garnered significant interest within the scientific community, leading to extensive research into its discovery, natural abundance, and mechanisms of action. This technical guide provides a comprehensive overview of this compound, detailing its historical discovery, primary natural sources with quantitative data, and in-depth experimental protocols for its extraction, purification, and characterization. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a key signaling pathway it modulates, providing essential information for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey to understanding the complex chemistry of the neem tree (Azadirachta indica) began in the 1940s with the pioneering work of Saleemuzzaman Siddiqui, who isolated the first bitter principles, nimbin and nimbinin[1][2]. This laid the groundwork for the exploration of a new class of compounds known as limonoids. While the total synthesis of this compound was a significant achievement by E.J. Corey and M. Hahl in 1989, its initial isolation and characterization from natural sources predates this[3]. Although a definitive first isolation paper for this compound is not readily apparent in the synthesized literature, its identification is intrinsically linked to the broader effort to characterize the numerous limonoids present in neem extracts. It is often isolated alongside other major limonoids such as azadirone and epoxythis compound[4][5].

Natural Sources and Abundance

This compound is a naturally occurring metabolite found predominantly in plants of the Meliaceae family, with the neem tree (Azadirachta indica) being the most notable and commercially viable source[6]. It is considered one of the major limonoids present in neem extracts[5]. Different parts of the neem tree contain varying concentrations of this compound, with the highest levels typically found in the seeds and fruits[7][8].

The concentration of this compound can also be influenced by the ripening stage of the fruit. One study reported that this compound was the most abundant limonoid in green neem berries, with its concentration decreasing as the fruit ripens[9].

Table 1: Quantitative Yield of this compound from Azadirachta indica
Plant PartExtraction MethodSolvent SystemYieldReference
Neem Fruit (Fresh Weight)Solvent Extraction & Flash ChromatographyNot Specified0.05%[5]
Neem SeedsBinary Solvent Extraction (Soxhlet)n-hexane:ethanol (50:50)1045 mg/kg[10]
Neem LeavesBinary Solvent Extraction (Soxhlet)n-hexane:ethanol (50:50)720 mg/kg[10]
Neem Seed KernelsNot SpecifiedNot SpecifiedHigh concentration[11][12]
Neem OilNot SpecifiedNot SpecifiedMajor constituent[6]

Experimental Protocols

Extraction of this compound from Neem Seeds

The following protocol is a generalized representation based on common laboratory practices for the extraction of limonoids from neem seeds.

Objective: To obtain a crude extract enriched with this compound.

Materials and Reagents:

  • Dried neem seeds

  • Grinder or mill

  • Soxhlet apparatus

  • Rotary evaporator

  • n-hexane

  • Ethanol (or Methanol)

  • Filter paper

Procedure:

  • Sample Preparation: Dry the neem seeds to a constant weight and grind them into a fine powder.

  • Defatting (Optional but Recommended): To remove the bulk of the oil, first extract the powdered seeds with n-hexane in a Soxhlet apparatus for 6-8 hours. This step increases the efficiency of the subsequent extraction of more polar limonoids. Discard the n-hexane extract (or reserve for fatty acid analysis).

  • Limonoid Extraction: Air-dry the defatted seed powder to remove residual n-hexane. Subsequently, extract the powder with ethanol or methanol in a Soxhlet apparatus for 8-12 hours[13][14]. A binary solvent system of n-hexane and ethanol (e.g., 50:50) has also been shown to be effective for simultaneous oil and azadirachtin (a related limonoid) extraction and can be adapted for this compound[10].

  • Concentration: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude, viscous extract.

Purification of this compound

Purification of this compound from the crude extract typically involves chromatographic techniques.

Objective: To isolate pure this compound from the crude extract.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

  • Flash chromatography system or Medium Pressure Liquid Chromatography (MPLC) system (recommended)

  • High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

  • TLC plates and developing chamber

Procedure:

  • Flash Chromatography or MPLC:

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with n-hexane.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate or another polar solvent[5][15].

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Pool the fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, reverse-phase HPLC is commonly employed[16][17].

    • Column: C18 analytical or semi-preparative column.

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.

    • Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 215-220 nm)[16].

    • Inject the enriched fraction from the previous step and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using spectroscopic methods.

Objective: To confirm the identity and purity of the isolated compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Table 2: Spectroscopic Data for this compound
TechniqueKey ObservationsReference
¹H NMR Characteristic signals for methyl groups, olefinic protons, and protons of the furan ring.[18]
¹³C NMR Resonances corresponding to carbonyl carbons, olefinic carbons, carbons of the furan ring, and the tetracyclic core.[18]
Mass Spec (ESI-MS) Provides the molecular ion peak, confirming the molecular weight.[15]
IR Spectroscopy Absorption bands indicating the presence of carbonyl groups (C=O), ester linkages, and double bonds (C=C).[19][20]

Biosynthesis of this compound

This compound, like other limonoids, is synthesized via the mevalonate (MVA) pathway in plants[6]. The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form a triterpene scaffold. Through a series of enzymatic reactions involving oxidations, rearrangements, and the loss of four carbon atoms, the protolimonoid is converted into the characteristic tetranortriterpenoid structure of this compound, which includes a furan ring[21][22][23][24][25].

Azadiradione_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Limonoid Formation Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) IPP Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate IPP->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Tirucallol Tirucallol 2,3-Oxidosqualene->Tirucallol Protolimonoids Protolimonoids Tirucallol->Protolimonoids Oxidation & Rearrangement Azadirone Azadirone Protolimonoids->Azadirone Side chain cleavage & Furan ring formation This compound This compound Azadirone->this compound Oxidation Azadiradione_HSF1_Pathway cluster_0 Cellular Stress cluster_1 This compound Action cluster_2 HSF1 Activation cluster_3 Cellular Response Protein Misfolding Protein Misfolding HSF1 (monomer) HSF1 (monomer) Protein Misfolding->HSF1 (monomer) Induces This compound This compound This compound->HSF1 (monomer) Activates HSF1 (trimer) HSF1 (trimer) HSF1 (monomer)->HSF1 (trimer) Trimerization Nuclear Translocation Nuclear Translocation HSF1 (trimer)->Nuclear Translocation Binding to HSE Binding to HSE Nuclear Translocation->Binding to HSE HSP Gene Transcription HSP Gene Transcription Binding to HSE->HSP Gene Transcription HSP Synthesis HSP Synthesis HSP Gene Transcription->HSP Synthesis Protein Folding & Repair Protein Folding & Repair HSP Synthesis->Protein Folding & Repair Enhanced Cell Survival Enhanced Cell Survival Protein Folding & Repair->Enhanced Cell Survival

References

The Azadiradione Biosynthesis Pathway in Azadirachta indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid found in the neem tree (Azadirachta indica), is a key intermediate in the biosynthesis of the potent biopesticide azadirachtin and possesses its own notable biological activities. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of this and other valuable limonoids. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and relevant genes. It further outlines common experimental protocols for the elucidation of this pathway and presents available quantitative data on related compounds in A. indica.

Introduction

Azadirachta indica, commonly known as the neem tree, is a source of a vast array of bioactive secondary metabolites, with limonoids being one of the most prominent classes. This compound is a significant limonoid that serves as a precursor to more complex molecules like azadirachtin. The biosynthesis of these intricate compounds begins with the ubiquitous isoprenoid pathway, leading to the formation of a triterpenoid backbone that undergoes a series of oxidative modifications and rearrangements. This guide focuses on the core biosynthetic pathway leading to the formation of this compound.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the mevalonate (MVA) pathway in the cytoplasm, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1][2].

The key stages of the pathway are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP unit to yield the 15-carbon molecule, farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear triterpene, squalene[2].

  • Epoxidation of Squalene: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene[2]. This step is a critical branch point for the synthesis of various triterpenoids.

  • Cyclization of 2,3-Oxidosqualene: The linear 2,3-oxidosqualene is cyclized by oxidosqualene cyclase (OSC) , specifically a tirucalla-7,24-dien-3β-ol synthase (also referred to as AiOSC1), to produce the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol[2]. This is a pivotal step that directs the carbon skeleton towards the formation of limonoids.

  • Oxidative Modifications: The tirucallol scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . While the exact sequence and all participating enzymes are not fully elucidated, it is understood that these modifications lead to the formation of the furan ring, a characteristic feature of limonoids.

  • Formation of Azadirone and this compound: Through these oxidative steps, tirucallol is converted to azadirone, which is then further oxidized to form this compound.

Signaling Pathway Diagram

Azadiradione_Biosynthesis cluster_0 Isoprenoid Precursor Biosynthesis (MVA Pathway) cluster_1 Triterpenoid Backbone Formation cluster_2 Limonoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Tirucallol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucallol OSC (AiOSC1) Azadirone Azadirone Tirucallol->Azadirone CYPs This compound This compound Azadirone->this compound CYPs

Caption: Biosynthetic pathway of this compound in Azadirachta indica.

Quantitative Data

Phytochemical ClassLeaf (%)Seed (%)Stem-Bark (%)Reference
Total Terpenoids 13.1312.7713.13[3]
Alkaloids 10.6710.7310.77[3]
Flavonoids 13.813.112.8[3]
Saponins 2.432.532.50[3]

Table 1: Quantitative Phytochemical Analysis of Azadirachta indica Tissues.

CompoundTissueConcentration (µg/g DW)Reference
Azadirachtin Leaf (dried)5.85[4]
Leaf (semi-dried)20.12[4]
Leaf (fresh)11.71[4]
Total Terpenoids Leaf2.45%[1][5]

Table 2: Concentration of Azadirachtin and Total Terpenoids in Azadirachta indica Leaves.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of transcriptomics, metabolomics, and functional genomics approaches.

Metabolite Profiling using UPLC-QTOF-MS

This protocol outlines a general procedure for the analysis of limonoids, including this compound, from A. indica tissues.

Objective: To identify and quantify this compound and other limonoids in different plant tissues.

Methodology:

  • Sample Preparation:

    • Harvest fresh plant material (leaves, seeds, bark, etc.).

    • Freeze-dry the samples and grind them into a fine powder.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using ultrasonication or overnight shaking.

    • Centrifuge the extract to pellet the debris.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

  • UPLC-QTOF-MS Analysis:

    • Chromatographic Separation:

      • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Range: m/z 100-1500.

      • Data Acquisition: Acquire data in both full scan and targeted MS/MS modes. For this compound, the precursor ion [M+H]⁺ at m/z 451.2428 can be targeted for fragmentation.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Agilent MassHunter).

    • Identify peaks corresponding to this compound based on accurate mass and retention time compared to an authentic standard.

    • Quantify the compound using a calibration curve generated from the standard.

Experimental Workflow Diagram

UPLC_QTOF_MS_Workflow start Plant Tissue Collection prep Sample Preparation (Freeze-drying, Grinding, Extraction) start->prep analysis UPLC-QTOF-MS Analysis prep->analysis data_proc Data Processing and Analysis analysis->data_proc quant Identification and Quantification data_proc->quant end Results quant->end

Caption: Workflow for UPLC-QTOF-MS based metabolite profiling.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of the expression levels of key biosynthetic genes.

Objective: To determine the relative expression levels of genes like AiOSC1 and candidate CYP450s in different tissues.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from various A. indica tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen).

  • Primer Design:

    • Design gene-specific primers for the target genes (AiOSC1, CYP450s) and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3.

  • qRT-PCR Reaction:

    • Prepare the reaction mixture containing cDNA, primers, and a SYBR Green master mix.

    • Perform the qRT-PCR on a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental Workflow Diagram

qRT_PCR_Workflow start Tissue Collection rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR cdna_synthesis->qpcr data_analysis Relative Gene Expression Analysis (2-ΔΔCt) qpcr->data_analysis end Results data_analysis->end

Caption: Workflow for qRT-PCR based gene expression analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Azadirachta indica is a complex process involving multiple enzymatic steps, starting from the isoprenoid pathway and culminating in a series of oxidative modifications of a triterpenoid scaffold. While the key enzymes in the early stages of the pathway have been identified, further research is needed to fully characterize the downstream cytochrome P450 enzymes responsible for the conversion of tirucallol to this compound and beyond. The application of the experimental protocols outlined in this guide will be instrumental in filling these knowledge gaps. A complete understanding of this pathway will not only provide insights into the fascinating biochemistry of neem but also pave the way for the metabolic engineering of high-value limonoids for agricultural and pharmaceutical applications.

References

The Antioxidant Armament of Azadiradione: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant scientific attention for its diverse pharmacological activities, among which its antioxidant potential is particularly noteworthy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic and degenerative diseases. This technical guide provides an in-depth exploration of the multifaceted mechanism of action through which this compound exerts its antioxidant effects. We delve into its dual strategy of direct free radical scavenging and indirect antioxidant defense potentiation via the activation of the Nrf2 signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows involved, serving as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a prominent bioactive limonoid found in neem seeds.[1] Its chemical structure endows it with the ability to interact with and neutralize damaging free radicals. Beyond this direct action, emerging evidence highlights its role as a modulator of endogenous antioxidant defense systems. This guide will systematically dissect these mechanisms, providing a granular view of the current scientific understanding of this compound as a potent antioxidant agent.

Direct Antioxidant Mechanism: Superoxide Dismutase Mimicry

A primary facet of this compound's antioxidant capacity lies in its ability to directly neutralize superoxide radicals (O₂⁻•), one of the most prevalent ROS in biological systems. Computational Density Functional Theory (DFT) studies have elucidated a mechanism whereby this compound mimics the function of the endogenous antioxidant enzyme, Superoxide Dismutase (SOD).[2][3] In this process, this compound catalyzes the dismutation of superoxide anions into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be further detoxified by other cellular enzymes like catalase and glutathione peroxidase.[2][3] A key feature of this mechanism is the regeneration of this compound, allowing it to participate in multiple catalytic cycles.[2]

Quantitative Data: Free Radical Scavenging Activity
Sample Assay IC₅₀ (µg/mL) Reference Compound Reference IC₅₀ (µg/mL)
Ethanolic extract of A. indica rootsDPPH13.81 ± 0.06Ascorbic Acid2.12 ± 0.02
BHA4.87 ± 0.05
Ethanolic extract of A. indica rootsFe²⁺ Chelating19.01 ± 0.024EDTA8.87 ± 0.035

Table 1: In vitro antioxidant activity of Azadirachta indica root extract.[2]

Indirect Antioxidant Mechanism: Nrf2 Signaling Pathway Activation

Perhaps the most significant aspect of this compound's antioxidant action is its ability to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator that controls the expression of a vast array of antioxidant and cytoprotective genes.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZD This compound Keap1_Nrf2 Keap1-Nrf2 Complex AZD->Keap1_Nrf2 induces dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_d Nrf2 (degradation) Ub Ubiquitin Ub->Keap1_Nrf2 Ubiquitination Nrf2->Nrf2_d Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_d ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to

This compound-mediated activation of the Nrf2 signaling pathway.
Upregulation of Phase II Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound leads to the increased expression of several critical antioxidant enzymes:

  • Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide. HO-1 plays a crucial role in cellular defense against oxidative stress.[4]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and ROS generation.[4]

  • Superoxide Dismutase (SOD): As mentioned earlier, this compound can directly mimic SOD. Additionally, it upregulates the expression of endogenous SOD enzymes, further bolstering the cell's capacity to neutralize superoxide radicals.[4]

  • Glutathione S-Transferases (GSTs) and Glutathione Peroxidases (GPxs): These enzymes are central to the glutathione system, detoxifying a wide range of electrophilic compounds and reducing hydroperoxides.

Quantitative Data: In Vivo Antioxidant Effects in an MPTP-Induced Parkinson's Disease Model

An in vivo study using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease provides significant quantitative data on this compound's antioxidant efficacy.

Parameter Treatment Group Value Unit
Reactive Oxygen Species (ROS) MPTP Control210.6% of Normal Control
AZD (12.5 mg/kg) + MPTP145.08% of Normal Control
AZD (25 mg/kg) + MPTP65.01% of Normal Control
AZD (50 mg/kg) + MPTP19.23% of Normal Control
Glutathione (GSH) MPTP Control20.50nM/mg protein
AZD (50 mg/kg) + MPTP55.14nM/mg protein
Antioxidant Enzyme Expression (Relative to MPTP Control)
SOD-1AZD (12.5, 25, 50 mg/kg) + MPTPSignificantly Increased-
HO-1AZD (12.5, 25, 50 mg/kg) + MPTPSignificantly Increased-
NQO1AZD (12.5, 25, 50 mg/kg) + MPTPDose-dependently Increased-

Table 2: In vivo antioxidant effects of this compound in an MPTP-induced Parkinson's disease mouse model.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 2 mL of the test sample at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations for a specified time. A positive control for ROS induction (e.g., H₂O₂) can be included.

  • Loading with DCFH-DA: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Western Blot Analysis for Nrf2, HO-1, and NQO1

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_direct Direct Antioxidant Assays Cell_Culture Cell Culture (e.g., HepG2, SH-SY5Y) AZD_Treatment_vitro This compound Treatment (Dose-response) Cell_Culture->AZD_Treatment_vitro ROS_Assay ROS Measurement (DCFH-DA) AZD_Treatment_vitro->ROS_Assay Western_Blot_vitro Western Blot Analysis (Nrf2, HO-1, NQO1) AZD_Treatment_vitro->Western_Blot_vitro Animal_Model Animal Model (e.g., MPTP-induced PD mice) AZD_Treatment_vivo This compound Administration (Oral gavage) Animal_Model->AZD_Treatment_vivo Tissue_Harvest Tissue Harvesting (Brain, Liver, etc.) AZD_Treatment_vivo->Tissue_Harvest Biochemical_Assays Biochemical Assays (SOD, GSH levels) Tissue_Harvest->Biochemical_Assays Western_Blot_vivo Western Blot Analysis (Nrf2, HO-1, NQO1) Tissue_Harvest->Western_Blot_vivo DPPH_Assay DPPH Radical Scavenging Assay IC50_Calc IC50 Determination DPPH_Assay->IC50_Calc

General experimental workflow for assessing this compound's antioxidant activity.

Conclusion

This compound exhibits a robust and multifaceted antioxidant mechanism of action. It operates through both direct and indirect pathways, effectively neutralizing harmful reactive oxygen species and bolstering the cell's intrinsic antioxidant defenses. Its ability to act as a superoxide dismutase mimic provides an immediate line of defense against superoxide radicals. Concurrently, its potent activation of the Nrf2 signaling pathway leads to a coordinated and sustained upregulation of a suite of protective antioxidant and detoxification enzymes. The quantitative data from in vivo models underscore its potential as a therapeutic agent for conditions underpinned by oxidative stress. The detailed experimental protocols provided in this guide offer a framework for further investigation into the promising antioxidant properties of this compound. This comprehensive understanding of its mechanism of action is crucial for its continued exploration and potential development as a novel antioxidant therapeutic.

References

Azadiradione: A Technical Guide to its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the seeds and fruit skins of the Neem tree (Azadirachta indica), stands as a compound of significant interest at the intersection of traditional medicine and modern pharmacology. For centuries, various parts of the Neem tree have been a cornerstone of traditional medicinal practices across Asia and Africa, utilized for a wide spectrum of ailments.[1] Scientific inquiry has now begun to validate these ethnobotanical uses, identifying this compound as a key bioactive constituent with potent anti-inflammatory, anticancer, antimalarial, and antioxidant properties. This technical guide provides an in-depth overview of this compound, summarizing its traditional applications, detailing its validated pharmacological activities with quantitative data, providing comprehensive experimental protocols for its study, and visualizing its known mechanisms of action through signaling pathway diagrams.

Traditional Uses of Azadirachta indica (Source of this compound) in Asian and African Medicine

The Neem tree, known as the "village pharmacy" in India, has been integral to Ayurvedic and Unani medicine for millennia.[1] Its applications are vast, with leaves, bark, seeds, and oils used to treat a variety of conditions. Similarly, in many parts of Africa, Neem is referred to as the "Independence Tree" and is widely used for its medicinal properties, particularly for fever and malaria.[2]

Common Traditional Applications:

  • Inflammatory and Skin Conditions: Neem preparations are traditionally applied to treat skin diseases like eczema, psoriasis, acne, and ringworm, as well as to manage inflammatory conditions such as arthritis.[3]

  • Infectious Diseases: It is widely used as an antimalarial, antibacterial, antiviral, and antifungal agent.[2][3] Twigs are famously used for dental hygiene due to their antimicrobial properties.

  • Gastrointestinal Issues: Traditional uses include the treatment of ulcers and other digestive disorders.

  • General Health Tonic: Neem leaf tea is often consumed as a general tonic to purify the blood and boost immunity.[3]

Pharmacological Properties and Mechanisms of Action

Scientific investigations have increasingly focused on isolating and characterizing the bioactive compounds from Neem, with this compound emerging as a significant contributor to its therapeutic effects.

Anti-inflammatory and Anti-nociceptive Activity

This compound has demonstrated significant anti-inflammatory and pain-relieving properties, corroborating the traditional use of Neem for inflammatory ailments.

Experimental ModelAnimalTreatmentDose (mg/kg)% Inhibition of EdemaReference
Carrageenan-induced paw edemaRatThis compound (oral)50Significant[4]
Carrageenan-induced paw edemaRatThis compound (oral)100Significant[4]
Carrageenan-induced paw edemaRatA. indica ethanolic extract400Max inhibition at 5th hour[5]
Carrageenan-induced paw edemaRatA. indica aqueous extract400Max inhibition at 5th hour[5]

This model is a standard for evaluating acute anti-inflammatory activity.

  • Animals: Wistar albino rats (150-200g) are used. Animals are fasted for 12 hours before the experiment with free access to water.[5][6]

  • Grouping: Animals are divided into several groups: a vehicle control group (e.g., normal saline), a positive control group (e.g., Diclofenac, 100 mg/kg), and test groups receiving varying doses of this compound (e.g., 50, 100, 200, 400 mg/kg) orally.[5]

  • Procedure:

    • One hour after administration of the vehicle, standard drug, or test compound, acute inflammation is induced.

    • 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7]

    • The paw volume is measured immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]

  • Data Analysis:

    • The difference in paw volume between the 0-hour reading and subsequent readings is calculated as the edema volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume in the control group, and Vt is the mean edema volume in the drug-treated group.

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis A Wistar Rats (150-200g) B Fasting (12h) A->B C Group Allocation (Control, Standard, Test) B->C D Oral Administration (Vehicle, Diclofenac, this compound) C->D E Wait (1 hour) D->E F Induce Edema: 0.1mL 1% Carrageenan (sub-plantar injection) E->F G Measure Paw Volume (Plethysmometer) F->G H Time Points: 0, 1, 2, 3, 4, 5 hours G->H I Calculate Edema Volume H->I J Calculate % Inhibition I->J G cluster_downstream Downstream Effects This compound This compound / Epoxythis compound PI3K PI3K This compound->PI3K inhibits IKK IKK This compound->IKK inhibits Akt Akt PI3K->Akt Akt->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Proliferation Cell Proliferation (Cyclin D1, c-Myc) Nucleus->Proliferation Survival Cell Survival (Bcl-2, Bcl-xL) Nucleus->Survival Inflammation Inflammation (COX-2, iNOS) Nucleus->Inflammation Angiogenesis Angiogenesis (VEGF) Nucleus->Angiogenesis

References

The Multifaceted Bioactivity of Azadiradione: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid limonoid predominantly isolated from the seeds of the neem tree (Azadirachta indica), has emerged as a compound of significant interest in the pharmaceutical and biomedical fields.[1][2] Traditionally, various parts of the neem tree have been utilized in Ayurvedic and other traditional medicine systems for a wide array of ailments.[1][2] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these therapeutic properties, with this compound being identified as a key bioactive constituent. This technical guide provides an in-depth review of the current literature on the bioactivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines.[3] Its primary mechanism involves the sensitization of cancer cells to apoptosis-inducing ligands and the modulation of key signaling pathways involved in cell survival and proliferation.

One of the key findings is that this compound can sensitize human colon cancer cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL), a promising anticancer agent.[3] This sensitization is achieved through the upregulation of death receptors DR4 and DR5, and the downregulation of several cell survival proteins, including Bcl-2, Bcl-xL, c-IAP-1, c-IAP-2, XIAP, survivin, Mcl-1, and c-FLIP.[3] The process is mediated by a reactive oxygen species (ROS)-ERK-CHOP signaling pathway.[3] Interestingly, while the induction of death receptors by this compound is p53-independent, the overall sensitization to TRAIL-induced apoptosis requires p53.[3]

Epoxythis compound, a related compound, also exhibits potent cytotoxic effects in breast cancer cells by inducing mitochondrial depolarization and caspase-dependent apoptosis.[4] It has been shown to inhibit cell cycle progression by downregulating cyclin A2 and CDK2, and to exert anti-inflammatory and anti-angiogenic effects by modulating the NF-κB and PI3K/Akt signaling pathways.[5]

Quantitative Data: Anticancer Activity
CompoundCell LineAssayIC50 ValueReference
This compound & GeduninAR42J (pancreatic)Cytotoxicity11.1 µM & 13.4 µM[6]
Epoxythis compoundHeLa & ME-180 (cervical)Cell ViabilityNot specified[4]
Complex 1A549 (lung)Cytotoxicity64.2 μM[7]
Complex 1A431 (skin)Cytotoxicity56.2 μM[7]

Signaling Pathway: this compound-Induced TRAIL Sensitization

TRAIL_Sensitization This compound This compound ROS ROS This compound->ROS Cell_Survival_Proteins Cell Survival Proteins (Bcl-2, XIAP, etc.) Downregulation This compound->Cell_Survival_Proteins ERK ERK ROS->ERK CHOP CHOP ERK->CHOP DR4_DR5 DR4 / DR5 Upregulation CHOP->DR4_DR5 Apoptosis Apoptosis DR4_DR5->Apoptosis Cell_Survival_Proteins->Apoptosis TRAIL TRAIL TRAIL->Apoptosis

Caption: this compound enhances TRAIL-induced apoptosis.

Anti-inflammatory and Anti-nociceptive Activities

This compound exhibits significant anti-inflammatory and anti-nociceptive properties, supporting the traditional use of neem for treating wounds, burns, and injuries.[8]

Studies have shown that this compound can significantly reduce carrageenan-induced paw edema in animal models, demonstrating its anti-inflammatory effect.[8][9] The anti-nociceptive activity has been confirmed through both writhing and hot-plate tests, suggesting both peripheral and central mechanisms of action.[9][10] The proposed mechanism involves the inhibition of inflammatory mediators such as prostaglandins and bradykinin.[9]

Quantitative Data: Anti-inflammatory and Anti-nociceptive Activity
TreatmentDoseModelEffect% Inhibition/EffectReference
This compound100 mg/kgCarrageenan-induced paw edemaAnti-inflammatorySignificant (p < 0.05)[9]
This compound100 mg/kgWrithing reflexAnti-nociceptiveSignificant (p < 0.001)[9]
This compound100 mg/kgHot-plate methodAnti-nociceptive61.17%[9]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Start->Grouping Treatment Oral Administration (Vehicle, Diclofenac, this compound) Grouping->Treatment Induction Subplantar Injection of Carrageenan Treatment->Induction After 1 hour Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Antioxidant Activity

This compound has been identified as a potent antioxidant.[11] A key mechanism of its antioxidant action is its ability to mimic the function of superoxide dismutase (SOD), a critical enzyme in the cellular defense against oxidative stress.[11][12]

Computational Density Functional Theory (DFT) studies have shown that this compound can scavenge the superoxide radical anion through a catalytic cycle where it is regenerated, producing hydrogen peroxide and molecular oxygen as byproducts, similar to the action of SOD.[11][12] This SOD-mimetic activity provides a molecular basis for its protective effects against conditions associated with oxidative stress, such as neurodegenerative diseases.[11][13]

Quantitative Data: Antioxidant Activity
Extract/CompoundAssayIC50 ValueReference
A. indica Ethyl Acetate FractionABTS Radical Scavenging3.95 ± 0.08 µg/mL[14]
A. indica Bark ExtractDPPH Radical Scavenging23.27 µg/ml[15][16]
A. indica Leaf ExtractDPPH Radical Scavenging55.07 µg/ml[15][16]
A. indica Seed ExtractDPPH Radical Scavenging672.36 µg/ml[15][16]
A. indica Root Ethanolic ExtractDPPH Radical Scavenging13.81±0.06 μg/ml[17]
A. indica Root Ethanolic ExtractFerrous Ion Chelating19.01±0.024 μg/ml[17]

Signaling Pathway: this compound as a Superoxide Dismutase (SOD) Mimic

SOD_Mimicry cluster_cycle Catalytic Cycle This compound This compound Intermediate This compound-H-O₂ This compound->Intermediate + H⁺ + O₂⁻ Superoxide1 O₂⁻ Intermediate->this compound + H⁺ + O₂⁻ H2O2 H₂O₂ Intermediate->H2O2 O2 O₂ Intermediate->O2 Superoxide2 O₂⁻ Proton1 H⁺ Proton2 H⁺

Caption: Catalytic cycle of this compound mimicking SOD.

Other Bioactivities

Beyond its well-documented anticancer, anti-inflammatory, and antioxidant effects, this compound has been reported to possess a range of other important biological activities.

  • Antidiabetic Activity: this compound has been shown to inhibit human pancreatic α-amylase, an enzyme involved in carbohydrate digestion.[6] This suggests its potential in managing post-prandial hyperglycemia. It exhibits a mixed mode of inhibition.[6]

  • Anti-ulcer Activity: this compound has demonstrated cytoprotective and anti-secretory effects in gastric ulcer models.[2][18] It can inhibit the H+ K+-ATPase (proton pump), reducing gastric acid secretion.[18]

  • Antimalarial Activity: In vitro studies have shown that this compound possesses antiplasmodial activity against Plasmodium falciparum.[3][19]

  • Insecticidal and Antifeedant Activity: this compound is a known insect antifeedant, contributing to the insecticidal properties of neem extracts.[3][12][20]

  • Antimicrobial Activity: While the broader extracts of Azadirachta indica show significant antibacterial and antifungal properties, the specific contribution of this compound to this activity is an area for further investigation.[21][22][23][24][25]

Quantitative Data: Other Bioactivities
ActivityTarget/ModelAssayIC50/EffectReference
AntidiabeticHuman Pancreatic α-AmylaseEnzyme Inhibition74.17 µM[6]
Anti-ulcerCold restraint, Aspirin, Ethanol, Pyloric ligation induced ulcersIn vivoProtective and healing effects[2]
AntiplasmodialPlasmodium falciparum (Aqueous extract of A. indica)In vitroIC50 = 2.0 µg/ml[19]
AntiplasmodialP. falciparum 3D7 (AIB-NPs)SYBR Green I8.10 µg/mL[26]
AntiplasmodialP. falciparum RKL9 (AIB-NPs)SYBR Green I7.87 µg/mL[26]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.

Isolation of this compound

This compound is typically isolated from the seeds of Azadirachta indica. The general procedure involves:

  • Extraction: Powdered seeds are extracted with a solvent such as 95% ethanol.[27]

  • Chromatography: The crude extract is subjected to column chromatography on silica gel.[27]

  • Elution: Elution is performed with a solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 80:20).[27]

  • Characterization: The isolated compound is characterized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[27]

In Vitro Anticancer Assays
  • Cell Viability (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to determine cell viability.[4]

  • Apoptosis Assay (Flow Cytometry): Treated cells are stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[28]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animals: Wistar albino rats or Swiss albino mice are used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of this compound).[9]

  • Treatment: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw.[9]

  • Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antioxidant Assays
  • DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: Different concentrations of the test compound are mixed with a methanolic solution of DPPH. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, and the IC50 value (concentration required to scavenge 50% of the DPPH radicals) is calculated.[15]

  • Ferric-Ion-Reducing Antioxidant Power (FRAP) Assay: The ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) is measured. The FRAP reagent, containing TPTZ and FeCl₃, is mixed with the sample, and the absorbance of the resulting blue-colored complex is measured.[14]

Conclusion and Future Directions

This compound is a promising natural product with a wide spectrum of biological activities. Its multifaceted mechanisms of action, particularly in cancer and inflammation, make it a strong candidate for further drug development. The SOD-mimetic activity of this compound opens up new avenues for its application in diseases associated with oxidative stress.

Future research should focus on:

  • Clinical Trials: To validate the preclinical findings in human subjects.

  • Pharmacokinetic and Bioavailability Studies: To optimize its delivery and efficacy.[8]

  • Structure-Activity Relationship (SAR) Studies: To synthesize more potent and selective analogs.

  • Toxicology Studies: To establish a comprehensive safety profile.

The in-depth data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound.

References

An In-depth Technical Guide to the Insecticidal Properties of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azadiradione is a tetracyclic triterpenoid limonoid naturally occurring in the seeds of the neem tree (Azadirachta indica).[1] As a precursor in the biosynthesis of more complex limonoids like the potent insecticidal compound Azadirachtin, this compound is a molecule of significant interest.[2][3] While research has extensively focused on Azadirachtin, this compound itself possesses notable biological activities, including antioxidant and potential insecticidal properties.[1][4] This technical guide synthesizes the current understanding of this compound's insecticidal mechanisms, presents available quantitative data, details relevant experimental protocols, and outlines future research directions. The primary insecticidal actions associated with related neem limonoids, and thus postulated for this compound, include insect growth regulation, antifeedant effects, and disruption of key hormonal pathways.[5][6] This document aims to provide a foundational resource for professionals engaged in the research and development of novel, natural-based insecticides.

Chemical Profile and Biosynthesis

This compound (C₂₈H₃₄O₅) is a key intermediate in the biosynthetic pathway of C-seco-limonoids in the neem tree.[1][3] Its formation from the precursor apotirucallol involves a series of oxidative and structural rearrangements. This compound then serves as a substrate for further modifications that lead to the production of highly active compounds like nimbin, salannin, and ultimately, Azadirachtin.[2][3] Understanding this pathway is crucial for contextualizing its activity and potential synergistic effects with other co-occurring limonoids.

G Apotirucallol Apotirucallol Azadirone Azadirone Apotirucallol->Azadirone Oxidation & Rearrangement This compound This compound Azadirone->this compound Further Oxidation Nimbin Nimbin This compound->Nimbin C-ring opening Salannin Salannin Nimbin->Salannin Modification Azadirachtin Azadirachtin Salannin->Azadirachtin Heavy Oxidation & Cyclization

Fig. 1: Simplified biosynthesis of neem limonoids.

Postulated Insecticidal Mechanisms of Action

While direct, extensive studies on this compound's mode of action are limited, its structural similarity to Azadirachtin allows for informed postulations. The primary mechanisms are believed to involve disruption of the insect endocrine system and feeding behavior.

Interference with Ecdysone Signaling

The most well-documented mechanism for Azadirachtin is its role as an insect growth regulator (IGR) that antagonizes the molting hormone, 20-hydroxyecdysone (20E).[6][7] Azadirachtin disrupts the neuroendocrine system by inhibiting the release of prothoracicotropic hormone (PTTH), which in turn suppresses the production of ecdysone.[2][8][9] This hormonal imbalance leads to catastrophic developmental failures, including inhibition of molting, incomplete ecdysis, and larval mortality.[10][11][12] Given its structural relation, this compound is likely to exert similar, though potentially less potent, effects on the ecdysone signaling pathway.

G cluster_0 Normal Ecdysone Signaling cluster_1 Disruption by this compound (Postulated) PTTH Prothoracicotropic Hormone (PTTH) (from Brain) PG Prothoracic Gland PTTH->PG Stimulates Ecdysone Ecdysone PG->Ecdysone Secretes FatBody Fat Body / Other Tissues Ecdysone->FatBody Targets TwentyE 20-Hydroxyecdysone (20E) (Active Hormone) FatBody->TwentyE Converts EcR_USP EcR/USP Receptor Complex in Nucleus TwentyE->EcR_USP Binds Genes Ecdysone-Responsive Genes (e.g., Eip74EF, Eip75B) EcR_USP->Genes Activates Inhibition Inhibition of Molting, Deformities, Mortality Molting Successful Molting & Development Genes->Molting Regulates AZD This compound Block1 AZD->Block1 Inhibits PTTH Release Block2 AZD->Block2 May inhibit Ecdysone 20-monooxygenase Block1->PG Block2->FatBody

Fig. 2: Postulated disruption of the Ecdysone pathway.
Antifeedant Activity

Neem-derived compounds are renowned for their potent antifeedant properties, deterring insects from feeding on treated plants.[5] This effect is a primary mode of crop protection. Azadirachtin, for example, causes insects to reduce or cease feeding, leading to starvation and reduced fitness.[11][13] Studies have demonstrated significant antifeedant activity of neem extracts against a wide range of pests, including species in the orders Lepidoptera, Coleoptera, and Hemiptera.[14][15] While specific data for this compound is scarce, it is considered to contribute to the overall antifeedant profile of neem oil.[6]

Chitin Synthesis Inhibition

Chitin is a crucial structural component of the insect exoskeleton (cuticle).[16] Some insect growth regulators function by inhibiting chitin synthase, the key enzyme in chitin production.[17] This disruption prevents the proper formation of a new cuticle during molting, leading to rupture and death.[18][19] While benzoylphenyl ureas are the classical chitin synthesis inhibitors, hormonal disruptors like Azadirachtin can indirectly affect cuticle formation, including chitin synthesis, by desynchronizing the molting process.[16] It is plausible that this compound contributes to this effect.

Quantitative Insecticidal Data

Comprehensive quantitative data specifically for purified this compound is not widely available in published literature. Most studies evaluate crude neem extracts or the more abundant Azadirachtin. The data for Azadirachtin, however, provides a valuable benchmark for the potential efficacy of related limonoids.

Table 1: LC₅₀ Values of Azadirachtin Against Various Insect Pests Note: This data is for Azadirachtin and serves as a reference for the potential activity of related limonoids like this compound.

Insect SpeciesDevelopmental StageMode of ApplicationLC₅₀ (ppm or µg/ml)Exposure TimeReference
Plutella xylostella3rd Instar LarvaeOral (No-choice test)0.63 µg/ml24 hours[15][20]
Plutella xylostella4th Instar LarvaeOral (No-choice test)0.52 µg/ml24 hours[20]
Spodoptera frugiperda1st Instar LarvaeOral (Neem Seed Oil)1.7% (17,000 ppm)2 hours[15]
Spodoptera frugiperdaN/AOral (Neem Oil)9,500 ppmN/A[15]
Aphis glycinesNymphsDirect Spray80% mortality (at tested dose)N/A[21][22]
Schistocerca gregaria4th Nymphal InstarOral3.4% (34,000 ppm)72 hours[23]
Cryptolestes ferrugineusAdultsDiet Admixture18.8 ppm6 weeks[24]

Experimental Protocols for Evaluation

Evaluating the insecticidal properties of a compound like this compound requires a series of standardized bioassays.[25] These protocols are designed to quantify effects on mortality, feeding behavior, and development.

General Experimental Workflow

A typical workflow for assessing a novel botanical insecticide involves a tiered approach, starting with crude extracts and progressing to purified compounds, with parallel evaluation of toxicity and behavioral effects.

G cluster_0 Phase 1: Preparation & Rearing cluster_1 Phase 2: Bioassays cluster_2 Phase 3: Data Analysis P1 Compound Isolation (e.g., this compound from Neem Seeds) B1 Toxicity Bioassays (Topical, Diet, Contact) P1->B1 B2 Behavioral Bioassays (Antifeedant, Repellent) P1->B2 B3 IGR Bioassays (Growth Inhibition, Molting Disruption) P1->B3 P2 Insect Colony Rearing (Target Species) P2->B1 P2->B2 P2->B3 D1 Calculate LC₅₀ / LD₅₀ (Probit Analysis) B1->D1 D2 Calculate Antifeedant Index B2->D2 D3 Assess Developmental Effects B3->D3

References

Azadiradione as a potential therapeutic agent for neurodegenerative diseases.

Author: BenchChem Technical Support Team. Date: November 2025

Azadiradione: A Potential Therapeutic Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark of these disorders is the accumulation of misfolded proteins, leading to oxidative stress, neuroinflammation, and eventual neuronal cell death. This compound, a tetracyclic triterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), has emerged as a promising neuroprotective agent.[1] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by enhancing cellular protein quality control, and exhibiting anti-inflammatory and antioxidant properties.[2][3]

  • Protein Quality Control: this compound has been shown to activate Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response, which in turn upregulates the expression of chaperone proteins like HSP70 and HSP27.[4][5] This enhances the refolding of misfolded proteins and prevents their aggregation. Furthermore, this compound promotes the clearance of mutant huntingtin aggregates by upregulating Ube3a, an E3 ubiquitin ligase involved in the ubiquitin-proteasome pathway.[6][7]

  • Antioxidant Activity: this compound effectively reduces oxidative stress by scavenging free radicals.[3] It upregulates the expression of key antioxidant enzymes such as superoxide dismutase (SOD1), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1), and increases the levels of glutathione (GSH).[2] One proposed mechanism for its antioxidant effect is that it mimics the action of superoxide dismutase (SOD).[3][8]

  • Anti-inflammatory Effects: The compound has demonstrated potent anti-inflammatory properties by reducing the activation of microglia and astrocytes.[2] It significantly decreases the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as inducible nitric oxide synthase (iNOS).[2] Some studies suggest that this compound and related limonoids may also inhibit the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation in Alzheimer's disease.[9]

  • Anti-apoptotic Pathway Modulation: this compound has been observed to modulate the apoptotic pathway by downregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while the effect on the anti-apoptotic protein Bcl-2 has also been noted as a significant downregulation in the context of MPTP-induced stress.[2] It also inhibits the mitochondrial translocation of cytochrome C, a critical step in the intrinsic apoptotic cascade.[2]

  • GSK-3β Inhibition: While direct studies on this compound are limited, other compounds from Azadirachta indica have been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β).[10] GSK-3β is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, and its inhibition is a therapeutic target.[10][11]

Preclinical Efficacy in Neurodegenerative Disease Models

The therapeutic potential of this compound has been evaluated in various preclinical models of neurodegenerative diseases, with promising results in both Huntington's and Parkinson's disease models.

Huntington's Disease (HD)

In a mouse model of Huntington's disease, prolonged treatment with this compound demonstrated significant improvements in disease pathology.[6] Key findings include:

  • Improved motor function and a delay in the progressive deterioration of body weight.[6]

  • Extended lifespan of the HD mice.[6]

  • A considerable decrease in the load of mutant huntingtin aggregates in the brain.[6][12]

  • Upregulation and activation of HSF1 and Ube3a.[6][7]

Parkinson's Disease (PD)

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, this compound administration led to:

  • A reduction in the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons.[2]

  • Down-regulation of α-synuclein levels.[2]

  • Significant reduction of oxidative stress, as indicated by decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[2]

  • A marked decrease in the levels of pro-inflammatory cytokines.[2]

Polyglutamine (Poly-Q) Disease Model

In a Drosophila model of polyglutamine disease, this compound was shown to ameliorate the toxicity associated with protein aggregation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound in a Mouse Model of Parkinson's Disease

ParameterTreatment GroupResultReference
TH-positive Neurons50 mg/kg this compound91.44% increase in TH-positive counts[2]
α-synuclein Levels50 mg/kg this compoundDecreased from 198% (MPTP control) to 135%[2]
Reactive Oxygen Species (ROS)50 mg/kg this compoundReduced from 210.6% to 19.23%[2]
Pro-inflammatory Cytokines (iNOS, IL-1β, IL-6, TNF-α)50 mg/kg this compoundReduced to almost near control levels[2]

Table 2: Effects of this compound in a Mouse Model of Huntington's Disease

ParameterTreatment GroupResultReference
Mutant Huntingtin AggregatesThis compound-treatedConsiderable decrease in aggregate load[6]
Motor FunctionThis compound-treatedSignificant improvement[6][13]
LifespanThis compound-treatedSignificant extension[6]
Body WeightThis compound-treatedAmelioration of progressive deterioration[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vivo Parkinson's Disease Model

  • Animal Model: C57BL/6 mice.[2]

  • Induction of Parkinsonism: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg body weight, administered four times at 2-hour intervals.[2]

  • This compound Administration: this compound was administered orally by gavage at doses of 12.5, 25, or 50 mg/kg for 6 days prior to MPTP injection.[2]

  • Behavioral Assessment: Not detailed in the provided search results, but typically includes tests like the rotarod test for motor coordination and the open-field test for locomotor activity.

  • Biochemical Analysis:

    • Immunohistochemistry: To quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).[2]

    • Immunoblotting: To measure the protein levels of α-synuclein, Bax, Bcl-2, cleaved caspase-3, SOD1, HO-1, GFAP, iNOS, IL-1β, IL-6, and TNF-α in SNpc tissue lysates.[2]

    • Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) and malondialdehyde (MDA) levels in SNpc tissues.[2]

In Vivo Huntington's Disease Model

  • Animal Model: A mouse model genetically engineered to express features of Huntington's disease.[6]

  • This compound Administration: Prolonged treatment with this compound, though the exact dosage and duration are not specified in the abstract, it is mentioned that the dose is well-tolerated.[6][7]

  • Behavioral Assessment: Monitoring of body weight and motor functioning using tests such as the rotarod performance, clasping test, and footprint gait analysis.[6][13]

  • Biochemical Analysis:

    • Immunohistochemistry: To assess the load of mutant huntingtin aggregates in brain sections.[12]

    • Dot Blot Analysis: To quantify insoluble mutant huntingtin from cortical lysates.[12]

    • Biochemical Assays: To determine the upregulation and activation of HSF1 and Ube3a.[6]

Visualizations

Signaling Pathways

Azadiradione_Mechanism_of_Action cluster_antioxidant Antioxidant Pathway cluster_pqc Protein Quality Control cluster_inflammatory Anti-inflammatory Pathway cluster_apoptosis Anti-apoptotic Pathway AZD This compound Nrf2 Nrf2 Activation AZD->Nrf2 HSF1 HSF1 Activation AZD->HSF1 Ube3a Ube3a Upregulation AZD->Ube3a Microglia Microglia/Astrocyte Activation ↓ AZD->Microglia Bax Bax, Cleaved Caspase-3 ↓ AZD->Bax CytochromeC Cytochrome C Release ↓ AZD->CytochromeC Antioxidant_Enzymes SOD1, HO-1, NQO1, GSH ↑ Nrf2->Antioxidant_Enzymes ROS ROS, Oxidative Stress ↓ Antioxidant_Enzymes->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Chaperones HSP70, HSP27 ↑ HSF1->Chaperones Proteasome Proteasomal Degradation ↑ Ube3a->Proteasome Protein_Aggregation Protein Aggregation ↓ Chaperones->Protein_Aggregation Proteasome->Protein_Aggregation Protein_Aggregation->Neuroprotection Cytokines TNF-α, IL-6, IL-1β, iNOS ↓ Microglia->Cytokines Neuroinflammation Neuroinflammation ↓ Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection Apoptosis Neuronal Apoptosis ↓ Bax->Apoptosis CytochromeC->Apoptosis Apoptosis->Neuroprotection Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model C57BL/6 Mice Grouping Control MPTP MPTP + AZD (12.5 mg/kg) MPTP + AZD (25 mg/kg) MPTP + AZD (50 mg/kg) Animal_Model->Grouping AZD_Admin This compound Oral Gavage (6 days) Grouping->AZD_Admin MPTP_Induction MPTP Injection (i.p.) (4x at 2h intervals) AZD_Admin->MPTP_Induction Behavioral Behavioral Tests (e.g., Rotarod) MPTP_Induction->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (Immunoblotting, IHC) Sacrifice->Biochemical Histological Histological Analysis Sacrifice->Histological Data_Analysis Statistical Analysis (e.g., ANOVA) Biochemical->Data_Analysis Histological->Data_Analysis Logical_Relationships AZD This compound Antioxidant Antioxidant Effects AZD->Antioxidant Anti_inflammatory Anti-inflammatory Effects AZD->Anti_inflammatory Proteostasis Proteostasis Restoration AZD->Proteostasis Anti_apoptotic Anti-apoptotic Effects AZD->Anti_apoptotic ROS_Reduction Reduced Oxidative Stress Antioxidant->ROS_Reduction Cytokine_Reduction Reduced Neuroinflammation Anti_inflammatory->Cytokine_Reduction Aggregate_Clearance Reduced Protein Aggregation Proteostasis->Aggregate_Clearance Neuronal_Survival Increased Neuronal Survival Anti_apoptotic->Neuronal_Survival Therapeutic_Potential Therapeutic Potential for Neurodegenerative Diseases ROS_Reduction->Therapeutic_Potential Cytokine_Reduction->Therapeutic_Potential Aggregate_Clearance->Therapeutic_Potential Neuronal_Survival->Therapeutic_Potential

References

In Silico Prediction of Azadiradione's ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetracyclic triterpenoid predominantly found in the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities.[1] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its development as a safe and effective drug. In the early stages of drug discovery, in silico computational methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and guiding further experimental studies.[2][3]

This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound using various in silico tools. All quantitative data is summarized in structured tables, and detailed methodologies for the cited computational experiments are provided. Additionally, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a clear understanding of the prediction processes.

Predicted Physicochemical and Pharmacokinetic Properties of this compound

The physicochemical and pharmacokinetic properties of a drug candidate are crucial determinants of its biological fate. In silico tools such as SwissADME are widely used to predict these parameters.[4] The following tables summarize the predicted properties of this compound.

Physicochemical Properties

These properties influence a compound's solubility, permeability, and overall bioavailability.

PropertyPredicted ValueReference Tool
Molecular FormulaC₂₈H₃₄O₅SwissADME
Molecular Weight450.57 g/mol SwissADME
Heavy Atom Count33SwissADME
Aromatic Heavy Atom Count6SwissADME
Fraction Csp30.61SwissADME
Rotatable Bond Count3SwissADME
Hydrogen Bond Acceptors5SwissADME
Hydrogen Bond Donors0SwissADME
Molar Refractivity123.01SwissADME
Topological Polar Surface Area (TPSA)75.99 ŲSwissADME
Lipophilicity

Lipophilicity, a key factor in membrane permeability and distribution, is expressed as the logarithm of the partition coefficient (Log P). Various computational models are used for its prediction.

Prediction ModelPredicted Log PReference Tool
iLOGP3.69SwissADME
XLOGP33.53SwissADME
WLOGP3.96SwissADME
MLOGP2.92SwissADME
SILICOS-IT4.31SwissADME
Consensus Log P 3.68 SwissADME
Water Solubility

The solubility of a compound in water affects its absorption and formulation. It is typically expressed as the logarithm of the molar solubility (Log S).

Prediction ModelPredicted Log SSolubility ClassReference Tool
ESOL-4.65Moderately solubleSwissADME
Ali-4.98Moderately solubleSwissADME
SILICOS-IT-5.34Poorly solubleSwissADME
Pharmacokinetics

These parameters predict how the body processes a drug, including its absorption, distribution, and metabolism.

PropertyPredictionReference Tool
Gastrointestinal (GI) AbsorptionHighSwissADME
Blood-Brain Barrier (BBB) PermeantNoSwissADME
P-glycoprotein (P-gp) SubstrateYesSwissADME
CYP1A2 InhibitorNoSwissADME
CYP2C19 InhibitorNoSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesSwissADME
Skin Permeation (Log Kp)-5.89 cm/sSwissADME

Drug-Likeness and Medicinal Chemistry Properties

In silico models assess a compound's "drug-likeness" based on established rules derived from the properties of known drugs. These rules help to filter out compounds with undesirable characteristics early in the discovery process.

Drug-Likeness
RulePredictionViolationsReference Tool
Lipinski's Rule of FiveYes0SwissADME
Ghose FilterYes0SwissADME
Veber FilterYes0SwissADME
Egan FilterYes0SwissADME
Muegge FilterNo1 (TPSA > 150 Ų)SwissADME
Bioavailability Score0.55-SwissADME
Medicinal Chemistry

This section highlights potential issues related to the compound's structure that might interfere with biological assays or indicate metabolic instability.

PropertyPredictionReference Tool
PAINS (Pan-Assay Interference Compounds)0 alertsSwissADME
Brenk0 alertsSwissADME
Lead-likenessNo (1 violation: Log P > 3.5)SwissADME
Synthetic Accessibility5.23SwissADME

Predicted Toxicity Profile of this compound

Early assessment of potential toxicity is crucial to avoid late-stage drug development failures. Various in silico models can predict a range of toxicity endpoints.

Toxicity EndpointPredictionReference Tool
hERG Inhibition
hERG I InhibitorNopreADMET
hERG II InhibitorNopreADMET
Mutagenicity
Ames TestNon-mutagenpreADMET
Carcinogenicity
Carcinogenicity (Mouse)Non-carcinogenpreADMET
Carcinogenicity (Rat)Non-carcinogenpreADMET

Experimental Protocols for In Silico Predictions

The following sections detail the methodologies employed by the primary in silico tools used to generate the ADMET profile of this compound.

SwissADME Protocol

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4]

  • Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to the SwissADME web server.

  • Physicochemical Descriptors : The server calculates a range of 2D and 3D descriptors, including molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).[4]

  • Lipophilicity Prediction : Five different predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) are used to estimate the octanol/water partition coefficient (Log P). A consensus Log P is then calculated from these values.[4]

  • Water Solubility Prediction : Three different models (ESOL, Ali, and SILICOS-IT) are employed to predict the aqueous solubility (Log S).[4]

  • Pharmacokinetics Prediction :

    • GI Absorption and BBB Permeation : These are predicted using the BOILED-Egg model, which is a graphical representation of lipophilicity (WLOGP) versus polarity (TPSA).[4]

    • P-gp Substrate and CYP Inhibition : Predictions are made using Support Vector Machine (SVM) models trained on large datasets of known substrates/non-substrates and inhibitors/non-inhibitors.[4]

  • Drug-Likeness Evaluation : The molecule is evaluated against several established drug-likeness rules, including Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge filters.[4]

  • Medicinal Chemistry Analysis : The structure is screened for the presence of PAINS (Pan-Assay Interference Compounds) and Brenk structural alerts, which are substructures known to cause issues in assays or indicate potential toxicity.[4]

  • Output : The results are presented in a comprehensive report that includes all the predicted parameters and a "Bioavailability Radar" for a quick visual assessment of drug-likeness.[4]

preADMET Protocol

preADMET is a web-based application for predicting various ADME and toxicity properties of chemical compounds.[5]

  • Input : The 2D structure of this compound is provided to the preADMET server, typically in MOL or SDF format, or as a SMILES string.

  • Molecular Descriptor Calculation : The software calculates a wide array of molecular descriptors from the input structure.[6]

  • ADME Prediction :

    • Absorption : Models for Caco-2 cell permeability, MDCK cell permeability, and human intestinal absorption (HIA) are used.[7]

    • Distribution : Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are generated.[7]

  • Toxicity Prediction :

    • Mutagenicity : An in silico Ames test is performed to predict the mutagenic potential of the compound.[7]

    • Carcinogenicity : Models trained on rodent carcinogenicity data (mouse and rat) are used to predict the carcinogenic potential.[7]

    • hERG Inhibition : The potential for the compound to inhibit the hERG potassium channel is assessed using predictive models.

  • Output : The server provides a detailed report of the predicted ADME and toxicity values.

Visualizations

The following diagrams illustrate key workflows and relationships in the in silico ADMET prediction process.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADMET Properties Molecule This compound Structure (SMILES/MOL) SwissADME SwissADME Molecule->SwissADME preADMET preADMET Molecule->preADMET Absorption Absorption (GI, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism preADMET->Absorption preADMET->Distribution Toxicity Toxicity (Ames, Carc., hERG) preADMET->Toxicity Excretion Excretion

Caption: General workflow for in silico ADMET prediction of this compound.

Drug_Likeness_Evaluation cluster_rules Drug-Likeness Rules cluster_assessment Assessment This compound This compound Lipinski Lipinski's Rule of Five This compound->Lipinski Ghose Ghose Filter This compound->Ghose Veber Veber Filter This compound->Veber Egan Egan Filter This compound->Egan Muegge Muegge Filter This compound->Muegge DrugLike Drug-Like Potential Lipinski->DrugLike Ghose->DrugLike Veber->DrugLike Egan->DrugLike Muegge->DrugLike

Caption: Evaluation of this compound's drug-likeness based on multiple rules.

CYP_Inhibition_Pathway cluster_cyp Cytochrome P450 Isozymes cluster_interaction Predicted Interaction This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Predicted Interaction CYP2C19 CYP2C19 This compound->CYP2C19 CYP2C9 CYP2C9 This compound->CYP2C9 CYP2D6 CYP2D6 This compound->CYP2D6 CYP3A4 CYP3A4 This compound->CYP3A4 NoInhibition1 No Inhibition CYP1A2->NoInhibition1 NoInhibition2 No Inhibition CYP2C19->NoInhibition2 Inhibition1 Inhibition CYP2C9->Inhibition1 NoInhibition3 No Inhibition CYP2D6->NoInhibition3 Inhibition2 Inhibition CYP3A4->Inhibition2

Caption: Predicted inhibitory profile of this compound against major CYP isozymes.

Conclusion

The in silico prediction of this compound's ADMET properties provides valuable insights for its potential as a drug candidate. The predictions suggest that this compound has favorable physicochemical properties, high gastrointestinal absorption, and generally good drug-likeness, adhering to Lipinski's Rule of Five with no violations. However, potential liabilities have also been identified, including its predicted role as a P-glycoprotein substrate and an inhibitor of CYP2C9 and CYP3A4, which could lead to drug-drug interactions. The predicted toxicity profile is favorable, with no alerts for mutagenicity or carcinogenicity.

It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. Nevertheless, this comprehensive computational assessment serves as a critical first step in the drug development pipeline, enabling a more informed and targeted approach to subsequent in vitro and in vivo studies. The data presented in this guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent.

References

The Role of Azadiradione in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), plays a multifaceted role in plant defense mechanisms. While extensively recognized for its potent insecticidal and antifeedant properties, emerging evidence suggests its involvement in modulating the plant's innate immune system. This technical guide synthesizes the current understanding of this compound's mode of action, encompassing its direct effects on pests and its potential as an elicitor of plant defense responses. We delve into its antioxidant capabilities, particularly its function as a superoxide dismutase (SOD) mimic, and explore its hypothetical influence on key phytohormonal signaling pathways, such as those governed by jasmonic acid and salicylic acid. This document provides detailed experimental protocols for assessing the bioactivity of this compound and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for future research and application in crop protection and drug development.

Introduction

Plants have evolved a sophisticated and multi-layered defense system to counteract a myriad of biotic threats, including insect herbivores and microbial pathogens. This defensive arsenal comprises both constitutive barriers and inducible responses that are activated upon pest or pathogen recognition. Chemical defense, mediated by a vast array of secondary metabolites, is a cornerstone of plant immunity. Among these, limonoids from the Meliaceae family, particularly from the neem tree (Azadirachta indica), have garnered significant scientific attention.

This compound is a major constituent of neem seeds, often present in higher concentrations than the more extensively studied azadirachtin in unripe fruit[1]. Its chemical structure, a tetracyclic triterpenoid, endows it with a range of biological activities.[2] This guide provides an in-depth examination of the role of this compound in plant defense, moving beyond its established insecticidal effects to explore its potential as a modulator of the plant's endogenous defense signaling networks.

Direct Defense Mechanisms: Insecticidal and Antifeedant Activity

The most well-documented role of this compound in plant protection is its direct action against insect pests. It functions as a potent antifeedant and insect growth regulator, affecting a wide spectrum of phytophagous insects.

Mode of Action

This compound's insecticidal and antifeedant effects are attributed to its interference with key physiological and behavioral processes in insects. While the precise molecular targets are still under investigation, it is understood to:

  • Disrupt feeding behavior: this compound acts as a powerful feeding deterrent for many insect species.

  • Interfere with growth and development: As an insect growth regulator, it can disrupt molting and metamorphosis, leading to mortality or developmental abnormalities.

Quantitative Data on Bioactivity

The efficacy of this compound has been quantified in various studies against different insect pests. The following tables summarize key findings.

Insect Species Assay Type Concentration/Dose Observed Effect Reference
Plutella xylostella (3rd instar larvae)Antifeedant Assay2000 µg/mL28.0% antifeedant rate after 48 hrs[3]
Sitobion avenaeInsecticidal Assay1000 ppm99% mortality[3]
Leptinotarsa decemlineataAntifeedant Assay100 µg/mLAntifeedant index of 11.6 ± 6.3[3]

Table 1: Insecticidal and Antifeedant Activity of this compound

Indirect Defense Mechanisms: Elicitation of Plant Immune Responses

Beyond its direct toxic effects on herbivores, there is growing interest in the potential of this compound to act as an elicitor, priming the plant's own defense systems. This indirect mode of action involves the activation of complex signaling pathways that lead to a broad-spectrum and more durable resistance.

Antioxidant Activity and ROS Signaling

A key aspect of this compound's interaction with biological systems is its potent antioxidant activity. Research has demonstrated that this compound can act as a superoxide dismutase (SOD) mimic.[4][5]

  • SOD Mimicry: this compound can scavenge superoxide radicals (O₂⁻), converting them into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[4][5] This is significant because reactive oxygen species (ROS), including O₂⁻ and H₂O₂, are crucial signaling molecules in plant defense. By modulating ROS levels, this compound can potentially influence the activation of downstream defense responses.

SOD_Mimicry cluster_ROS Reactive Oxygen Species cluster_Azadiradione_Cycle This compound Catalytic Cycle O2- Superoxide Radical This compound This compound O2-->this compound Scavenging H2O2 Hydrogen Peroxide Plant Defense Signaling Plant Defense Signaling H2O2->Plant Defense Signaling Acts as a signaling molecule Azadiradione_Intermediate This compound Intermediate This compound->Azadiradione_Intermediate Reacts with O2- Azadiradione_Intermediate->H2O2 Produces Azadiradione_Intermediate->this compound Regenerated

Hypothetical Induction of Phytohormonal Signaling Pathways

While direct evidence is still emerging, the known effects of other elicitors and the antioxidant properties of this compound suggest a potential role in modulating the two primary defense-related phytohormone signaling pathways: the jasmonic acid (JA) and salicylic acid (SA) pathways.

  • Jasmonic Acid (JA) Pathway: This pathway is predominantly activated in response to wounding and attack by necrotrophic pathogens and chewing insects. Given this compound's strong antifeedant and insecticidal properties, it is plausible that its application could trigger the JA signaling cascade, leading to the expression of defense genes such as those encoding proteinase inhibitors and enzymes involved in the synthesis of other defensive secondary metabolites.

  • Salicylic Acid (SA) Pathway: The SA pathway is primarily associated with resistance against biotrophic pathogens and the induction of Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection. While a direct link between this compound and SA-mediated SAR has not been definitively established, its ability to modulate ROS could influence the redox state of the cell, a key factor in the activation of SA signaling.

Plant_Defense_Signaling cluster_ROS ROS Signaling cluster_JA Jasmonic Acid Pathway cluster_SA Salicylic Acid Pathway This compound This compound Application ROS Modulation of Reactive Oxygen Species This compound->ROS SOD mimicry JA_Biosynthesis JA Biosynthesis ROS->JA_Biosynthesis SA_Biosynthesis SA Biosynthesis ROS->SA_Biosynthesis JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling JA_Response Expression of JA-responsive genes (e.g., Proteinase Inhibitors) JA_Signaling->JA_Response SA_Signaling SA Signaling Cascade JA_Signaling->SA_Signaling Antagonistic crosstalk SA_Biosynthesis->SA_Signaling SA_Signaling->JA_Signaling Antagonistic crosstalk SA_Response Expression of SA-responsive genes (e.g., PR proteins) SA_Signaling->SA_Response SAR Systemic Acquired Resistance (SAR) SA_Response->SAR

Induction of Defense-Related Enzymes and Proteins

The activation of plant defense pathways typically results in the increased production of defense-related enzymes and proteins. While studies on isolated this compound are limited, research on neem extracts provides some insights. Treatment of tomato plants with aqueous neem fruit extracts has been shown to induce the activity of polyphenol oxidase (PPO), a key enzyme in the synthesis of defense-related phenolic compounds. The level of induction was found to be dependent on the age of the plant.

Plant Treatment Enzyme Observation Reference
Tomato (Solanum lycopersicum)Aqueous neem fruit extractPolyphenol Oxidase (PPO)Significant increase in PPO activity, with 10-week-old plants showing the highest induction.

Table 2: Effect of Neem Extract on Plant Defense Enzyme Activity

Experimental Protocols

To facilitate further research into the role of this compound in plant defense, this section provides detailed methodologies for key experiments.

Extraction and Isolation of this compound

A detailed protocol for the isolation of this compound from neem seeds is beyond the scope of this guide. However, a general workflow involves:

  • Drying and Pulverizing: Neem seeds are dried and finely powdered.

  • Solvent Extraction: The powder is subjected to extraction with a suitable organic solvent, such as ethanol or methanol.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques (e.g., column chromatography, HPLC) to isolate and purify this compound. Purity should be confirmed by spectroscopic methods (NMR, Mass Spectrometry).

Insect Antifeedant Bioassay

Antifeedant_Assay_Workflow start Start prep_discs Prepare Leaf Discs start->prep_discs treat_discs Treat Discs with this compound (various concentrations) prep_discs->treat_discs control_discs Treat Control Discs with Solvent prep_discs->control_discs introduce_insects Introduce Pre-starved Insects treat_discs->introduce_insects control_discs->introduce_insects incubation Incubate for a Defined Period (e.g., 24-48 hours) introduce_insects->incubation measure_consumption Measure Leaf Area Consumed incubation->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi end End calculate_afi->end

Protocol:

  • Leaf Disc Preparation: Uniformly sized leaf discs are excised from the host plant of the target insect.

  • Treatment: A series of concentrations of this compound dissolved in a suitable solvent (e.g., acetone) are prepared. The leaf discs are evenly coated with the test solutions. Control discs are treated with the solvent alone.

  • Insect Introduction: After the solvent has evaporated, the treated and control discs are placed in a petri dish with a pre-starved insect larva or adult.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, photoperiod) for a specific duration (e.g., 24 or 48 hours).

  • Data Collection: The area of the leaf disc consumed is measured for both treated and control discs.

  • Calculation: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

Quantification of Plant Defense Enzymes (Peroxidase and Polyphenol Oxidase)

Protocol:

  • Plant Treatment: Plants are treated with a solution of this compound at a predetermined concentration. Control plants are treated with the solvent. Leaf samples are collected at various time points post-treatment.

  • Enzyme Extraction:

    • Homogenize 1g of leaf tissue in 2 mL of ice-cold 0.1 M sodium phosphate buffer (pH 6.5 for PPO, pH 7.0 for POD).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • The supernatant is used as the crude enzyme extract.

  • Peroxidase (POD) Activity Assay:

    • Prepare a reaction mixture containing 1.5 mL of 0.05 M pyrogallol, 0.5 mL of the enzyme extract, and 0.5 mL of 1% H₂O₂.

    • Measure the change in absorbance at 420 nm for 3 minutes at 30-second intervals using a spectrophotometer.

    • Enzyme activity is expressed as the change in absorbance per minute per milligram of protein.

  • Polyphenol Oxidase (PPO) Activity Assay:

    • Prepare a reaction mixture containing 1.5 mL of 0.1 M sodium phosphate buffer (pH 6.5) and 200 µL of the enzyme extract.

    • Initiate the reaction by adding 200 µL of 0.01 M catechol.

    • Measure the change in absorbance at 480 nm per minute.

    • Enzyme activity is expressed as the change in absorbance per minute per milligram of protein.

Quantification of Phytohormones (SA and JA) by LC-MS/MS

Protocol:

  • Sample Collection and Preparation:

    • Harvest plant tissue at specified time points after this compound treatment and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable extraction solvent (e.g., 80% methanol with internal standards).

    • Vortex and sonicate the samples, followed by centrifugation to pellet debris.

  • Purification:

    • The supernatant is collected and may require further purification using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • The purified extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separation is achieved on a C18 column with a gradient elution program.

    • Quantification is performed using multiple reaction monitoring (MRM) mode, comparing the peak areas of the endogenous hormones to those of the isotopically labeled internal standards.

Conclusion and Future Perspectives

This compound is a key bioactive compound in neem with well-established direct defense properties against insect pests. Its role as an antifeedant and insect growth regulator is supported by a growing body of quantitative data. The emerging understanding of its antioxidant activity, particularly its ability to mimic superoxide dismutase, opens up a new avenue of research into its potential as an indirect defense elicitor in plants.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates plant defense signaling. Key questions to be addressed include:

  • Does this compound treatment directly lead to an increase in endogenous levels of jasmonic acid and salicylic acid in plants?

  • Can this compound induce the expression of pathogenesis-related (PR) proteins and other defense-related genes?

  • What are the specific signaling components (e.g., receptors, kinases) that perceive and transduce the this compound signal in plant cells?

  • Can this compound induce systemic acquired resistance (SAR) against a broad range of pathogens?

Answering these questions will not only enhance our fundamental understanding of plant-insect and plant-pathogen interactions but also pave the way for the development of novel, bio-based crop protection strategies and potentially new therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.

References

Foundational Research on Azadiradione's Anti-Cancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the anti-cancer properties of Azadiradione, a limonoid derived from the neem tree (Azadirachta indica). The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows to support further research and development.

Core Mechanism of Action: Sensitization to TRAIL-Induced Apoptosis

This compound has been identified as a potent sensitizer of cancer cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL), a promising anti-cancer agent that often faces resistance from tumor cells.[1][2] this compound overcomes this resistance by modulating key signaling pathways that lead to apoptosis.

The primary mechanism involves the upregulation of death receptors DR4 and DR5 on the cancer cell surface.[2] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which subsequently activates the ERK (Extracellular signal-regulated kinase) and CHOP (CCAAT-enhancer-binding protein homologous protein) signaling cascade.[1][2] The transcription factor CHOP is crucial for the induction of DR5.[2] This entire pathway functions independently of the p53 tumor suppressor protein.[1]

Furthermore, this compound's anti-cancer activity is enhanced by its ability to down-regulate the expression of various cell survival proteins, including Bcl-2, Bcl-xL, c-IAP-1, and c-IAP-2, thereby shifting the cellular balance towards a pro-apoptotic state.[1] The combination of this compound with TRAIL has shown synergistic effects in inducing apoptosis in cancer cells, while notably not affecting normal, non-cancerous cells.[1]

Signaling Pathway of this compound in Cancer Cells

Azadiradione_Pathway Diagram 1: this compound-induced signaling pathway for TRAIL sensitization. This compound This compound ROS Cellular ROS Generation This compound->ROS Survival_Proteins Cell Survival Proteins (Bcl-2, Bcl-xL, c-IAP-1/2) This compound->Survival_Proteins ERK ERK Activation ROS->ERK CHOP CHOP Upregulation ERK->CHOP DR4_DR5 Death Receptor (DR4/DR5) Upregulation CHOP->DR4_DR5 Apoptosis Sensitization to TRAIL-Induced Apoptosis DR4_DR5->Apoptosis Survival_Proteins->Apoptosis

Caption: this compound signaling cascade leading to enhanced cancer cell apoptosis.

Quantitative Data: Anti-Proliferative Activity

The efficacy of a potential anti-cancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While extensive data for this compound across a wide range of cell lines is still emerging, studies on various neem limonoids and extracts provide a strong basis for its potent activity.

Compound/ExtractCancer Cell LineIC50 ValueReference
This compoundHuman Colon Cancer (HCT-116)~10 µM (used for sensitization)[1]
This compoundBreast Cancer (MCF-7)~5-10 µM (used for sensitization)[1]
Epoxythis compoundHuman Leukemia (HL-60)Induces apoptosis[3]
Neem Extract (Methanol)Cervical Cancer (HeLa)1.85 ± 0.01 µg/ml[4]
Neem Extract (Methanol)Prostate Cancer (DU145)1.53 ± 0.07 µg/ml[4]

Note: The table includes data on related compounds and extracts to provide context for this compound's potential efficacy. The concentrations for HCT-116 and MCF-7 are the effective doses used in sensitization studies, indicating bioactivity in that range.

Detailed Experimental Protocols

The investigation of this compound's anti-cancer effects relies on a series of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the foundational research.

General Experimental Workflow

Experimental_Workflow Diagram 2: Standard workflow for in vitro evaluation of this compound. cluster_invitro In Vitro Analysis cluster_assays Cellular & Molecular Assays start Cancer Cell Culture (e.g., HCT-116, MCF-7) treatment Treatment with this compound (± TRAIL) start->treatment viability Cell Viability Assay (MTT / Live-Dead Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V / Caspase Assay) treatment->apoptosis receptors Receptor Expression (Flow Cytometry for DR4/DR5) treatment->receptors protein Protein Expression (Western Blot for ERK, CHOP, Bcl-2) treatment->protein rna Gene Expression (RT-PCR for DR4/DR5 mRNA) treatment->rna

Caption: A typical workflow for studying this compound's effects on cancer cells.

A. Cell Viability and Proliferation Assay (MTT Assay) This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., HCT-116, HeLa, DU145) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Treatment : Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

B. Western Blot Analysis This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis : Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies may include those against DR4, DR5, p-ERK, ERK, CHOP, Bcl-2, caspases, and PARP.[1][2]

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

C. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining) This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Collection : Harvest cells after treatment by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

D. Cell Cycle Analysis (Flow Cytometry with PI Staining) This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Collection and Fixation : Harvest treated cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining : Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Incubation : Incubate for 30 minutes in the dark at room temperature.

  • Analysis : Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle. This method has been used to show that other neem limonoids induce G0/G1 phase arrest.[5][6]

Conclusion and Future Directions

The foundational research on this compound clearly indicates its potential as a valuable compound in oncology. Its ability to specifically sensitize cancer cells to TRAIL-induced apoptosis through the ROS-ERK-CHOP-mediated upregulation of death receptors is a significant finding.[1][2] The compound's favorable safety profile with respect to normal cells further enhances its therapeutic promise.[1]

Future research should focus on:

  • Broad-Spectrum Efficacy : Establishing IC50 values across a comprehensive panel of cancer cell lines to determine the breadth of its anti-proliferative activity.

  • In Vivo Studies : Conducting rigorous preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound, both as a standalone agent and in combination with TRAIL or other standard chemotherapies.[7]

  • Mechanism Refinement : Further elucidating the downstream targets of the identified signaling pathways and exploring potential synergistic interactions with other targeted therapies.

References

Methodological & Application

High-Yield Isolation of Azadiradione Using Flash Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-malarial, and potential anti-cancer properties. The exploration of these therapeutic avenues has been historically constrained by the limited availability of high-purity this compound. This application note presents a detailed protocol for the high-yield isolation of this compound from neem fruit extract utilizing flash chromatography. The described methodology facilitates the efficient purification of this compound, enabling further preclinical and clinical research.

Introduction

The neem tree (Azadirachta indica) is a source of over 300 distinct limonoids, a class of highly oxygenated and modified triterpenes. Among these, this compound has emerged as a compound of significant therapeutic interest.[1] Its biological activities are multifaceted, with studies indicating its potential to modulate key signaling pathways implicated in various diseases.[2] However, the structural complexity of the crude neem extract presents a significant challenge for the isolation of individual bioactive compounds. Flash chromatography, a rapid and efficient purification technique, offers a robust solution for the preparative-scale isolation of target molecules like this compound from complex natural product mixtures.[1] This document provides a comprehensive protocol for the high-yield isolation of this compound, enabling researchers to obtain the quantities necessary for in-depth biological evaluation.

Data Presentation

The following table summarizes the quantitative data obtained from the solvent extraction and subsequent flash chromatographic purification of this compound from neem fruits.[1]

ParameterValue
Crude Limonoid Extract Yield from Neem Fruit3.5%
This compound Enrichment in Limonoid Extract after Flash Chromatography8.13%
Overall Yield of Isolated this compound from Fresh Neem Fruit0.05%

Experimental Protocols

This section details the methodologies for the extraction and flash chromatographic purification of this compound.

Protocol 1: Extraction of Crude Limonoid Extract from Neem Fruits
  • Sample Preparation: Fresh, healthy neem fruits are collected and thoroughly washed to remove any surface impurities. The seeds are then separated from the pulp.

  • Drying and Pulverization: The neem seeds are air-dried in the shade to reduce moisture content and subsequently pulverized into a coarse powder using a mechanical grinder.

  • Solvent Extraction: The powdered neem seeds are subjected to solvent extraction. While various solvents can be employed, a common method involves the use of a non-polar solvent like hexane to defat the material, followed by extraction with a more polar solvent such as ethanol or methanol to isolate the limonoids.[3][4]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude limonoid extract.

Protocol 2: Flash Chromatographic Purification of this compound
  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The column is first washed with the initial mobile phase solvent to ensure proper packing and equilibration.

  • Sample Loading: The crude limonoid extract is dissolved in a minimal amount of the initial mobile phase solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, adsorbed sample is carefully loaded onto the top of the prepared column.

  • Elution: The separation is achieved by employing a gradient elution system, gradually increasing the polarity of the mobile phase. A common solvent system for the separation of terpenoids is a mixture of n-hexane and ethyl acetate.[5]

    • Initial Mobile Phase (Carrier): A less polar mixture, such as 60:40 n-hexane:ethyl acetate, is used to elute non-polar impurities.

    • Eluting Mobile Phase: The polarity is gradually increased. For eluting this compound, a more polar mixture, such as 20:80 n-hexane:ethyl acetate, can be effective. The exact gradient profile should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.3 for this compound.

  • Fraction Collection: Fractions are collected sequentially as the mobile phase passes through the column.

  • Detection and Pooling: The collected fractions are analyzed by TLC or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. A common detection wavelength for related limonoids is in the range of 214-220 nm. Fractions containing pure this compound are pooled together.

  • Solvent Evaporation: The solvent from the pooled fractions is removed under reduced pressure to yield purified this compound.

  • Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the high-yield isolation of this compound.

G Experimental Workflow for this compound Isolation cluster_extraction Extraction cluster_purification Purification A Neem Fruits B Solvent Extraction A->B C Crude Limonoid Extract B->C D Flash Chromatography C->D E Fraction Collection D->E F Purity Analysis (TLC/HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I High-Purity this compound H->I

Caption: Workflow for this compound Isolation.

Signaling Pathway

This compound and other natural compounds have been shown to modulate inflammatory and cell survival pathways. The diagram below represents a simplified model of the inhibitory effect of a natural compound like this compound on the NF-κB and PI3K/Akt/mTOR signaling pathways, which are often dysregulated in various diseases.

G Potential Inhibitory Action of this compound on Signaling Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces GF Growth Factors PI3K PI3K GF->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes This compound This compound This compound->IKK inhibits This compound->Akt inhibits

Caption: this compound's Potential Pathway Inhibition.

References

Application of Azadiradione in Agricultural Pest Management: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its potential applications in agricultural pest management. As a natural product, it represents a promising avenue for the development of bio-pesticides with reduced environmental impact compared to synthetic alternatives. This document provides a comprehensive overview of the known biological activities of this compound, alongside detailed protocols for its evaluation as an insecticidal, antifeedant, and insect growth-regulating agent.

While extensive research has been conducted on the closely related limonoid, azadirachtin, specific quantitative data and detailed mechanistic studies on this compound are less abundant in publicly available literature. Therefore, this document will present the available information on this compound and, where specific data is lacking, will provide detailed information on azadirachtin as a close structural and functional analogue. Researchers are strongly encouraged to adapt and validate these protocols specifically for this compound in their experimental settings.

Biological Activities of this compound

This compound exhibits a multi-faceted mode of action against a wide range of agricultural pests. Its primary effects can be categorized as:

  • Insecticidal Activity: this compound has been shown to be toxic to various insect species, leading to mortality. The lethal effects are often observed after ingestion or topical contact.

  • Antifeedant Activity: One of the most significant properties of this compound is its ability to deter insects from feeding. This antifeedant action protects crops from damage by reducing pest consumption.

  • Insect Growth Regulation (IGR): this compound can interfere with the normal growth and development of insects. This includes disruption of molting, pupation, and adult emergence, ultimately leading to reduced pest populations.

Quantitative Data on Bioactivity

Specific quantitative data for this compound is limited. The following tables summarize the available data for azadirachtin, a closely related and extensively studied neem limonoid, to provide a comparative reference for researchers.

Table 1: Insecticidal Activity (LC50) of Azadirachtin Against Various Agricultural Pests

Pest SpeciesInsect StageBioassay MethodLC50 (µg/mL)Exposure TimeCitation
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeLeaf Dip0.3772 hours[1][2]
Plutella xylostella (Diamondback Moth)4th Instar LarvaeLeaf Dip0.3472 hours[1]
Helicoverpa armigera (Cotton Bollworm)3rd Instar LarvaeDiet Incorporation12.95-[3]
Nilaparvata lugens (Brown Planthopper)Adult FemaleTopical Application0.47-[4]

Disclaimer: The data presented in this table is for azadirachtin and should be used as a reference for designing experiments with this compound.

Table 2: Antifeedant Activity (Feeding Deterrence Index - FDI) of Neem Extracts (Containing this compound and other Limonoids) Against Stored Product Pests

Pest SpeciesPlant ExtractConcentrationFeeding Deterrence Index (%)Citation
Tribolium castaneum (Red Flour Beetle)Azadirachta indica15%73.48[5]

Disclaimer: This data is for a crude plant extract and not purified this compound. The FDI for pure this compound may vary.

Signaling Pathways and Mode of Action

The precise molecular targets and signaling pathways affected by this compound are not as well-elucidated as those for azadirachtin. However, based on its structural similarity and observed biological effects, it is hypothesized that this compound shares similar mechanisms of action.

Azadirachtin is known to primarily disrupt the endocrine system of insects, particularly the ecdysone and juvenile hormone signaling pathways, which are critical for molting and development.[1][6][7] It can act as an antagonist to the ecdysone receptor (EcR), preventing the proper binding of the molting hormone, 20-hydroxyecdysone (20E).[6] This disruption leads to a cascade of developmental abnormalities.

ecdysone_pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell 20E 20-Hydroxyecdysone (20E) EcR Ecdysone Receptor (EcR) 20E->EcR Binds EcR_USP EcR/USP Complex EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP ERE Ecdysone Response Element (on DNA) EcR_USP->ERE Binds Gene_Expression Molting Gene Expression ERE->Gene_Expression Initiates This compound This compound This compound->EcR Antagonistic Binding (Hypothesized)

Caption: Hypothesized interference of this compound with the Ecdysone Signaling Pathway.

This compound's impact on the juvenile hormone (JH) pathway is less clear. Azadirachtin has been shown to interfere with JH biosynthesis and metabolism, potentially by inhibiting juvenile hormone esterase (JHE), the enzyme responsible for JH degradation.[2] This disruption can also contribute to developmental defects.

Experimental Protocols

The following are detailed, adaptable protocols for evaluating the biological activity of this compound.

Protocol 1: Insecticidal Activity - Leaf Dip Bioassay

This method is suitable for assessing the contact and ingestion toxicity of this compound against foliage-feeding insects such as Plutella xylostella and Spodoptera frugiperda.[8]

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Triton X-100 (or other non-ionic surfactant)

  • Distilled water

  • Host plant leaves (e.g., cabbage, corn)

  • Petri dishes or ventilated containers

  • Filter paper

  • Soft brush

  • Larvae of the target insect pest (e.g., 3rd instar)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the compound in a small volume of acetone.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 5, 1 ppm) in distilled water containing a constant concentration of surfactant (e.g., 0.02% Triton X-100). The final concentration of acetone should be low (e.g., <1%) and consistent across all treatments. Prepare a control solution containing only distilled water, surfactant, and the same concentration of acetone as the test solutions.

  • Leaf Dipping: Dip host plant leaves into each test solution and the control solution for a standardized time (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air dry completely on a clean, non-absorbent surface.

  • Bioassay Setup: Place a piece of moistened filter paper at the bottom of each petri dish. Place one treated leaf in each dish.

  • Insect Release: Using a soft brush, carefully transfer a known number of larvae (e.g., 10-20) onto the leaf in each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the LC50 value using probit analysis.

leaf_dip_workflow A Prepare this compound Stock Solution B Create Serial Dilutions (with surfactant) A->B C Dip Host Plant Leaves B->C D Air Dry Leaves C->D E Set up Petri Dishes (moist filter paper, treated leaf) D->E F Introduce Larvae E->F G Incubate under Controlled Conditions F->G H Record Mortality (24, 48, 72h) G->H I Data Analysis (Abbott's formula, Probit analysis) H->I

Caption: Workflow for the Leaf Dip Bioassay.

Protocol 2: Antifeedant Activity - No-Choice Leaf Disc Bioassay

This protocol measures the feeding deterrence of this compound.

Materials:

  • Same as Protocol 1

  • Leaf area meter or image analysis software

  • Cork borer

Procedure:

  • Prepare Test Solutions: Prepare a range of concentrations of this compound as described in Protocol 1.

  • Leaf Disc Preparation: Using a cork borer, cut uniform leaf discs from fresh host plant leaves.

  • Treatment: Dip the leaf discs in the test solutions and control solution for a standardized time and allow them to air dry.

  • Bioassay Setup: Place one treated leaf disc in each petri dish.

  • Insect Release: Introduce one pre-starved larva (e.g., starved for 4 hours) into each petri dish.

  • Incubation: Incubate the dishes under controlled conditions for a set period (e.g., 24 or 48 hours).

  • Area Consumed Measurement: After the incubation period, remove the leaf discs and measure the area consumed using a leaf area meter or by scanning the discs and using image analysis software.

  • Data Analysis: Calculate the Feeding Deterrence Index (FDI) using the following formula:

    FDI (%) = [ (C - T) / C ] * 100

    Where:

    • C = Area of leaf consumed in the control

    • T = Area of leaf consumed in the treatment

Protocol 3: Insect Growth Regulatory (IGR) Activity - Diet Incorporation Bioassay

This method is used to assess the chronic effects of this compound on insect development.[7]

Materials:

  • This compound

  • Artificial insect diet specific to the target pest

  • Small containers or multi-well plates for rearing individual insects

  • Larvae of the target insect pest (e.g., neonates or early instars)

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a temperature that will not degrade the this compound (e.g., < 50°C), add the appropriate amount of this compound stock solution to achieve the desired final concentrations. Prepare a control diet with the solvent alone.

  • Diet Dispensing: Dispense a known amount of the treated and control diet into individual rearing containers.

  • Insect Infestation: Place one larva into each container.

  • Rearing: Maintain the insects under controlled environmental conditions.

  • Data Collection: Monitor the insects daily and record the following parameters:

    • Larval mortality

    • Larval weight at specific intervals

    • Duration of larval and pupal stages

    • Percentage of pupation

    • Pupal weight

    • Percentage of adult emergence

    • Any observed morphological abnormalities

  • Data Analysis: Compare the developmental parameters between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA). Calculate the IC50 (Inhibitory Concentration 50%) for parameters like pupation or adult emergence.

igr_workflow A Prepare Artificial Diet B Incorporate this compound at various concentrations A->B C Dispense Diet into Rearing Containers B->C D Introduce Neonate Larvae (one per container) C->D E Rear under Controlled Conditions D->E F Daily Monitoring and Data Collection E->F G Record Developmental Parameters (mortality, weight, duration, etc.) F->G H Statistical Analysis (ANOVA, IC50 calculation) G->H

Caption: Workflow for the Insect Growth Regulator (IGR) Bioassay.

Conclusion

This compound holds considerable promise as a bio-pesticide for integrated pest management programs. Its multi-modal action, including insecticidal, antifeedant, and growth-regulating properties, makes it a valuable tool for controlling a broad spectrum of agricultural pests. While more research is needed to fully elucidate its specific quantitative efficacy and molecular mechanisms, the protocols and information provided here offer a solid foundation for researchers to further investigate and develop this compound-based pest management strategies. The use of azadirachtin data as a proxy highlights the potential of this class of compounds and underscores the need for dedicated studies on this compound to unlock its full potential in sustainable agriculture.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), has demonstrated significant potential as a cytotoxic agent against various cancer cell lines.[1][2] Its ability to induce programmed cell death, or apoptosis, makes it a compound of interest for cancer research and drug development.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, utilizing common cell-based assays. The methodologies described herein are foundational for determining the compound's efficacy and elucidating its mechanism of action.

Key Cytotoxicity Assays

Several robust and well-established in vitro assays can be employed to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific research question, cell type, and desired endpoint. Here, we detail the protocols for three widely used assays:

  • MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: A cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[3][4]

  • Apoptosis Assay (Annexin V-FITC/PI Staining): A flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes reported IC50 values for this compound and related limonoids in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.[9]

CompoundCell LineCell TypeAssayExposure Time (h)IC50 (µM)Reference
7-deacetyl-7-benzoylepoxythis compoundHL-60Human LeukemiaMTTNot Specified2.7-3.1[3]
Epoxythis compoundN1E-115Mouse NeuroblastomaNot SpecifiedNot Specified~27[10]
Epoxythis compound143B.TK-Human OsteosarcomaNot SpecifiedNot Specified~27[10]
Epoxythis compoundSf9InsectNot SpecifiedNot Specified~27[10]
This compoundMDA-MB-231Human Breast CancerMTT24>200[11]
Epoxythis compoundMDA-MB-231Human Breast CancerMTT24Potent[11]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[5][6]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[13]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (IC50) read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[3][4]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls as recommended by the LDH assay kit manufacturer, typically including a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a no-cell control for background LDH in the medium.[15]

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity for each concentration relative to the positive control (maximum LDH release). Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow: LDH Assay

LDH_Workflow start Start seed_and_treat Seed and Treat Cells start->seed_and_treat incubate Incubate seed_and_treat->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_rt Incubate at RT add_ldh_reagent->incubate_rt read_absorbance Read Absorbance (490 nm) incubate_rt->read_absorbance analyze_data Data Analysis (IC50) read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Workflow for assessing this compound-induced cytotoxicity via LDH release.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a vital dye to identify necrotic cells with compromised membranes.[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

This compound and related limonoids have been shown to induce apoptosis through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action.

ROS-Mediated Apoptotic Pathway

Studies on Azadirone, a related limonoid, have shown that it can induce the generation of Reactive Oxygen Species (ROS).[12][14] This increase in ROS can lead to the activation of the ERK signaling pathway, which in turn upregulates the transcription factor CHOP. CHOP then promotes the expression of death receptors DR4 and DR5 on the cell surface, sensitizing the cancer cells to apoptosis-inducing ligands like TRAIL.[12]

This compound-Induced ROS-Mediated Apoptosis

ROS_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS induces ERK ERK Activation ROS->ERK activates CHOP CHOP Upregulation ERK->CHOP upregulates DR4_DR5 DR4/DR5 Expression CHOP->DR4_DR5 increases Apoptosis Apoptosis DR4_DR5->Apoptosis sensitizes to

Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.

Intrinsic and Extrinsic Apoptotic Pathways

Research on 7-deacetyl-7-benzoylepoxythis compound has demonstrated its ability to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in HL-60 leukemia cells.[3][4] This is evidenced by the activation of initiator caspases-8 (extrinsic) and -9 (intrinsic), which then converge to activate the executioner caspase-3.[3][4]

This compound and Apoptotic Caspase Activation

Apoptosis_Pathways This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic activates Intrinsic Intrinsic Pathway (Mitochondria) This compound->Intrinsic activates Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dual induction of intrinsic and extrinsic apoptotic pathways by this compound.

Involvement of PI3K/Akt and NF-κB Signaling

The PI3K/Akt and NF-κB signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer.[16][17] Epoxythis compound has been shown to suppress breast tumor growth by targeting the PI3K/Akt pathway, leading to mitochondrial depolarization and caspase-dependent apoptosis.[1] While direct evidence for this compound's effect on the NF-κB pathway is still emerging, many natural compounds exert their anticancer effects by inhibiting this pathway, which would lead to the downregulation of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.[2][18]

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the in vitro cytotoxicity of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on the compound's efficacy and begin to unravel its complex mechanism of action, paving the way for its potential development as a novel anticancer agent.

References

Animal Models for Testing the In Vivo Efficacy of Azadiradione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetracyclic triterpenoid limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical research suggests that this compound possesses potent anti-inflammatory, anti-cancer, and anti-diabetic properties.[2] This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in established animal models. The following sections will detail the methodologies for key experiments, present quantitative data from relevant studies in structured tables, and provide visual diagrams of associated signaling pathways and experimental workflows.

I. Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects, which are believed to be mediated, in part, through the modulation of the NF-κB signaling pathway.[3][4] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[4]

Quantitative Data: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[5] The data below is extrapolated from studies on neem leaf extracts rich in limonoids, including this compound.

Treatment GroupDose (mg/kg)Time (hours)Paw Volume (ml)% Inhibition of EdemaReference
Control (Carrageenan)-40.81 ± 0.04-[5]
This compound (NLE)25040.39 ± 0.0352.32[5]
This compound (NLE)50040.30 ± 0.0263.01[5]
Aspirin (Standard)20040.28 ± 0.0265.43[5]

*NLE: Neem Leaf Extract. Data represents the effects of a crude extract and should be considered indicative for purified this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: This model assesses the ability of a compound to inhibit the acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent. The resulting edema is quantified by measuring the increase in paw volume.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose)

  • Positive control: Indomethacin or Aspirin

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: this compound (e.g., 100 mg/kg, p.o.)

    • Group V: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

  • Drug Administration: Administer this compound, vehicle, or the positive control orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Workflow

G cluster_0 Experimental Workflow: Anti-inflammatory Assay acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan measurement Paw Volume Measurement carrageenan->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

G cluster_1 This compound's Anti-inflammatory Mechanism This compound This compound IKK IKK This compound->IKK Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation proinflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->proinflammatory Transcription G cluster_0 Experimental Workflow: Xenograft Model cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis measurement->endpoint G cluster_1 This compound's Anti-Cancer Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes NFkB->Proliferation Promotes G cluster_0 Experimental Workflow: STZ-Induced Diabetes induction Induction of Diabetes (STZ) confirmation Confirmation of Diabetes induction->confirmation grouping Grouping and Treatment confirmation->grouping monitoring Blood Glucose Monitoring grouping->monitoring endpoint Endpoint Analysis monitoring->endpoint G cluster_1 This compound's Anti-Diabetic Mechanism Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->IRS1 Enhances Signaling

References

Application Notes and Protocols for Developing a Stable Azadiradione Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a limonoid isolated from the neem tree (Azadirachta indica), has demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] However, its poor aqueous solubility and low oral bioavailability present major challenges for its development as a therapeutic agent.[3][4] This document provides detailed application notes and protocols for the development of a stable nanoparticle formulation to enhance the delivery of this compound.

The protocols outlined below focus on two common and effective nanoparticle formulation techniques for hydrophobic drugs: nanoprecipitation and solvent evaporation.[3][5] Additionally, detailed methods for the characterization of the resulting nanoparticles and stability testing guidelines are provided to ensure a robust and reproducible formulation.

Pre-formulation Studies: Solubility Assessment of this compound

Protocol 1: this compound Solubility Determination

  • Materials: this compound powder, a selection of organic solvents (e.g., Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane), and a suitable aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Procedure:

    • Prepare saturated solutions of this compound in each organic solvent by adding an excess amount of the compound to a known volume of the solvent.

    • Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Centrifuge the saturated solutions to pellet the undissolved this compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

    • Quantify the concentration of this compound in the diluted supernatant.

    • Calculate the saturation solubility in g/L or mg/mL.

  • Data Presentation: Record the solubility data in a table for easy comparison.

SolventSolubility (mg/mL) at 25°C
EthanolExperimentally Determined
AcetoneExperimentally Determined
DMSOExperimentally Determined
DichloromethaneExperimentally Determined

Nanoparticle Formulation Protocols

Based on the solubility data, a suitable solvent can be selected for nanoparticle preparation. The following protocols detail the nanoprecipitation and solvent evaporation methods.

Protocol 2: this compound Nanoparticle Formulation by Nanoprecipitation

This method is suitable for drugs soluble in water-miscible organic solvents.[5]

  • Materials: this compound, a water-miscible organic solvent with good this compound solubility (e.g., Acetone, Ethanol), a polymer (e.g., PLGA, PCL), a surfactant/stabilizer (e.g., Pluronic F68, PVA), and purified water.

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer in the selected organic solvent.

    • Aqueous Phase Preparation: Dissolve the surfactant in purified water.

    • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring.

    • Solvent Evaporation: Continue stirring (e.g., overnight) to allow for the complete evaporation of the organic solvent.

    • Nanoparticle Collection: Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and un-encapsulated drug.

    • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.

Protocol 3: this compound Nanoparticle Formulation by Solvent Evaporation (Oil-in-Water Emulsion)

This method is suitable for drugs soluble in water-immiscible organic solvents.[3]

  • Materials: this compound, a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate), a polymer (e.g., PLGA, PCL), a surfactant/stabilizer (e.g., PVA), and purified water.

  • Procedure:

    • Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.

    • Aqueous Phase Preparation: Dissolve the surfactant in purified water.

    • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

    • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation and wash them multiple times with purified water.

    • Lyophilization (Optional): Lyophilize the nanoparticles for long-term stability.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the nanoparticle formulation.

Table 1: Key Characterization Parameters and Methodologies

ParameterMethodProtocol
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)Protocol 4
Zeta PotentialElectrophoretic Light ScatteringProtocol 5
Drug Loading and Encapsulation EfficiencyHPLCProtocol 6
In Vitro Drug ReleaseDialysis MethodProtocol 7

Protocol 4: Particle Size and PDI Analysis by DLS

  • Instrument: A calibrated DLS instrument.

  • Sample Preparation: Dilute the nanoparticle suspension in purified water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Perform the measurement at a constant temperature (e.g., 25°C).

  • Data Analysis: Report the Z-average mean diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.

Protocol 5: Zeta Potential Measurement

  • Instrument: A zeta potential analyzer.

  • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl, and measure the pH.[1][7]

  • Measurement: Perform the measurement using an appropriate cell.

  • Data Analysis: Report the zeta potential in millivolts (mV). A zeta potential value greater than ±30 mV is generally indicative of good colloidal stability.

Protocol 6: Determination of Drug Loading and Encapsulation Efficiency

  • Procedure:

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated this compound.

    • Quantify the amount of this compound using a validated HPLC method.

    • To determine the amount of un-encapsulated drug, analyze the supernatant collected after the first centrifugation step during nanoparticle preparation.

  • Calculations:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 7: In Vitro Drug Release Study

  • Apparatus: Dialysis bags with a suitable molecular weight cut-off (MWCO), a release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween® 80 to maintain sink conditions), and a shaking water bath.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in the release medium and place it inside a dialysis bag.

    • Place the dialysis bag in a larger volume of the release medium and maintain it at 37°C with constant agitation.

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

    • Analyze the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Stability Testing of this compound Nanoparticles

Stability testing is performed to ensure that the nanoparticle formulation maintains its critical quality attributes over time. The International Council for Harmonisation (ICH) guidelines should be followed.[8][9][10]

Protocol 8: Stability Study

  • Storage Conditions: Store the lyophilized nanoparticle formulation at different temperature and humidity conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[8]

  • Time Points: Test the samples at specified time intervals (e.g., 0, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Tests to be Performed:

    • Appearance

    • Particle size and PDI

    • Zeta potential

    • Drug content

Table 2: Stability Study Data Summary

Time (Months)Storage ConditionAppearanceParticle Size (nm)PDIZeta Potential (mV)Drug Content (%)
0--
325°C/60% RH
625°C/60% RH
1225°C/60% RH
140°C/75% RH
340°C/75% RH
640°C/75% RH

This compound's Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms of this compound is crucial for its therapeutic application. The following diagrams illustrate key signaling pathways modulated by this compound.

Azadiradione_Anticancer_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 ERK ↑ p-ERK ROS->ERK CHOP ↑ CHOP ERK->CHOP DR4_DR5 ↑ Death Receptor 4/5 (DR4/DR5) CHOP->DR4_DR5 Apoptosis Apoptosis DR4_DR5->Apoptosis TRAIL TRAIL TRAIL->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Azadiradione_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines iNOS_COX2 ↓ iNOS, COX-2 MAPK_Pathway->iNOS_COX2 NFkB_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->iNOS_COX2

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), is a compound of significant interest due to the well-documented antimicrobial properties of neem extracts. Various parts of the neem tree have been used in traditional medicine for centuries to treat a wide range of ailments, including infections. Modern research has begun to validate these traditional uses, attributing the bioactivity to a variety of limonoids, with this compound being a prominent constituent. These compounds have been shown to exhibit antibacterial, antifungal, and antiviral activities.[1][2] The mechanisms underlying these antimicrobial effects are multifaceted, involving disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cell signaling pathways such as quorum sensing.[3]

This document provides detailed protocols for testing the antimicrobial activity of purified this compound, enabling researchers to systematically evaluate its potential as a novel antimicrobial agent. The protocols cover the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), as well as qualitative assessment using the disk diffusion method. Additionally, potential mechanisms of action are discussed, along with a hypothetical model of how this compound might interfere with bacterial quorum sensing signaling pathways.

Data Presentation: Antimicrobial Activity of this compound and Related Extracts

The following tables summarize the available quantitative data on the antimicrobial activity of Azadirachta indica extracts. It is important to note that data for isolated this compound is limited, and much of the existing research has been conducted on crude or fractionated extracts. The presented data serves as a reference point for the expected activity of neem-derived products.

Table 1: Minimum Inhibitory Concentration (MIC) of Azadirachta indica Extracts against Bacteria

Bacterial StrainExtract TypeMIC (µg/mL)Reference
Staphylococcus aureusEthanolic Leaf Extract551.1[4]
Pseudomonas aeruginosaEthanolic Leaf Extract557.5[4]
Escherichia coliMethanolic Leaf Extract50,000[5]
Enterococcus faecalisMethanolic Leaf Extract>300,000[6]

Table 2: Minimum Bactericidal Concentration (MBC) of Azadirachta indica Extracts against Bacteria

Bacterial StrainExtract TypeMBC (µg/mL)Reference
Staphylococcus aureusStem Bark Extract25,000[5]
Pseudomonas aeruginosaEthanolic Leaf Extract250[7]

Table 3: Minimum Inhibitory Concentration (MIC) of Azadirachta indica Extracts against Fungi

Fungal StrainExtract TypeMIC (µg/mL)Reference
Candida albicansAqueous Leaf Extract62,500[8]
Aspergillus nigerCrude Leaf Extract25,000[9]
Trichophyton rubrumEthanolic Leaf Extract250,000[1]

Table 4: Minimum Fungicidal Concentration (MFC) of Azadirachta indica Extracts against Fungi

Fungal StrainExtract TypeMFC (µg/mL)Reference
Trichophyton rubrumEthanolic Leaf Extract250,000[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.

Materials:

  • Purified this compound powder

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pyrogen-free water or appropriate broth medium

Protocol:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • The stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

  • For experiments, further dilute the stock solution in sterile water or broth to the desired working concentrations. Note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on microbial growth. A solvent control (broth with the same concentration of DMSO) must be included in all experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[1]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Sterile multichannel pipette

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh culture plate, inoculate a single colony of the test microorganism into a tube of sterile broth.

    • Incubate at the optimal temperature and time to achieve a logarithmic growth phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done by diluting the culture with sterile broth and measuring the absorbance at 600 nm.

    • Further dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in broth).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum, no this compound).

    • Column 12 will serve as the sterility control (broth only). If a solvent is used, a solvent control well (broth, inoculum, and the highest concentration of the solvent) should also be included.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-inoculate the aliquots onto separate, labeled sections of a sterile agar plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • The MBC or MFC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a ≥99.9% killing of the initial inoculum.

Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile cotton swabs

  • Bacterial or fungal culture adjusted to 0.5 McFarland standard

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent only)

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate, ensuring they are sufficiently spaced apart.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Proposed Mechanisms of Action and Signaling Pathways

The antimicrobial activity of neem compounds, including this compound, is believed to be pleiotropic, targeting multiple cellular processes in microorganisms.

Experimental Workflow for Antimicrobial Testing

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_followup Confirmation & Elucidation A This compound Stock Solution Preparation C Broth Microdilution (MIC Determination) A->C D Disk Diffusion (Qualitative Assessment) A->D B Microbial Culture (0.5 McFarland) B->C B->D E Subculturing from MIC plate (MBC/MFC Determination) C->E F Mechanism of Action Studies E->F

Caption: Workflow for testing the antimicrobial activity of this compound.

Hypothetical Mechanism of Action: Disruption of Microbial Cell Integrity and Function

This compound, as a lipophilic molecule, may intercalate into the lipid bilayer of microbial cell membranes, leading to a loss of integrity and function. This can result in the leakage of intracellular components and dissipation of the proton motive force, ultimately leading to cell death. Furthermore, this compound may inhibit key membrane-associated enzymes, such as those involved in ATP synthesis (ATPase) and cell wall synthesis. It may also target intracellular enzymes like DNA gyrase, which is crucial for DNA replication.[3]

Mechanism_of_Action cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition This compound This compound Membrane Lipid Bilayer Disruption This compound->Membrane intercalates ATPase ATPase Inhibition This compound->ATPase inhibits DNAGyrase DNA Gyrase Inhibition This compound->DNAGyrase inhibits Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage PMF Dissipation of Proton Motive Force Permeability->PMF CellDeath Cell Death Leakage->CellDeath PMF->CellDeath ATPase->CellDeath DNAGyrase->CellDeath

Caption: Proposed mechanisms of antimicrobial action for this compound.

Hypothetical Signaling Pathway: Interference with Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation. It is hypothesized that this compound may act as a competitive inhibitor of QS signaling molecules, binding to their cognate receptors and preventing the activation of downstream virulence genes.

Hypothetical Inhibition of the Pseudomonas aeruginosa Las/Rhl Quorum Sensing System:

Pseudomonas aeruginosa utilizes two interconnected QS systems, Las and Rhl, to regulate virulence. The Las system, controlled by the regulator LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and activates the Rhl system. The Rhl system is controlled by the regulator RhlR and its autoinducer C4-HSL. This compound may competitively bind to LasR and/or RhlR, preventing the binding of their natural autoinducers and thereby inhibiting the expression of virulence factors and biofilm formation.

Pseudomonas_QS_Inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI Autoinducer1 3-oxo-C12-HSL LasI->Autoinducer1 synthesizes LasR LasR Autoinducer1->LasR binds & activates RhlI RhlI LasR->RhlI activates Virulence Virulence Factor Expression & Biofilm Formation LasR->Virulence activates Autoinducer2 C4-HSL RhlI->Autoinducer2 synthesizes RhlR RhlR Autoinducer2->RhlR binds & activates RhlR->Virulence activates This compound This compound This compound->LasR inhibits This compound->RhlR inhibits

Caption: Hypothetical inhibition of P. aeruginosa quorum sensing by this compound.

Hypothetical Inhibition of the Staphylococcus aureus Agr Quorum Sensing System:

The accessory gene regulator (agr) system in Staphylococcus aureus controls the expression of numerous virulence factors. The system is activated by an autoinducing peptide (AIP) that binds to the AgrC sensor kinase. This leads to the phosphorylation of the AgrA response regulator, which then activates the transcription of genes encoding virulence factors. This compound may interfere with this process by binding to AgrA, preventing its phosphorylation or its binding to DNA.[10]

Staphylococcus_QS_Inhibition cluster_agr Agr System AgrD AgrD (pro-peptide) AgrB AgrB (processing & export) AgrD->AgrB processed by AIP AIP AgrB->AIP exports AgrC AgrC (sensor kinase) AIP->AgrC binds & activates AgrA AgrA (response regulator) AgrC->AgrA phosphorylates P_AgrA P-AgrA (phosphorylated) AgrA->P_AgrA Virulence Virulence Factor Expression P_AgrA->Virulence activates transcription This compound This compound This compound->AgrA inhibits

Caption: Hypothetical inhibition of S. aureus quorum sensing by this compound.

Conclusion and Future Directions

The protocols outlined in this document provide a standardized framework for evaluating the antimicrobial potential of this compound. While existing data on neem extracts are promising, rigorous testing of the purified compound is essential to establish its specific activity and spectrum. The limited availability of quantitative data for isolated this compound highlights a significant gap in the current research.

Future research should focus on:

  • Systematic screening of this compound against a broad panel of clinically relevant bacteria and fungi to determine its MIC and MBC/MFC values.

  • Elucidating the precise molecular targets of this compound through enzymatic assays (e.g., DNA gyrase, ATPase inhibition assays) and cell-based assays (e.g., membrane potential and integrity assays).

  • Investigating the direct effects of this compound on bacterial quorum sensing pathways using reporter gene assays and transcriptomic analyses to validate the hypothetical models presented.

By systematically addressing these research questions, the potential of this compound as a lead compound for the development of new antimicrobial therapies can be fully realized.

References

Application Note and Protocol: Performing a Proton Pump (H+,K+-ATPase) Inhibition Assay with Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The hydrogen-potassium adenosine triphosphatase (H+,K+-ATPase), commonly known as the gastric proton pump, is the enzyme primarily responsible for gastric acid secretion in the stomach's parietal cells.[1][2] It plays a crucial role in the final step of acid production by actively pumping H+ ions into the gastric lumen in exchange for K+ ions.[2] Consequently, it is a key therapeutic target for managing acid-peptic disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4] Proton Pump Inhibitors (PPIs) are a class of drugs that act by blocking this enzyme system.[2] Azadiradione, a limonoid isolated from the seeds of Azadirachta indica (neem), has demonstrated potent anti-ulcer activity, which is attributed to its inhibition of the H+,K+-ATPase.[5][6] This document provides a detailed protocol for performing an in vitro proton pump inhibition assay to evaluate the efficacy of this compound.

Assay Principle The H+,K+-ATPase inhibition assay is a colorimetric method that quantifies the enzymatic activity of the proton pump. The enzyme hydrolyzes adenosine triphosphate (ATP) to provide the energy for ion transport, releasing adenosine diphosphate (ADP) and inorganic phosphate (Pi). The activity of the enzyme is determined by measuring the amount of Pi released.[7] In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a decrease in the amount of Pi liberated. The concentration of Pi is measured spectrophotometrically using the Fiske-Subbarow method or a similar technique, where a colored complex is formed that absorbs light at a specific wavelength (e.g., 660 nm).[7][8] The inhibitory potential of the test compound is expressed as the concentration required to inhibit 50% of the enzyme's activity (IC50).[1]

Experimental Protocols

Part 1: Preparation of H+,K+-ATPase (Proton Pump) Enzyme

This protocol describes the isolation of H+,K+-ATPase-rich microsomal vesicles from sheep or goat gastric mucosa.

Materials and Reagents:

  • Fresh sheep or goat stomach (obtained from a local slaughterhouse)

  • Ice-cold 20 mM Tris-HCl buffer (pH 7.4)

  • Glass slides

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Bradford reagent for protein estimation

  • Bovine Serum Albumin (BSA) standard

Procedure:

  • Transport the fresh stomach on ice to the laboratory immediately after collection.

  • Open the stomach and wash the mucosal lining gently with cold tap water, followed by a rinse with ice-cold Tris-HCl buffer.

  • Scrape the fundic mucosa, the inner lining of the stomach, using a blunt glass slide.[1]

  • Weigh the scraped mucosa and suspend it in 10 volumes of ice-cold Tris-HCl buffer.

  • Homogenize the tissue using a homogenizer for 5-10 minutes on ice.[9]

  • Centrifuge the homogenate at 6,000 x g for 10 minutes at 4°C.[8]

  • Collect the supernatant, which contains the microsomal fraction rich in H+,K+-ATPase. Discard the pellet.

  • Determine the protein concentration of the supernatant (enzyme extract) using the Bradford method, with BSA as the standard.[8]

  • Store the enzyme extract in aliquots at -80°C until use.

Part 2: In Vitro H+,K+-ATPase Inhibition Assay

Materials and Reagents:

  • Prepared H+,K+-ATPase enzyme extract

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Omeprazole stock solution (positive control)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4)

  • 2 mM MgCl2

  • 2 mM KCl

  • 2 mM ATP (Tris salt)

  • Reaction termination solution: 10% ice-cold Trichloroacetic Acid (TCA)

  • Phosphate detection reagent (e.g., Fiske-Subbarow reagent or a commercial kit containing ammonium molybdate)[8]

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of this compound and Omeprazole in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Set up the reaction in microcentrifuge tubes or a 96-well plate as described in the table below:

ComponentBlankControlPositive Control (Omeprazole)Test (this compound)
Assay BufferTo final volumeTo final volumeTo final volumeTo final volume
Enzyme Extract (30-50 µg protein)-Add volumeAdd volumeAdd volume
Omeprazole (various conc.)--Add volume-
This compound (various conc.)---Add volume
Pre-incubation Incubate at 37°C for 30-60 minutes
ATP (2 mM)Add volumeAdd volumeAdd volumeAdd volume
Incubation Incubate at 37°C for 30 minutes [1]
10% TCA (to stop reaction)Add volumeAdd volumeAdd volumeAdd volume
  • After adding the enzyme and inhibitor, pre-incubate the mixture for 30-60 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Initiate the enzymatic reaction by adding 2 mM ATP to all tubes/wells except the blank (add buffer instead).[10]

  • Incubate the reaction mixture for 30 minutes at 37°C.[1]

  • Terminate the reaction by adding an equal volume of ice-cold 10% TCA.[10]

  • Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated protein.[8]

  • Transfer the supernatant to a new 96-well plate for phosphate determination.

  • Add the phosphate detection reagent according to the manufacturer's instructions (e.g., ammonium molybdate and a reducing agent).[8]

  • Allow color to develop for 10-20 minutes at room temperature.

  • Measure the absorbance of the resulting blue color at 660 nm using a spectrophotometer.[7][8]

Part 3: Data Analysis
  • Calculate the amount of inorganic phosphate (Pi) released: Use a standard curve prepared with known concentrations of potassium phosphate (KH2PO4).

  • Calculate the percentage of inhibition for each concentration of this compound and Omeprazole using the following formula:

    % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100

    Where:

    • Abs_Control is the absorbance of the control reaction (enzyme + ATP, no inhibitor).

    • Abs_Test is the absorbance of the reaction with the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of H+,K+-ATPase activity, which can be determined using non-linear regression analysis.

Data Presentation

The results of the H+,K+-ATPase inhibition assay should be summarized to compare the potency of the test compound against a standard inhibitor.

CompoundIC50 Value (µg/mL)Remarks
This compoundTo be determinedExhibited potent inhibition of H+,K+-ATPase activity comparable to the positive control, Omeprazole.[6]
Omeprazole26 - 56 µg/mLA standard proton pump inhibitor used as a positive control. IC50 values vary slightly between studies.[8][10]

Visualizations

Signaling Pathway and Inhibition

ProtonPumpMechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Lumen_H H+ Lumen_K K+ ProtonPump H+,K+-ATPase Proton Pump Lumen_K->ProtonPump:f1 Binds ProtonPump:f1->Lumen_H Secreted ADP ADP + Pi ProtonPump:f0->ADP Cell_K K+ ProtonPump:f1->Cell_K Enters Cell ATP ATP ATP->ProtonPump:f0 Hydrolysis Cell_H H+ Cell_H->ProtonPump:f1 Binds This compound This compound This compound->ProtonPump Inhibits

Caption: Mechanism of the H+,K+-ATPase proton pump and its inhibition by this compound.

Experimental Workflow

AssayWorkflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis arrow arrow Stomach 1. Obtain Sheep Gastric Mucosa Homogenize 2. Homogenize in Tris-HCl Buffer Stomach->Homogenize Centrifuge 3. Centrifuge (6,000 x g) Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Enzyme Extract) Centrifuge->Supernatant Setup 5. Prepare Reactions: Enzyme + Buffer + This compound/Omeprazole Supernatant->Setup Preincubation 6. Pre-incubate (37°C, 30-60 min) Setup->Preincubation Reaction 7. Add ATP to Start Reaction Preincubation->Reaction Incubation 8. Incubate (37°C, 30 min) Reaction->Incubation Stop 9. Terminate with Ice-Cold TCA Incubation->Stop Measure 10. Measure Released Phosphate (660 nm) Stop->Measure Calculate 11. Calculate % Inhibition Measure->Calculate IC50 12. Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the H+,K+-ATPase inhibition assay with this compound.

References

Application Notes and Protocols for Studying Azadiradione's Radical Scavenging Activity Using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for investigating the radical scavenging properties of Azadiradione, a key bioactive limonoid from the neem tree (Azadirachta indica). This document outlines the theoretical basis, computational and experimental protocols, and data interpretation, enabling researchers to effectively model and validate the antioxidant potential of this promising natural compound.

Introduction to this compound and its Antioxidant Potential

This compound is a significant constituent of neem seeds and is recognized for its diverse biological activities, including anti-inflammatory, anti-malarial, and cytotoxic effects.[1] Recent studies have highlighted its potent antioxidant capabilities, particularly in scavenging reactive oxygen species (ROS) like the superoxide radical (O₂•⁻).[2][3] Oxidative stress, stemming from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases. This compound's ability to mitigate oxidative stress makes it a compelling candidate for therapeutic development.[2][3]

Computational methods, especially DFT, have proven invaluable for elucidating the mechanisms of antioxidant action at a molecular level.[4][5][6] DFT calculations can predict reaction pathways, determine the thermodynamic feasibility of radical scavenging, and identify the structural features responsible for antioxidant activity.[7]

A notable 2023 study demonstrated that this compound scavenges the superoxide radical by mimicking the action of the superoxide dismutase (SOD) enzyme.[2][3] In this process, this compound is regenerated, allowing it to catalytically neutralize superoxide radicals, producing hydrogen peroxide and molecular oxygen.[2][3]

Theoretical Background: Radical Scavenging Mechanisms

The antioxidant activity of a compound like this compound can proceed through several mechanisms. Understanding these is crucial for interpreting DFT results. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it. The efficiency of this process is related to the Bond Dissociation Enthalpy (BDE) of the O-H or C-H bond involved. A lower BDE indicates a more favorable HAT process.[6][8]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the antioxidant donating an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. The Ionization Potential (IP) is a key descriptor for the initial electron transfer step.[5]

  • Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton, forming an anion, which then donates an electron to the radical. This pathway is particularly relevant in polar solvents.[9][10]

DFT calculations allow for the determination of key thermodynamic parameters associated with these mechanisms, such as BDE, IP, Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE).[5]

Computational Protocol: DFT Study of this compound

This section details the protocol for performing a DFT study on this compound's radical scavenging activity.

Software and Hardware Requirements
  • Quantum Chemistry Software: Gaussian, ORCA, or similar software capable of performing DFT calculations.

  • Molecular Visualization Software: GaussView, Avogadro, or Chemcraft for building and analyzing molecular structures.

  • Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations, especially for frequency and transition state searches.

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • Obtain the initial structure of this compound. This can be sourced from crystallographic data or drawn using a molecular editor.[3]

    • Perform a full geometry optimization of the neutral this compound molecule in the gas phase and/or in a relevant solvent (e.g., water, methanol) using a suitable DFT functional and basis set. The choice of functional and basis set is critical for accuracy (see Table 1).

    • Optimize the geometries of the radical species of interest (e.g., superoxide radical O₂•⁻) and the potential reaction products.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to confirm they are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • The frequency calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies, which are essential for calculating reaction enthalpies and free energies.

  • Calculation of Antioxidant Properties:

    • Bond Dissociation Enthalpy (BDE): To assess the HAT mechanism, calculate the BDE for potential hydrogen-donating sites on this compound.

    • Ionization Potential (IP) and Electron Affinity (EA): To evaluate the SET mechanism, calculate the adiabatic IP and EA.

    • Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE): To investigate the SPLET mechanism, calculate these parameters.

  • Modeling the Reaction Mechanism:

    • Based on the study by Sakib et al. (2023), the proposed mechanism for superoxide scavenging by this compound involves the interaction with the carbonyl oxygen of the cyclohexene ring.[3][11]

    • Model the step-wise reaction:

      • Protonation of the carbonyl oxygen of this compound.

      • Interaction of the protonated this compound with a superoxide radical.

      • Subsequent reaction with a second superoxide radical and proton to regenerate this compound and form hydrogen peroxide and molecular oxygen.

    • For each step, optimize the geometry of the reactant complex, transition state (if any), and product complex.

    • Calculate the reaction energies (ΔE) and Gibbs free energies of reaction (ΔG) to determine the thermodynamic feasibility of each step. A negative ΔG indicates a spontaneous reaction.[3]

Recommended DFT Functionals and Basis Sets

The choice of computational method significantly impacts the accuracy of the results. Below is a summary of functionals and basis sets commonly used for antioxidant studies.

Functional Description Typical Application Reference
B3LYP Becke, 3-parameter, Lee-Yang-Parr hybrid functional.Widely used for a broad range of applications, including antioxidant studies.[4][12][13]
M06-2X High nonlocality, meta-GGA hybrid functional.Good for thermochemistry, kinetics, and non-covalent interactions. Often recommended for antioxidant studies.[7][14]
BLYP Becke-Lee-Yang-Parr gradient-corrected functional.Used in the primary study on this compound's superoxide scavenging.[11]
Basis Set Description Typical Application Reference
6-311++G(d,p) Pople-style basis set with diffuse functions and polarization functions on heavy atoms and hydrogens.A good balance of accuracy and computational cost for systems of this size.[4][14]
Double-zeta with polarization A more modest basis set.Used in the primary study on this compound.[11]

Experimental Validation Protocols

Computational predictions should be validated by experimental data. Here are protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Materials: DPPH, methanol, this compound, positive control (e.g., ascorbic acid, quercetin), 96-well microplate, spectrophotometer.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound or control solutions to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm.[15]

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method to assess antioxidant capacity. The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

  • Materials: ABTS, potassium persulfate, methanol or ethanol, this compound, positive control (e.g., Trolox), spectrophotometer.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with the solvent to an absorbance of ~0.70 at 734 nm.

    • Prepare a series of dilutions of this compound and the positive control.

    • Mix a small volume of the sample or control with a larger volume of the diluted ABTS radical solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]

    • Calculate the percentage of inhibition and the IC50 value.

Rotating Ring Disk Electrode (RRDE) Hydrodynamic Voltammetry

This electrochemical technique was used in the key study on this compound to directly measure its ability to scavenge superoxide radicals.[2][3] It offers high sensitivity and the ability to study biologically relevant radicals.[3]

  • Principle: A rotating electrode is used to generate superoxide radicals at the disk electrode. These radicals then flow towards the ring electrode. In the presence of an antioxidant like this compound, the superoxide radicals are scavenged, leading to a decrease in the current measured at the ring electrode.

  • Protocol Outline:

    • Set up the RRDE system with a suitable electrolyte solution.

    • Generate superoxide radicals electrochemically at the disk electrode.

    • Measure the current at the ring electrode, which corresponds to the detection of superoxide.

    • Introduce this compound into the solution and record the change in the ring current.

    • The decrease in the ring current is proportional to the superoxide scavenging activity of this compound.

Data Presentation and Interpretation

All quantitative data from both computational and experimental studies should be summarized in clear, well-structured tables for easy comparison.

Computational Data
Parameter Value (kcal/mol) Interpretation
ΔG (Protonation of this compound) -552.3Highly spontaneous initial step.[3]
ΔG (Interaction with O₂•⁻) -1362.5Very favorable interaction with the superoxide radical.[3]
O-H Bond Dissociation Enthalpy (BDE) Calculated ValueLower values indicate easier hydrogen donation (HAT mechanism).
Ionization Potential (IP) Calculated ValueLower values suggest a greater tendency for electron donation (SET-PT mechanism).
Experimental Data
Assay This compound IC50 (µM) Positive Control IC50 (µM) Interpretation
DPPH Experimental ValueExperimental ValueA lower IC50 value indicates higher radical scavenging activity.
ABTS Experimental ValueExperimental ValueA lower IC50 value indicates higher radical scavenging activity.
RRDE Relative Scavenging RateRelative Scavenging RateProvides a direct measure of superoxide scavenging efficiency.

Visualizations

Diagrams are essential for illustrating complex mechanisms and workflows.

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis cluster_validation 4. Validation A Obtain this compound Structure C Geometry Optimization A->C B Select DFT Functional & Basis Set B->C D Frequency Calculation C->D E Calculate Properties (BDE, IP, etc.) D->E F Model Reaction Mechanism D->F E->F G Calculate Reaction Energies (ΔG) F->G H Experimental Assays (DPPH, ABTS, RRDE) G->H Compare SOD_Mimic_Mechanism cluster_products Products AZD This compound (AZD) AZD_H AZD-H⁺ AZD->AZD_H + H⁺ AZD_regen This compound (Regenerated) Proton1 H+ Superoxide1 O₂•⁻ Intermediate1 [AZD-H-O₂]• AZD_H->Intermediate1 + O₂•⁻ H2O2 H₂O₂ Intermediate1->H2O2 O2 O₂ Intermediate1->O2 Intermediate1->AZD_regen + H⁺ + O₂•⁻ Proton2 H+ Superoxide2 O₂•⁻

References

Application Notes and Protocols for Assessing Azadiradione's Antioxidant Capacity using Hydrodynamic Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a prominent tetracyclic triterpenoid found in the neem tree (Azadirachta indica), has garnered significant interest for its diverse medicinal properties, including its potent antioxidant effects.[1][2] This has led to investigations into its potential as a therapeutic agent for conditions associated with oxidative stress.[3] A key aspect of characterizing the antioxidant potential of a compound like this compound is the ability to quantitatively assess its capacity to scavenge reactive oxygen species (ROS). Hydrodynamic voltammetry, particularly utilizing a rotating ring-disk electrode (RRDE), offers a powerful and sensitive electrochemical method for such evaluations.[4][5]

These application notes provide a comprehensive overview and detailed protocols for employing hydrodynamic voltammetry to determine the antioxidant capacity of this compound, specifically its efficacy in scavenging the superoxide radical (O₂⁻•). The methodology described herein is based on the principle of generating superoxide radicals at the disk electrode and detecting the remaining un-scavenged radicals at the ring electrode. The reduction in the ring current in the presence of an antioxidant provides a direct measure of its scavenging activity.[5] One of the significant findings is that this compound acts as a superoxide dismutase (SOD) mimic, catalytically converting superoxide radicals into molecular oxygen and hydrogen peroxide, a mechanism that will be detailed further.[4]

Principle of Hydrodynamic Voltammetry for Antioxidant Assessment

Hydrodynamic voltammetry with a rotating ring-disk electrode (RRDE) is an advanced electrochemical technique that allows for the in-situ generation and detection of reactive species.[2] In the context of antioxidant analysis, the central disk electrode is used to generate a specific ROS, such as the superoxide radical, by the electrochemical reduction of dissolved oxygen. The generated superoxide radicals are then transported radially outwards towards the concentric ring electrode due to the rotation of the electrode.

The ring electrode is held at a potential that allows for the oxidation of the superoxide radicals that reach it, generating a current. When an antioxidant like this compound is introduced into the solution, it reacts with and "scavenges" a portion of the superoxide radicals as they travel from the disk to the ring. This results in a decrease in the number of superoxide radicals reaching the ring, and consequently, a reduction in the measured ring current. The magnitude of this current decrease is directly proportional to the antioxidant's scavenging efficiency. This method provides a more quantitative and detailed insight into the antioxidant behavior compared to classical cyclic voltammetry.[5]

Data Presentation

Table 1: Superoxide Radical Scavenging Activity Determined by Hydrodynamic Voltammetry

SampleMethodKey FindingReference
Neem Oil (containing this compound)Rotating Ring-Disk Electrode (RRDE)Approximately 26 times stronger than other natural products like olive oil, propolis, and black seed oil.[4]

Table 2: Comparative Antioxidant Activity of Azadirachta indica Extracts and Other Antioxidants

SampleAssayIC₅₀ Value (µg/mL)Reference
Azadirachta indica Bark ExtractDPPH Radical Scavenging23.27[6]
Azadirachta indica Leaf ExtractDPPH Radical Scavenging55.07[6]
Azadirachta indica Seed ExtractDPPH Radical Scavenging672.36[6]
Azadirachta indica Ethyl Acetate FractionABTS Radical Scavenging3.95 ± 0.08[3]
Vitamin C (Ascorbic Acid)DPPH Radical Scavenging127.737[7]
Gallic AcidSuperoxide Radical Scavenging>100 (less effective than some extracts)[8]

IC₅₀ value represents the concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocols

This section provides a detailed methodology for assessing the superoxide scavenging activity of this compound using a Rotating Ring-Disk Electrode (RRDE).

Materials and Reagents
  • This compound standard (or a well-characterized extract rich in this compound)

  • Anhydrous Dimethyl sulfoxide (DMSO, ≥99.9%)

  • Tetrabutylammonium bromide (TBAB) as the supporting electrolyte

  • High purity oxygen (O₂) and nitrogen (N₂) gas

  • Rotating Ring-Disk Electrode (e.g., gold or glassy carbon)

  • Bipotentiostat/Galvanostat system

  • Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

  • Platinum wire counter electrode

  • Non-aqueous reference electrode (e.g., Ag/AgCl in a salt bridge with the same electrolyte solution)

Preparation of Solutions
  • Electrolyte Solution: Prepare a 0.1 M solution of TBAB in anhydrous DMSO. This will serve as the supporting electrolyte.

  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration. The concentration should be chosen such that serial additions to the electrochemical cell will result in a measurable decrease in the ring current.

RRDE Experimental Procedure
  • Cell Assembly: Assemble the electrochemical cell with the RRDE as the working electrode, a platinum wire as the counter electrode, and a non-aqueous reference electrode. Add a known volume of the 0.1 M TBAB/DMSO electrolyte solution to the cell.

  • Deoxygenation: Purge the electrolyte solution with high-purity nitrogen gas for at least 15-20 minutes to remove any dissolved oxygen.

  • Oxygen Saturation: Switch the gas flow to high-purity oxygen and bubble it through the solution for at least 30 minutes to ensure the solution is saturated with oxygen. This is the substrate for superoxide generation.

  • Electrode Conditioning: Before the measurement, it is crucial to clean and polish the RRDE according to the manufacturer's instructions to ensure a reproducible electrode surface.

  • Setting Experimental Parameters on the Bipotentiostat:

    • Disk Potential: Set the disk electrode potential to a value where the reduction of oxygen to superoxide is efficient (e.g., -0.8 V to -1.0 V vs. Ag/AgCl). This potential should be determined from a preliminary cyclic voltammogram.

    • Ring Potential: Set the ring electrode potential to a value where the oxidation of superoxide back to oxygen occurs (e.g., 0.0 V to +0.2 V vs. Ag/AgCl).

    • Rotation Speed: Set the electrode rotation speed to a constant value that ensures laminar flow, typically in the range of 1000-2500 rpm.

  • Baseline Measurement: Start the electrode rotation and record the disk and ring currents. The ring current in the absence of any antioxidant serves as the baseline (100% collection efficiency).

  • Titration with this compound:

    • Inject a small, known volume of the this compound stock solution into the electrochemical cell.

    • Allow the solution to mix thoroughly and the currents to stabilize.

    • Record the new, lower steady-state ring current.

    • Repeat this process with successive additions of the this compound stock solution, recording the ring current after each addition.

  • Data Analysis:

    • Calculate the collection efficiency (N) for each addition of this compound using the formula: N = |I_ring / I_disk|, where I_ring is the ring current and I_disk is the disk current.

    • Plot the collection efficiency as a function of the concentration of this compound.

    • The decrease in collection efficiency is a direct measure of the superoxide scavenging activity. The data can be used to calculate an IC₅₀ value or a scavenging rate constant.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the assessment of this compound's antioxidant capacity.

G Experimental Workflow for RRDE Analysis cluster_prep Preparation cluster_experiment RRDE Experiment cluster_analysis Data Analysis prep_solution Prepare Electrolyte (0.1M TBAB in DMSO) cell_setup Assemble Electrochemical Cell prep_solution->cell_setup prep_antioxidant Prepare this compound Stock Solution titrate Titrate with this compound prep_antioxidant->titrate deoxygenate Deoxygenate with N₂ cell_setup->deoxygenate oxygenate Saturate with O₂ deoxygenate->oxygenate baseline Record Baseline Ring & Disk Currents oxygenate->baseline baseline->titrate record Record Current Decrease titrate->record Iterative Additions calculate Calculate Collection Efficiency record->calculate plot Plot Efficiency vs. Concentration calculate->plot G This compound as a Superoxide Dismutase (SOD) Mimic Azadiradione_initial This compound Intermediate This compound Radical Intermediate Azadiradione_initial->Intermediate + O₂⁻• + 2H⁺ Superoxide1 Superoxide Radical (O₂⁻•) Superoxide1->Intermediate Proton1 2H⁺ Proton1->Intermediate H2O2 Hydrogen Peroxide (H₂O₂) Intermediate->H2O2 Azadiradione_regenerated This compound (Regenerated) Intermediate->Azadiradione_regenerated + O₂⁻• Oxygen Molecular Oxygen (O₂) Intermediate->Oxygen Superoxide2 Superoxide Radical (O₂⁻•) Superoxide2->Azadiradione_regenerated

References

Troubleshooting & Optimization

How to increase the yield of Azadiradione from neem fruit extraction.

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers and scientists, this Technical Support Center provides in-depth guidance on optimizing the extraction of Azadiradione from neem (Azadirachta indica) fruits.

Troubleshooting Guides

This section addresses common challenges encountered during the extraction and purification of this compound, offering step-by-step solutions to enhance yield and purity.

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several factors throughout the experimental workflow. Systematically evaluate the following parameters:

  • Cause 1: Suboptimal Solvent Selection. The polarity and type of solvent are critical for efficient extraction. This compound is a moderately polar limonoid.

    • Solution: Evaluate different solvents. While non-polar solvents like hexane are used for pre-extraction to remove oils, polar solvents are necessary for extracting limonoids[1]. Methanol and ethanol are effective for limonoids and other bioactive compounds from neem[2][3]. For Ultrasound-Assisted Extraction (UAE), an ethanol concentration of 75-80% has been shown to be optimal for the related compound Azadirachtin[4]. Dichloromethane has also been successfully used for extraction[5].

  • Cause 2: Incorrect Extraction Parameters. Temperature, time, and the solid-to-solvent ratio significantly impact extraction efficiency.

    • Solution: Optimize your parameters based on the chosen method. For conventional extraction, increasing temperature can enhance yield, but excessive heat may cause degradation[6][7]. For advanced methods like Microwave-Assisted Extraction (MAE), shorter extraction times (e.g., under 30 minutes) are often sufficient[3][8]. A higher solid-to-solvent ratio generally increases the concentration gradient, promoting the transfer of compounds into the solvent[2].

  • Cause 3: Inadequate Sample Preparation. The physical state of the neem fruit material is crucial.

    • Solution: Ensure proper preparation of the neem fruit. Fruits should be collected when ripe and depulped quickly to prevent fungal contamination[5]. The material should be dried thoroughly in the shade and ground to a fine, consistent particle size. A smaller particle size (e.g., 0.15 mm) increases the surface area available for solvent interaction[2].

  • Cause 4: Inefficient Extraction Method. Conventional methods like maceration or Soxhlet extraction may be less efficient than modern techniques.

    • Solution: Consider implementing advanced extraction techniques. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to significantly enhance the extraction of neem limonoids, often with higher yields in shorter times and with less solvent consumption[3][4][9]. Supercritical Fluid Extraction (SFE) with CO2 is another powerful technique, where yield can be controlled by modifying pressure and temperature[10][11].

Question: I suspect the this compound in my extract is degrading. What causes this and how can I prevent it?

Answer: this compound, like other limonoids, is susceptible to degradation. Stability is a key concern for maintaining potency.

  • Cause 1: Exposure to High Temperatures. Thermal degradation is a primary cause of loss.

    • Solution: Avoid excessive heat during extraction and storage. When using methods like Soxhlet or MAE, carefully control the temperature and duration[7][8]. For long-term storage, keep extracts in a refrigerator[12][13].

  • Cause 2: Presence of Water. Water has been identified as a primary cause of Azadirachtin degradation in solution, a principle that likely extends to this compound[14].

    • Solution: Use dried neem fruit material and anhydrous solvents for extraction. If water is present in the crude extract, consider using molecular sieves to remove it before storage[14].

  • Cause 3: Exposure to Light. Photodegradation can occur, especially under UV light.

    • Solution: Protect your samples from light at all stages. Conduct experiments under subdued lighting where possible and store extracts in amber or brown glass bottles to block UV rays[12][13].

  • Cause 4: Improper pH. Extreme pH levels can inactivate active compounds.

    • Solution: Use neutral solvents and ensure any water used in partitioning steps is pH-neutral. Some studies on MAE have found slightly acidic conditions (pH ~4.35) to be optimal for Azadirachtin, but highly acidic or alkaline conditions should be avoided[15][16][17].

Question: My final extract contains a high level of impurities. How can I improve the purity of this compound?

Answer: Crude extracts from neem fruit contain a complex mixture of oils, fats, and other limonoids. Purification is essential to isolate this compound.

  • Cause 1: Co-extraction of Oils and Fats. Non-polar and weakly polar solvents will extract significant amounts of neem oil along with limonoids.

    • Solution: Perform a pre-extraction (defatting) step. Before the main extraction, wash the ground neem material with a non-polar solvent like n-hexane. This will remove the majority of the oil, allowing the subsequent polar solvent to more selectively extract the limonoids[1].

  • Cause 2: Presence of Other Limonoids and Contaminants. The crude extract will contain a mixture of structurally similar compounds.

    • Solution: Employ chromatographic techniques for purification. A common approach involves solvent-solvent partitioning, for example, between methanol and dichloromethane, to create a more enriched fraction[18]. For high purity, flash chromatography or preparative HPLC is necessary. One study reported enriching this compound to 8.13% of the extract via flash chromatography[9].

  • Cause 3: Fungal Contamination. Neem fruits, especially if collected from the ground in humid climates, can be contaminated with fungi like Aspergillus flavus, which produces aflatoxins.

    • Solution: Implement strict quality control on the starting material. Collect fruits directly from the tree and ensure rapid, thorough drying to prevent fungal growth[5][17]. This is a critical safety and purity consideration, as aflatoxins can be co-extracted with the target compounds[17].

Frequently Asked Questions (FAQs)

Q1: Which extraction method is the most efficient for maximizing this compound yield?

Modern, energy-assisted methods are generally more efficient than traditional techniques.

  • Microwave-Assisted Extraction (MAE): Offers rapid extraction with reduced solvent consumption. It has been shown to yield more than twice the amount of azadirachtin-related limonoids compared to conventional reflux methods[3][19].

  • Ultrasound-Assisted Extraction (UAE): A simple, fast, and inexpensive method that enhances extraction through acoustic cavitation[4].

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO2, which is non-toxic and easily removed. It allows for high selectivity by tuning pressure and temperature, though it requires specialized equipment[10][20].

The choice depends on available equipment, scalability, and desired purity. For lab-scale optimization, MAE and UAE are excellent choices.

Q2: What is the optimal solvent for this compound extraction?

There is no single "best" solvent, as the optimal choice depends on the extraction method and whether a pre-extraction step is used. However, based on the polarity of limonoids:

  • Methanol and Ethanol are highly effective polar solvents for extracting limonoids after an initial defatting step with a non-polar solvent like hexane[1][2].

  • An ethanol-water mixture (75-80% ethanol) was found to be optimal for UAE of Azadirachtin, which has similar properties to this compound[4].

  • Dichloromethane has also been used effectively in primary extraction and partitioning steps[5][18].

Q3: How should I prepare the neem fruit for extraction?

Proper preparation is a critical first step.

  • Collection: Collect ripe fruits directly from the tree to avoid soil-borne fungal contamination[5].

  • Depulping: Remove the outer pulp and seed coat as soon as possible. This can be done manually or with a mechanical depulper[5].

  • Drying: Dry the seeds in the shade in a thin layer until the moisture content is low. This is crucial for preventing fungal growth and degradation of active compounds[5][17].

  • Grinding: Grind the dried kernels to a fine, uniform powder. This increases the surface area for efficient solvent penetration.

Q4: How can I accurately quantify the this compound in my extract?

Accurate quantification requires validated analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a PDA detector is a standard and reliable method for quantifying limonoids[4].

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/SRM): This method offers very high sensitivity and specificity, allowing for precise quantification of this compound even in complex mixtures[21].

  • Colorimetric Assay: For rapid estimation of total azadirachtin-related limonoids (AZRL), a colorimetric method using acidified vanillin can be employed. However, this method is less specific than chromatographic techniques[18].

Data Presentation: Comparison of Extraction Methods

The following table summarizes yields and conditions for neem limonoids reported in various studies. Note that many studies focus on the more abundant Azadirachtin (Aza) or total Azadirachtin-Related Limonoids (AZRL), but the optimization principles are directly applicable to this compound.

Extraction MethodStarting MaterialKey ParametersSolventYieldReference
Solvent Extraction & Flash Chromatography Neem FruitN/AMultiple0.05% pure this compound (by fresh weight)[9]
Ultrasound-Assisted Extraction (UAE) Dried Neem Fruits30°C, 0.55 g/mL ratio75-80% EthanolOptimized for high Aza content (superior to percolation)[4]
Microwave-Assisted Extraction (MAE) Neem Seed Kernel280 W, 22 min, 1:16 g/mLN/AOptimized for high Nimbolide content (7.243 mg/g)[8]
MAE Neem Seeds69.22 V, 6.89 min, pH 4.35Hydroethanolic37.5 µg/g Aza[15][16]
Supercritical Fluid Extraction (SFE) Neem Seed KernelsVaried Pressure & TempSupercritical CO2Yield increases with pressure and temperature[10][11]
Pressurized Hot Solvent Extraction (PHSE) Neem Seed Kernel100 minMethanol210.93 mg Aza per 100g[3]
Soxhlet Extraction Neem Leaves90°CWater-Ethanol1.39% total extract yield[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies optimized for neem limonoids[4][22].

  • Preparation: Weigh 10 g of finely ground, dried neem fruit kernel powder.

  • Solvent Addition: Place the powder in a 250 mL beaker and add 180 mL of 80% (w/w) ethanol. This creates a solid-to-solvent ratio of approximately 1:18 g/mL.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 30°C and the sonication time to 45-60 minutes.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Purification & Analysis: The crude extract can be further purified by solvent partitioning or column chromatography. Quantify this compound content using HPLC-PDA or UHPLC-MS.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized parameters for related limonoids[8][15][16].

  • Preparation: Place 5 g of finely ground, dried neem fruit kernel powder into a microwave-safe extraction vessel.

  • Solvent Addition: Add 80 mL of methanol (for a 1:16 g/mL ratio).

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to approximately 280 W and the irradiation time to 20 minutes. Ensure the system has a reflux condenser to prevent solvent loss.

  • Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature. Filter the contents to separate the extract.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator at low temperature (<40°C).

  • Purification & Analysis: Proceed with purification and analytical quantification as described for the UAE protocol.

Visualizations

Extraction_Workflow cluster_collection 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis A Collect Ripe Neem Fruits B Depulp & Clean Seeds A->B C Shade Dry Seeds B->C D Grind Kernels C->D E Pre-Extraction (Defatting) with Hexane D->E F Main Extraction (e.g., UAE, MAE) E->F G Crude Limonoid Extract F->G H Solvent Partitioning G->H I Column Chromatography (e.g., Flash) H->I J Pure this compound I->J K Quantification (HPLC / UHPLC-MS) J->K

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Yield Start Low this compound Yield Check_Solvent Is the solvent optimal? (e.g., Methanol, Ethanol) Start->Check_Solvent Check_Params Are extraction parameters optimized? (Temp, Time, Ratio) Check_Solvent->Check_Params Yes Action_Solvent Test different polar solvents. Implement defatting step. Check_Solvent->Action_Solvent No Check_Prep Is sample prep adequate? (Fine powder, dry) Check_Params->Check_Prep Yes Action_Params Systematically vary T, t, and solid:solvent ratio. Check_Params->Action_Params No Check_Method Is the extraction method efficient? Check_Prep->Check_Method Yes Action_Prep Ensure fine, uniform particle size. Verify material is fully dry. Check_Prep->Action_Prep No Action_Method Consider switching to UAE or MAE for higher efficiency. Check_Method->Action_Method No End Yield Improved Check_Method->End Yes Action_Solvent->Check_Params Action_Params->Check_Prep Action_Prep->Check_Method Action_Method->End

Caption: Troubleshooting logic for diagnosing low this compound yield.

References

Technical Support Center: Overcoming Stability Issues of Azadiradione in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming stability challenges associated with Azadiradione in solution.

I. Troubleshooting Guides

This section addresses common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

  • Possible Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in an appropriate solvent (see FAQ 1). Analyze the concentration and purity of both the old and new stock solutions using a validated analytical method like HPLC-UV.[1][2]

    • Control Environmental Factors: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Prepare and handle solutions at room temperature or below, and avoid unnecessary exposure to heat.

    • pH Management: Ensure the pH of your final experimental medium is within the optimal range for this compound stability (see FAQ 2). If the experimental conditions require a pH outside this range, minimize the time the compound is in that solution.

    • Conduct a Time-Course Experiment: If instability is suspected in your experimental medium, perform a time-course study. Incubate the this compound solution under the exact experimental conditions and measure its concentration at different time points to determine the degradation rate.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products.[3][4][5][6] This will help in identifying the retention times of these products.

    • Use of HPLC-MS: Employ High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for their identification.[7]

    • Compare UV Spectra: If using a Diode-Array Detector (DAD), compare the UV spectra of the unknown peaks with that of the parent this compound peak. Similar spectral properties may suggest isomeric degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is commonly used for limonoids in cell-based assays.[8] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it serially into the aqueous experimental medium. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9] For other applications, aprotic and neutral solvents are preferable as they have been shown to be more stable for related limonoids like Azadirachtin.

Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?

A2: While specific data for this compound is limited, studies on the closely related limonoid Azadirachtin indicate that it is most stable in mildly acidic conditions, between pH 4 and 6.[7] It is unstable in strongly acidic and mildly alkaline solutions. Therefore, it is advisable to maintain the pH of aqueous solutions of this compound as close to this range as possible.

Q3: How should I store my this compound solutions?

A3: Stock solutions of this compound in an appropriate solvent like DMSO should be stored at -20°C or lower in tightly sealed, light-protected containers. For working solutions in aqueous media, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solutions at 4°C and protected from light.

Q4: Can I use excipients to improve the stability and solubility of this compound?

A4: Yes, certain excipients can enhance the stability and solubility of poorly water-soluble compounds like this compound. Polymeric micelles, such as those formed by Pluronic® F-127, have been shown to encapsulate hydrophobic drugs, improving their aqueous solubility and stability.[10][11] However, it is crucial to conduct compatibility studies to ensure that the chosen excipients do not accelerate the degradation of this compound.[12][13][14]

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: The most common and reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2][15] An ideal method should be able to separate the intact this compound from its degradation products. HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable for the identification and characterization of these degradation products.[7]

III. Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides data for the closely related and structurally similar limonoid, Azadirachtin-A, which can serve as a useful proxy. Researchers are encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Table 1: Degradation Kinetics of Azadirachtin-A Under Various Conditions

ConditionTemperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)Reference
Thermal40 - 70NeutralNot specifiedActivation Energy = 75 ± 9 kJ mol⁻¹[7]
AcidicRoom Temp2Not specifiedRapid degradation[7]
Mildly AcidicRoom Temp4-6Most stableSlowest degradation[7]
BasicRoom Temp8Not specifiedRapid degradation[7]

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, calibrated pipette.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protected, sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade solvents, amber vials, HPLC system with UV/DAD or MS detector.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Store solid this compound and an this compound solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose an this compound solution to a UV light source (e.g., 254 nm) for a defined period. Keep a control sample wrapped in foil.

    • Analysis: Analyze all samples at different time points using a validated stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.

V. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_experiment Experimental Use start This compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol working_sol Prepare Working Solution (Dilute in experimental medium) stock_sol->working_sol forced_deg Forced Degradation Study (pH, Temp, Light, Oxidation) working_sol->forced_deg in_vitro_assay In Vitro Experiment (e.g., Cell-based assay) working_sol->in_vitro_assay hplc_analysis HPLC Analysis (Quantify degradation) forced_deg->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis Compare results in_vitro_assay->data_analysis

Caption: Experimental workflow for handling this compound solutions.

signaling_pathway cluster_ros ROS Generation cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction AZD This compound ROS Increased ROS AZD->ROS ERK ERK Activation ROS->ERK CHOP CHOP Upregulation ERK->CHOP DR Death Receptor Upregulation (DR4/DR5) CHOP->DR Apoptosis Apoptosis DR->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Troubleshooting low bioactivity in Azadiradione experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in experiments involving Azadiradione.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or inconsistent bioactivity with my this compound compound?

Low bioactivity can stem from several factors, broadly categorized into issues with the compound itself, the experimental setup, or the biological system. A systematic approach is crucial to identify the root cause.

Potential Causes & Solutions:

  • Compound Integrity: Purity, solubility, and stability are primary concerns.

  • Assay Conditions: Suboptimal parameters in your experimental protocol can mask the compound's true effect.

  • Cellular System: The health, type, and density of the cells used are critical for a robust response.

Below is a workflow to help diagnose the issue.

G start Low or Inconsistent Bioactivity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_purity Purity & Source Is the compound from a reputable source? Has purity been verified (e.g., HPLC, NMR)? check_compound->check_purity check_solubility Solubility Is the compound fully dissolved? Are you using an appropriate solvent? check_compound->check_solubility check_stability Stability & Storage Was it stored correctly (light, temp)? Is the stock solution fresh? check_compound->check_stability check_assay Step 2: Review Experimental Protocol check_purity->check_assay check_solubility->check_assay check_stability->check_assay check_params Assay Parameters Are concentration, incubation time, and endpoints optimized? check_assay->check_params check_controls Controls Are positive and negative controls behaving as expected? check_assay->check_controls check_reagents Reagents & Media Is the media fresh? Are reagents expired? check_assay->check_reagents check_cells Step 3: Assess Biological System check_params->check_cells check_controls->check_cells check_reagents->check_cells check_health Cell Health & Viability Are cells healthy and in the logarithmic growth phase? check_cells->check_health check_density Cell Seeding Density Is the density optimized for the assay duration and endpoint? check_cells->check_density check_type Cell Type Suitability Does the chosen cell line express the target pathway for this compound? check_cells->check_type end_node Problem Identified & Resolved check_health->end_node check_density->end_node check_type->end_node

Caption: General troubleshooting workflow for low bioactivity.

Q2: What is the best way to prepare and store this compound solutions?

Proper handling is critical as this compound, like other limonoids, can be susceptible to degradation.[1] Its stability is influenced by pH, light, temperature, and moisture.[1][2]

  • Solubility: this compound is a lipophilic molecule with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Storage: Stock solutions should be stored in small aliquots at -20°C or -80°C in light-protected vials to minimize freeze-thaw cycles and light exposure.

Table 1: Physicochemical Properties and Recommended Handling

Property Value Source / Recommendation
Chemical Formula C₂₈H₃₄O₅ [3]
Molar Mass 450.575 g·mol⁻¹ [3]
Recommended Solvents DMSO, Ethanol, Methanol General practice for lipophilic compounds. Ethanol is used for extraction.[4]
Stock Solution Storage -20°C or -80°C, protected from light To prevent degradation.[1][2]

| Working Solution | Prepare fresh from stock for each experiment. Ensure final solvent concentration in media is low (<0.5%) and consistent across all wells, including controls. | Standard cell culture best practice. |

Q3: How can I be sure the quality of my this compound is sufficient for my experiments?

The source and purity of this compound can significantly impact its bioactivity. The concentration of this compound in its natural source, neem seeds, varies depending on the fruit's ripeness.[5]

  • Source: Purchase from a reputable chemical supplier that provides a certificate of analysis (CoA) with purity data (e.g., from HPLC, NMR).

  • Verification: If the source is uncertain or if you have isolated the compound yourself, purity should be verified using analytical techniques.

  • Appearance: Visually inspect the compound. Any change in color or consistency from the expected white/off-white powder could indicate degradation or impurity.

Q4: What are the key parameters to optimize for cell-based assays with this compound?

Optimizing your assay is crucial to ensure the observed effect is real and reproducible.[6]

  • Cell Seeding Density: This should be optimized to ensure cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent.[7][8]

  • Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration range and incubation period to observe a biological effect.

  • Media and Supplements: Use fresh, appropriate culture media and supplements.[6] Phenol red-free media is recommended for fluorescence-based assays to reduce background noise.[9]

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is identical in all wells and does not exceed a non-toxic level (typically <0.5%).

Table 2: Example Bioactivity Data for this compound

Assay / Cell Line Endpoint Reported Value (IC₅₀ / Activity) Reference
Human Pancreatic α-amylase Enzyme Inhibition IC₅₀: 74.17 µM [10]
AR42J (pancreas cell line) Secreted α-amylase Inhibition 41.8% inhibition at 3.5 µM [10]
Anti-malarial (P. falciparum) Parasite Growth Inhibition IC₅₀: 2.91 µg/mL [11]

| Anti-inflammatory (in vivo) | Carrageenan-induced paw edema | Significant activity at 50 & 100 mg/kg |[11] |

Q5: What are the known signaling pathways affected by this compound?

Understanding the mechanism of action is key to designing relevant experiments and choosing appropriate endpoints. This compound is known to be a multi-target compound.[11][12][13]

1. Pro-Apoptotic Pathway (Cancer Cells): this compound can sensitize cancer cells to TRAIL-induced apoptosis. It achieves this by increasing the generation of Reactive Oxygen Species (ROS), which in turn activates the ERK-CHOP pathway, leading to the upregulation of death receptors DR4 and DR5.[14]

G azd This compound ros Cellular ROS (Reactive Oxygen Species) azd->ros erk ERK (Extracellular Signal-Regulated Kinase) ros->erk activates chop CHOP (C/EBP Homologous Protein) erk->chop activates dr Death Receptors (DR4 / DR5) chop->dr upregulates apoptosis Apoptosis dr->apoptosis initiates

Caption: this compound's pro-apoptotic signaling pathway in cancer cells.[14]

2. Cytoprotective & Antioxidant Pathways: this compound exhibits protective effects through multiple mechanisms. It is an inducer of Heat Shock Factor 1 (HSF1), a key regulator of the cellular stress response.[12] It also functions as an antioxidant by mimicking the action of the Superoxide Dismutase (SOD) enzyme to scavenge superoxide radicals.[5][15]

G cluster_sod Antioxidant Action azd This compound hsf1 HSF1 Activation azd->hsf1 induces sod SOD Mimicry azd->sod chaperones Molecular Chaperones (e.g., HSPs) hsf1->chaperones upregulates proteostasis Enhanced Proteostasis chaperones->proteostasis superoxide Superoxide Radical (O₂⁻) superoxide->sod products H₂O₂ + O₂ sod->products stress Reduced Oxidative Stress products->stress

Caption: this compound's cytoprotective and antioxidant pathways.[5][12]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Pre-weigh Vial: Before adding the compound, weigh a sterile, light-protected microcentrifuge tube.

  • Weigh Compound: Carefully weigh approximately 4.5 mg of this compound (M.W. 450.57 g/mol ) into the pre-weighed tube.

  • Calculate Solvent Volume: Based on the precise weight, calculate the volume of DMSO required for a 10 mM final concentration.

    • Volume (µL) = (Weight (mg) / 450.57 g/mol ) * 1,000,000

  • Dissolve: Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Mix Thoroughly: Vortex for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Prepare small, single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media from your stock solution.

    • Carefully remove the old media from the cells and replace it with media containing the different concentrations of this compound.

    • Include "vehicle control" wells containing the highest concentration of DMSO used in the treatment wells.

    • Include "untreated control" wells with fresh media only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.

References

Technical Support Center: Microwave-Assisted Extraction of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of microwave-assisted extraction (MAE) for azadiradione.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the microwave-assisted extraction of this compound?

A1: The primary factors influencing the efficiency of microwave-assisted extraction include the choice of solvent, microwave power, extraction time, solid-to-liquid ratio, and the temperature within the extraction vessel.[1][2] The interplay of these parameters is crucial for maximizing the yield of this compound while minimizing potential degradation.

Q2: Which solvents are most effective for the MAE of this compound and related limonoids?

A2: The choice of solvent significantly impacts extraction efficiency and selectivity.[3] For limonoids like those found in neem, polar solvents are generally effective. Studies on related compounds have successfully utilized methanol, ethanol, and dichloromethane.[2][4] The ability of the solvent to absorb microwave energy also plays a critical role in the heating process.[5]

Q3: How does microwave power affect the extraction of this compound?

A3: Microwave power directly influences the rate of temperature increase within the extraction system.[2] Higher power can lead to faster extraction by promoting the rupture of plant cell walls, facilitating the release of bioactive compounds.[6] However, excessive microwave power can cause thermal degradation of thermolabile compounds like this compound.[2] It is essential to find an optimal power level that maximizes extraction without causing degradation. For the related compound nimbolide, a microwave power of 280 W was found to be optimal.[2][7]

Q4: What is the typical range for extraction time in MAE of this compound?

A4: A significant advantage of MAE is the reduced extraction time compared to conventional methods.[8] Extraction times for limonoids using MAE are often in the range of a few minutes to half an hour.[9] Prolonged exposure to microwaves can lead to decreased yield due to degradation of the target compound.[10] For nimbolide, an extraction time of 22 minutes was found to be optimal.[2][7]

Q5: What is the recommended solid-to-liquid ratio for MAE of this compound?

A5: The solid-to-liquid ratio affects the concentration gradient, which drives the transfer of the target compound from the plant matrix to the solvent. A higher solvent volume can enhance extraction up to a certain point. For the extraction of nimbolide, a solid-to-liquid ratio of 1:16 g/mL was determined to be optimal.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound 1. Inappropriate Solvent: The solvent may not be effectively solubilizing the this compound. 2. Insufficient Microwave Power: The power level may be too low to disrupt the plant matrix effectively. 3. Short Extraction Time: The extraction duration may not be long enough for efficient mass transfer. 4. Improper Sample Preparation: The particle size of the plant material may be too large.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate).[2] 2. Optimize Microwave Power: Gradually increase the microwave power. Monitor the temperature to avoid overheating.[2] 3. Increase Extraction Time: Incrementally increase the extraction time, analyzing the extract at each interval to determine the optimal duration.[2] 4. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction.
Degradation of this compound 1. Excessive Microwave Power: High power levels can lead to rapid temperature increases and thermal degradation.[2] 2. Prolonged Extraction Time: Extended exposure to high temperatures can break down the target compound.[10]1. Reduce Microwave Power: Lower the microwave power and consider using intermittent heating (e.g., 30 seconds on, 30 seconds off) to control the temperature.[11] 2. Shorten Extraction Time: Reduce the overall extraction time and perform kinetic studies to identify the point of maximum yield before degradation begins.
Inconsistent extraction results 1. Non-homogenous Sample: The plant material may not be uniformly ground or mixed. 2. Fluctuations in Microwave Power: The microwave unit may not be delivering consistent power. 3. Variable Solvent Volume: Inconsistent solid-to-liquid ratios between experiments.1. Ensure Sample Homogeneity: Thoroughly mix the ground plant material before weighing. 2. Calibrate Microwave: If possible, calibrate the microwave's power output. Ensure consistent placement of the extraction vessel. 3. Precise Measurements: Use calibrated volumetric flasks and balances for accurate solvent and sample measurements.
Solvent evaporation and pressure buildup 1. Open-vessel System: Using an open vessel can lead to solvent loss. 2. High Volatility Solvent: The solvent may have a low boiling point.1. Use a Closed-vessel System: Employ a microwave extractor equipped with sealed vessels to prevent solvent evaporation and allow for extraction at temperatures above the solvent's boiling point. 2. Solvent Selection: Choose a solvent with a higher boiling point or use a reflux condenser in an open-vessel system.

Data Presentation

Table 1: Optimized MAE Parameters for Limonoids from Azadirachta indica

ParameterNimbolideAzadirachtinReference
Solid/Liquid Ratio 1:16 g/mL0.2 g/mL[2][7],[9]
Microwave Power 280 W69.22 V[2][7],[9]
Extraction Time 22 min6.89 min[2][7],[9]
Solvent Methanol70% Hydroethanolic solution[2],[9]
pH Not specified4.35[9]

Note: The conditions for Azadirachtin were optimized using a Box-Behnken design and are presented as the optimal values from that study.

Experimental Protocols

General Protocol for Microwave-Assisted Extraction of this compound

This protocol is a general guideline based on the extraction of related limonoids and should be optimized for this compound.

  • Sample Preparation:

    • Dry the plant material (e.g., neem leaves, seeds) at a controlled temperature to a constant weight.

    • Grind the dried material into a fine powder to ensure a uniform particle size.

  • Extraction Procedure:

    • Accurately weigh a specific amount of the powdered plant material and place it into the microwave extraction vessel.

    • Add the selected extraction solvent at the desired solid-to-liquid ratio.

    • Securely seal the vessel (if using a closed-vessel system) or attach a reflux condenser (for an open-vessel system).

    • Place the vessel inside the microwave extractor.

    • Set the desired microwave power, extraction time, and temperature limit.

    • Begin the extraction program.

  • Post-Extraction Processing:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to separate the plant residue from the liquid. A vacuum filtration setup is recommended for efficiency.

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting crude extract can then be further purified and analyzed for this compound content using techniques such as HPLC.

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing start Start: Plant Material dry Drying start->dry grind Grinding dry->grind mix Mix Sample and Solvent grind->mix mae Microwave Irradiation mix->mae cool Cooling mae->cool filter Filtration cool->filter concentrate Solvent Evaporation filter->concentrate analyze Analysis (e.g., HPLC) concentrate->analyze Troubleshooting_Flowchart cluster_solvent Solvent Issues cluster_params Parameter Optimization cluster_degradation Degradation Check start Low this compound Yield? check_solvent Is the solvent appropriate? start->check_solvent change_solvent Action: Test different solvents check_solvent->change_solvent No check_power Is microwave power too low? check_solvent->check_power Yes change_solvent->check_power increase_power Action: Increase power check_power->increase_power Yes check_time Is extraction time too short? check_power->check_time No increase_power->check_time increase_time Action: Increase time check_time->increase_time Yes check_degradation Is there evidence of degradation? check_time->check_degradation No increase_time->check_degradation reduce_power_time Action: Reduce power and/or time check_degradation->reduce_power_time Yes success Yield Optimized check_degradation->success No reduce_power_time->success

References

Technical Support Center: Purification of Crude Azadiradione Extract

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of impurities from crude Azadiradione extract.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude this compound extract?

A1: Crude extracts of this compound, typically sourced from the neem tree (Azadirachta indica), contain a complex mixture of other structurally similar limonoids.[1] Common impurities include azadirachtin, nimbin, salannin, epoxy-azadiradione, and deacetylnimbin.[2][3][4][5] Additionally, depending on the initial extraction method from neem seeds or oil, the crude extract may also contain fatty acids, pigments, and other non-polar lipid components.[1][6]

Q2: What are the recommended primary purification techniques for crude this compound extract?

A2: A multi-step approach is generally required. Initial solvent partitioning is often used to separate the more polar limonoids, including this compound, from non-polar components like oils and fatty acids.[1] Following this, chromatographic techniques are essential for isolating this compound from other limonoids.[7] Flash chromatography and conventional column chromatography are widely used for enrichment.[8][9] For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method.[1][7]

Q3: How can I assess the purity of my this compound sample?

A3: The identity and purity of isolated this compound are typically established through multiple analytical and spectral analyses.[8] High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity by comparing the peak area of this compound to that of impurities.[10][11] For structural confirmation and identification of any co-eluting impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[8]

Q4: Is this compound stable during the purification process?

A4: Like many complex natural products, this compound can be susceptible to degradation. It is sensitive to extreme pH conditions; the presence of ester groups makes it unstable under alkaline conditions, while other structural features can lead to instability in acidic environments.[12] It is also sensitive to high temperatures and prolonged exposure to light, which can cause degradation.[13] Therefore, it is crucial to use mild conditions, avoid excessive heat, and protect the sample from light during purification and storage.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

Q: I am experiencing a very low overall yield of this compound after my multi-step purification process. What are the potential causes and solutions?

A: Low yield can stem from several stages of the purification workflow. Consider the following:

  • Inefficient Initial Extraction: The initial choice of solvent for extracting this compound from the source material is critical. Alcohol-based solvents are generally preferred for limonoid extraction.[7] Ensure the solvent-to-material ratio and extraction time are optimized.

  • Losses During Solvent Partitioning: During liquid-liquid extraction, incomplete partitioning can lead to loss of the target compound. Ensure vigorous mixing and adequate phase separation time. Performing multiple extractions of the aqueous/polar phase can improve recovery.

  • Improper Column Chromatography Conditions: Overloading the column, using an inappropriate solvent system, or packing the column incorrectly can lead to poor separation and loss of product. Ensure the crude extract is properly adsorbed onto a small amount of silica before loading and that the solvent polarity gradient (if used) is shallow enough to resolve the target compound.

  • Compound Degradation: As mentioned in the FAQs, this compound can degrade under harsh conditions.[12][13] Avoid strong acids or bases, high temperatures on a rotary evaporator, and prolonged exposure to UV light. Analyze intermediate fractions to pinpoint where the loss is occurring.

Issue 2: Persistent Impurities in the Final Product

Q: My final this compound sample, analyzed by HPLC, still shows significant peaks of other limonoids like nimbin and salannin. How can I improve the purity?

A: Co-elution of structurally similar limonoids is a common challenge. Here are some strategies to enhance purity:

  • Optimize Chromatographic Selectivity:

    • Column Chromatography: Adjust the solvent system. A common starting point for limonoids is a hexane-ethyl acetate system.[14] Fine-tuning the polarity by trying different solvent combinations (e.g., dichloromethane/methanol) or using a very gradual gradient can improve separation.[14]

    • Preparative HPLC: This is the most powerful tool for separating closely related compounds.[7] Experiment with different mobile phases (e.g., acetonitrile/water vs. methanol/water) and consider using a different type of reverse-phase column (e.g., C8 vs. C18) to alter selectivity.[1][15] Isocratic elution, if possible, can provide better resolution for specific impurity removal.[16]

  • Sequential Purification Steps: No single method may be sufficient. A common workflow involves an initial enrichment by flash chromatography followed by a final polishing step using preparative HPLC.[1][8]

  • Alternative Techniques: Consider counter-current chromatography (CCC), which uses liquid-liquid partitioning and can offer different selectivity compared to solid-phase chromatography. A reported solvent system for separating neem triterpenoids is hexane:butanol:methanol:water.[16]

Issue 3: Column Clogging or High Backpressure during Chromatography

Q: My chromatography column is clogging during the purification of the crude extract. What is causing this and how can I prevent it?

A: Column clogging is often due to overloading the column or the presence of insoluble materials or oils in the extract.

  • Pre-Chromatography Cleanup: Before loading onto a silica column, ensure that highly non-polar compounds like oils and fatty acids have been removed. A preliminary liquid-liquid partitioning step between a non-polar solvent like n-hexane and a polar solvent like 90% methanol is effective for this.[1] The limonoid fraction will be in the polar layer.

  • Sample Preparation: Ensure your sample is fully dissolved in the initial mobile phase. If it is not, it can precipitate on the column. It is good practice to filter the sample solution through a syringe filter (e.g., 0.45 µm) before injection, especially for HPLC.[1]

  • Reduce Starting Material: You may be overloading the column with too much crude extract.[17] Reduce the amount of starting material to stay within the capacity of your column. For flash chromatography, the amount of crude material should typically be 1-10% of the mass of the silica gel.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for the extraction and purification of this compound and related limonoids.

Table 1: Yields from Extraction and Flash Chromatography

StepProductYieldReference
Solvent ExtractionCrude Limonoid Extract3.5% (from neem fruit)[8]
Flash ChromatographyEnriched this compound8.13% (from crude extract)[8]
Overall ProcessIsolated this compound0.05% (from neem fruit)[8]

Table 2: Enrichment via Solvent Precipitation for Limonoids

Starting MaterialInitial Purity (Azadirachtin)Final Purity (Azadirachtin)Enrichment FactorReference
Crude Neem Oil A0.1%14.85%>180-fold[2]
Crude Neem Oil B0.04%7.34%>180-fold[2]

Experimental Protocols

Protocol 1: Initial Solvent Partitioning for Limonoid Enrichment

This protocol describes the initial liquid-liquid extraction to separate the polar limonoid-rich fraction from non-polar lipids in neem oil.[1]

  • Materials: Cold-pressed neem oil, n-hexane, 90% methanol (Methanol:Water, 9:1 v/v), separatory funnel, rotary evaporator.

  • In a separatory funnel, combine the neem oil, n-hexane, and 90% methanol. A recommended ratio is 1:1:1 by volume.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper layer will be the n-hexane phase containing non-polar lipids, and the lower layer will be the aqueous methanol phase containing the polar limonoids, including this compound.

  • Drain the lower aqueous methanol layer.

  • For improved recovery, re-extract the upper n-hexane layer with a fresh portion of 90% methanol.

  • Combine the aqueous methanol fractions.

  • Evaporate the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the crude enriched limonoid extract.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for enriching this compound from the crude limonoid extract.

  • Materials: Silica gel (60-120 mesh), glass column, solvents (e.g., n-hexane, ethyl acetate), crude enriched extract, collection tubes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent (e.g., n-hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient fashion.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain this compound.[9][18] Combine the fractions that show a high concentration of the target compound.

Protocol 3: Preparative HPLC Purification

This protocol is for the final purification of this compound to a high degree of purity.[1]

  • System: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[19] A reported eluent for a related compound is a 72:28 (v/v) mixture of Acetonitrile:Water.[1] The optimal mobile phase composition may require empirical optimization.

  • Sample Preparation: Dissolve the enriched this compound fraction from the previous step in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Injection and Fractionation: Inject the sample onto the column. Monitor the elution profile at an appropriate wavelength (e.g., 210-220 nm).[11] Collect the peak corresponding to this compound using a fraction collector.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield highly purified this compound.

  • Purity Confirmation: Assess the purity of the final product using analytical HPLC.[1]

Visualizations

References

Minimizing degradation of Azadiradione during purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Azadiradione during purification.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

1. Low Yield of Purified this compound

Potential Cause Recommended Solution
Degradation during Extraction - Use fresh, high-quality neem seeds or fruits: this compound content is highest in fresh, properly ripened plant material.[1] - Optimize extraction solvent: Use non-polar or moderately polar solvents like hexane or ethyl acetate for initial extraction to minimize co-extraction of highly polar impurities that can interfere with purification. - Control temperature: Perform extraction at room temperature or below to minimize thermal degradation.
Degradation during Chromatography - pH of the mobile phase: Maintain a mildly acidic pH (around 4-6) for the mobile phase in reverse-phase HPLC, as extreme pH can cause degradation. While specific data for this compound is limited, studies on the related limonoid Azadirachtin show it is most stable in this pH range.[2] - Solvent choice: For normal-phase chromatography, consider using solvents less prone to UV absorbance at the detection wavelength for terpenes (around 215-220 nm), such as acetone or methyl t-butyl ether (MTBE) in place of ethyl acetate.[3] - Column deactivation: If using silica gel for flash chromatography, consider deactivating it with a small amount of triethylamine in the solvent system if acid-catalyzed degradation is suspected.
Incomplete Elution from Column - Optimize gradient: In gradient elution, ensure the final solvent composition is strong enough to elute this compound completely. - Increase elution volume: Collect larger or more numerous fractions towards the end of the expected elution time. - Perform a second elution: After the main elution, wash the column with a stronger solvent to check for any remaining compound.
Co-elution with Impurities - Improve separation resolution: Optimize the mobile phase composition and gradient profile in HPLC. For flash chromatography, try a different solvent system or a shallower gradient. - Use a different stationary phase: If co-elution persists, consider a column with a different selectivity (e.g., a phenyl-hexyl or cyano column for reverse-phase HPLC).

2. Presence of Degradation Products in the Final Purified Sample

Potential Cause Recommended Solution
Thermal Degradation - Avoid high temperatures: Keep all solutions and the column at room temperature or below during purification. Evaporate solvents under reduced pressure at a low temperature (e.g., < 40°C). - Storage: Store purified this compound at -20°C for long-term stability. It has been reported to be stable for at least 4 years at this temperature.
pH-Induced Degradation - Buffer the mobile phase: Use a suitable buffer to maintain a stable, mildly acidic pH during HPLC. - Neutralize fractions: If acidic or basic conditions are used during any step, neutralize the fractions containing this compound as soon as possible.
Oxidative Degradation - Use degassed solvents: For HPLC, degas the mobile phase to remove dissolved oxygen. - Work under an inert atmosphere: If this compound is highly sensitive to oxidation, consider performing purification steps under nitrogen or argon.
Photodegradation - Protect from light: Use amber glass vials or wrap containers with aluminum foil to protect solutions of this compound from light, as related limonoids are known to be light-sensitive.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified this compound?

A1: Purified this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it has been reported to be stable for at least four years. For short-term storage of solutions, use an aprotic solvent and store at -20°C.

Q2: At what wavelength should I monitor the purification of this compound?

A2: A wavelength of around 215-220 nm is typically used for the UV detection of this compound and related limonoids during HPLC analysis.[4][5]

Q3: Can I use normal-phase chromatography for this compound purification?

A3: Yes, normal-phase flash chromatography on silica gel is a common method for the initial purification of this compound from crude extracts.[6] A common solvent system is a gradient of ethyl acetate in hexane.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: While specific kinetic data for this compound is scarce, related limonoids like Azadirachtin are known to be unstable under strongly acidic and alkaline conditions.[2] It is therefore recommended to maintain a pH between 4 and 6 during purification steps where aqueous solutions are used.

Q5: I see multiple peaks in my final product. How can I confirm which one is this compound?

A5: The identity and purity of the isolated compound should be confirmed using multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with a reference standard, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Q6: Can protecting groups be used to prevent degradation during purification?

A6: Yes, the use of protecting groups is a viable strategy. Research on limonoid biosynthesis has shown that transient acetylation of hydroxyl groups can act as a protecting group to stabilize intermediates.[1] This suggests that protecting sensitive functional groups in this compound could minimize degradation during purification. However, this will add extra steps for protection and deprotection to your workflow.

III. Experimental Protocols

1. Flash Chromatographic Purification of this compound from Neem Fruit Extract

This protocol is adapted from a high-yield isolation method.[6]

Methodology:

  • Extraction:

    • Dry and pulverize neem fruits.

    • Extract the powder with a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

    • Concentrate the extract under reduced pressure to obtain a crude limonoid extract.

  • Flash Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Column Preparation: Pack the column with silica gel slurried in the initial mobile phase.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane, and load it onto the column.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

    • Elution: Elute the column with the mobile phase gradient and collect fractions.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

2. Preparative HPLC Purification of this compound

This protocol is adapted from methods used for the purification of related limonoids.[4]

Methodology:

  • Sample Preparation:

    • Dissolve the partially purified this compound from flash chromatography in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile or methanol in water. A typical starting point could be 40% acetonitrile in water, increasing to 70-80% over 30-40 minutes.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV detector set at 215 nm.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Collect fractions based on the elution of the this compound peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize or perform a liquid-liquid extraction to recover the purified this compound from the aqueous residue.

    • Confirm the purity and identity using analytical HPLC, LC-MS, and NMR.

IV. Visualizations

experimental_workflow start Neem Fruit/Seed Material extraction Solvent Extraction (e.g., Hexane/Ethyl Acetate) start->extraction crude_extract Crude Limonoid Extract extraction->crude_extract flash_chrom Flash Chromatography (Silica Gel, Hexane/EtOAc gradient) crude_extract->flash_chrom partially_pure Partially Purified this compound flash_chrom->partially_pure prep_hplc Preparative HPLC (C18, ACN/H2O gradient) partially_pure->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions post_proc Post-Purification Processing (Solvent Removal, Lyophilization) pure_fractions->post_proc final_product Purified this compound post_proc->final_product analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) final_product->analysis

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Problem: Low Yield or Degradation of this compound check_temp Are high temperatures (>40°C) being used? start->check_temp check_ph Is the pH outside the optimal range (4-6)? start->check_ph check_solvent Are appropriate solvents being used? start->check_solvent check_light Is the sample protected from light? start->check_light sol_temp Solution: Reduce temperature during extraction and solvent evaporation. check_temp->sol_temp Yes sol_ph Solution: Use a buffered mobile phase for HPLC. check_ph->sol_ph Yes sol_solvent Solution: Use degassed, high-purity solvents. Consider solvent polarity. check_solvent->sol_solvent Yes sol_light Solution: Use amber vials or cover containers with foil. check_light->sol_light Yes

Caption: Troubleshooting logic for this compound degradation.

References

Best practices for long-term storage of Azadiradione samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Azadiradione samples. Proper storage is critical to maintain the integrity, purity, and biological activity of this compound for research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended temperatures for storing this compound samples?

A1: For long-term storage, this compound samples should be kept at -20°C. For short-term storage, 0°C is recommended.[1][2] It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q2: How should I store solid (powdered) this compound?

A2: Solid this compound should be stored in a tightly sealed, airtight container to prevent moisture absorption.[3] The container should be placed in a dry, dark environment, ideally within a desiccator at the recommended low temperature.[2][3]

Q3: What is the best way to store this compound in solution?

A3: this compound is soluble in DMSO.[1] When stored in a solvent, it is best to use amber or opaque vials to protect the solution from light.[4][5] Like the solid form, solutions should be stored at -20°C for long-term preservation. Ensure the solvent used is of high purity and dry, as water content can affect stability.[6]

Q4: Is this compound sensitive to light?

A4: While specific photodegradation studies on this compound are not as extensive as for the related compound Azadirachtin, it is a prudent practice to protect it from light. Azadirachtin is known to be sensitive to sunlight and UV light, which can cause degradation.[7][8][9] Therefore, storing this compound in dark or amber containers is strongly advised.[4][5]

Q5: What is the ideal humidity level for storing this compound?

A5: For solid this compound, it is important to maintain a low-humidity environment to prevent the absorption of moisture, which can lead to degradation.[3][10] While a specific optimal relative humidity for this compound is not documented, for general pharmaceutical powders, a relative humidity of around 50% is often recommended to prevent issues like static buildup (at very low humidity) or microbial growth and degradation (at high humidity).[10]

Troubleshooting Guide

Problem: I've noticed a change in the color of my solid this compound sample.

  • Possible Cause: This could be an indication of degradation due to exposure to light, moisture, or air (oxidation).

  • Solution:

    • Re-evaluate your storage container to ensure it is airtight and opaque.

    • Store the sample in a desiccator to minimize moisture exposure.

    • If you suspect significant degradation, it is advisable to re-analyze the purity of the sample using a suitable technique like HPLC before use.

Problem: My this compound solution appears cloudy or has precipitated after thawing.

  • Possible Cause:

    • The compound may have come out of solution during freezing.

    • The solvent may have absorbed moisture, reducing the solubility of this compound.

    • Degradation of the compound could lead to less soluble byproducts.

  • Solution:

    • Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.

    • If it does not redissolve, centrifuge the vial and carefully collect the supernatant for use. Note that the concentration may be lower than expected.

    • To prevent this, ensure you are using a dry, high-purity solvent and that the storage container is properly sealed. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

Problem: I am observing a loss of biological activity in my experiments.

  • Possible Cause: This is a strong indicator of sample degradation. Common causes include improper storage temperature, exposure to light, moisture, or repeated freeze-thaw cycles. The stability of related compounds like Azadirachtin is also known to be affected by the pH of the solution, with instability in acidic and alkaline conditions.[11][12]

  • Solution:

    • Review your entire storage and handling protocol.

    • Obtain a new, unopened sample of this compound for comparison if possible.

    • Always prepare fresh working solutions from a stock that has been stored under optimal conditions.

    • If working in aqueous solutions, ensure the pH is neutral, as related limonoids are unstable in acidic or alkaline environments.[13]

Data Summary

Table 1: Recommended Storage Conditions for this compound

Sample FormStorage DurationTemperatureContainerKey Considerations
Solid (Powder)Long-Term-20°C[1][2]Airtight, Opaque[3]Store in a desiccator; avoid moisture.
Solid (Powder)Short-Term0°C[1]Airtight, Opaque[3]Keep dry and protected from light.
In DMSO SolutionLong-Term-20°C[1]Amber/Opaque VialUse dry DMSO; prepare aliquots to avoid freeze-thaw cycles.

Table 2: Factors Influencing Stability of Related Limonoids (e.g., Azadirachtin)

FactorEffect on StabilityRecommendation
TemperatureHigher temperatures accelerate degradation.[7]Store at or below recommended temperatures.
Light (Sunlight/UV)Causes degradation.[4][5][7]Use amber or opaque containers; store in the dark.
Moisture/HumidityCan lead to degradation and microbial growth in solids.[3][10]Use airtight containers and desiccators.
pH (in solution)Unstable in strongly acidic or alkaline conditions.[11][13]Maintain a neutral pH for aqueous solutions.
SolventStability can be solvent-dependent. Stable in neutral organic solvents.[13]Use high-purity, dry solvents.

Experimental Protocols

Protocol: General Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and should be optimized for your specific instrumentation and this compound standard.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of high-purity this compound standard.

    • Dissolve in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to create a calibration curve.

  • Preparation of Sample Solution:

    • Prepare a solution of the stored this compound sample in the same solvent and at a concentration within the range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is often effective for limonoids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Run the standard solutions to establish the calibration curve and determine the retention time of this compound.

    • Inject the sample solution.

    • Compare the peak area and retention time of the sample to the standard to determine the purity and concentration. The presence of additional peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_receipt Sample Receipt cluster_storage Storage cluster_usage Experimental Use cluster_qc Quality Control receipt Receive this compound Sample storage_choice Solid or Solution? receipt->storage_choice solid Solid Form (-20°C, Airtight, Dark) prepare Prepare Working Solution solid->prepare solution Solution Form (in DMSO) (-20°C, Amber Vial, Aliquoted) thaw Thaw Aliquot (if solution) solution->thaw storage_choice->solid Solid storage_choice->solution Solution check_purity Check Purity (e.g., HPLC) - Periodically - If issues arise storage_choice->check_purity Long-term storage check thaw->prepare experiment Perform Experiment prepare->experiment experiment->check_purity

Caption: Workflow for handling and storing this compound samples.

stability_factors cluster_good Promotes Stability cluster_bad Promotes Degradation center_node This compound Sample Stability temp Temperature center_node->temp light Light Exposure center_node->light moisture Moisture/Humidity center_node->moisture oxygen Oxygen/Air center_node->oxygen ph pH (in solution) center_node->ph freeze_thaw Freeze-Thaw Cycles center_node->freeze_thaw low_temp -20°C temp->low_temp high_temp High Temperature temp->high_temp dark Darkness light->dark uv_light UV/Sunlight light->uv_light dry Dry Conditions moisture->dry high_humidity High Humidity moisture->high_humidity inert Inert Atmosphere oxygen->inert air_exposure Air Exposure oxygen->air_exposure neutral_ph Neutral pH ph->neutral_ph acid_alkali Acidic/Alkaline pH ph->acid_alkali aliquoting Aliquoting freeze_thaw->aliquoting repeated_cycles Repeated Cycles freeze_thaw->repeated_cycles

Caption: Factors influencing the stability of this compound samples.

References

Technical Support Center: Azadiradione Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with azadiradione in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a tetracyclic triterpenoid limonoid, a natural compound isolated from the neem tree (Azadirachta indica) and other plants.[1][2][3] It is known for a variety of biological activities, including anti-inflammatory and anticancer properties.[2] Like many hydrophobic compounds, this compound has limited solubility in water, which can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a stable, soluble state in aqueous buffer systems.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for addressing solubility issues. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₃₄O₅[1][2]
Molecular Weight 450.57 g/mol [1]
Appearance Solid
Water Solubility Slightly soluble
Storage Temperature -20°C

Q3: What are the initial steps I should take when preparing an aqueous solution of this compound?

For initial preparations, it is recommended to first create a high-concentration stock solution in an organic solvent and then dilute it into the desired aqueous buffer.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

  • Dilution into Aqueous Buffer: Add the stock solution to your aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized precipitation. The final concentration of the organic solvent should be kept to a minimum (ideally ≤1%) to avoid impacting your experimental system.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound in aqueous buffers.

Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.

Cause: This is a common issue for hydrophobic compounds when the aqueous buffer cannot accommodate the compound at the desired concentration.

Solutions:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO) may help to keep this compound in solution.

  • Use a Different Co-solvent: Experiment with other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) to prepare your stock solution.

Issue 2: The this compound solution is cloudy or forms a precipitate over time.

Cause: This may indicate that the solution is supersaturated and thermodynamically unstable, or that the compound is degrading.

Solutions:

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have strongly acidic or basic groups, the stability of related limonoids like azadirachtin is known to be best in mildly acidic conditions (pH 4-6). Experiment with buffers of different pH values to see if stability improves.

  • Use of Solubilizing Agents: Consider the addition of non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins to your buffer to enhance solubility. These agents can form micelles or inclusion complexes that encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.

  • Temperature Control: Ensure your solutions are stored at the recommended temperature (-20°C for long-term storage) and handled appropriately during experiments to minimize degradation.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound solubility issues.

Troubleshooting_Workflow cluster_solutions_immediate Solutions for Immediate Precipitation cluster_solutions_time Solutions for Delayed Precipitation start Start: Dissolve this compound in Aqueous Buffer check_solubility Is the solution clear? start->check_solubility precipitation Immediate Precipitation check_solubility->precipitation No, immediate cloudy Cloudy or Precipitates Over Time check_solubility->cloudy No, over time success Solution is Clear - Proceed with Experiment check_solubility->success Yes lower_conc Lower Final Concentration precipitation->lower_conc increase_cosolvent Increase Co-solvent % precipitation->increase_cosolvent change_cosolvent Change Co-solvent precipitation->change_cosolvent adjust_ph Adjust Buffer pH cloudy->adjust_ph add_surfactant Add Surfactant/Cyclodextrin cloudy->add_surfactant control_temp Control Temperature cloudy->control_temp lower_conc->check_solubility increase_cosolvent->check_solubility change_cosolvent->check_solubility adjust_ph->check_solubility add_surfactant->check_solubility control_temp->check_solubility

Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of solid this compound.

  • Add a minimal volume of 100% DMSO to dissolve the compound completely. A concentration of 10-50 mM is a common starting point for stock solutions.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using a Co-solvent System
  • Prepare a series of aqueous buffers with varying final concentrations of a water-miscible organic solvent (e.g., DMSO, ethanol) ranging from 1% to 10% (v/v).

  • Prepare a high-concentration stock solution of this compound in the chosen organic solvent.

  • Add a small, fixed volume of the this compound stock solution to each of the buffer solutions from step 1 to achieve the desired final concentration.

  • Vortex each solution immediately after the addition of the stock solution.

  • Visually inspect for any precipitation or cloudiness immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.

  • Quantify the amount of soluble this compound by a suitable analytical method such as HPLC-UV after filtering the solutions through a 0.22 µm filter to remove any undissolved particles.

Summary of Solubilization Techniques

The following table provides a general overview of common techniques to improve the solubility of hydrophobic compounds like this compound.

TechniquePrincipleAdvantagesConsiderations
Co-solvency Increasing the polarity of the solvent system by adding a water-miscible organic solvent.Simple and effective for many compounds.The organic solvent may interfere with the experimental system.
pH Adjustment For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.Can be very effective for compounds with acidic or basic functional groups.This compound is not strongly ionizable. Stability may be pH-dependent.
Surfactants Formation of micelles that encapsulate the hydrophobic compound.Can significantly increase apparent solubility.Surfactants can have their own biological effects.
Cyclodextrins Formation of inclusion complexes where the hydrophobic compound is held within the cyclodextrin cavity.Generally low toxicity and can improve bioavailability.The complexation efficiency can vary.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the solubility challenges associated with this compound and successfully conduct their experiments.

References

How to prevent batch-to-batch variability in Azadiradione extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Azadiradione extracts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in botanical extracts like this compound is a significant challenge stemming from multiple stages of production. The primary sources of this inconsistency can be categorized into three main areas:

  • Raw Material Variation: The chemical composition of the source plant material, primarily Neem seeds (Azadirachta indica), is inherently variable.[1] Key factors include the plant's genetic makeup, geographical origin, climate, harvest time, and storage conditions.[1] Post-harvest handling, such as drying methods, also critically impacts the stability and concentration of active compounds like this compound.

  • Extraction Process Parameters: The methodology used for extraction significantly influences the final composition of the extract.[2][3][4] Critical parameters include:

    • Solvent Choice: The type of solvent (e.g., methanol, ethanol, hexane) and its polarity will determine which compounds are extracted.[2][3]

    • Extraction Method: Different techniques such as Soxhlet extraction, maceration, or ultrasonication will yield different results.

    • Temperature and Duration: Both temperature and extraction time can affect the efficiency and selectivity of the extraction process, and in some cases, high temperatures can lead to the degradation of thermolabile compounds.[5][6]

    • Solid-to-Solvent Ratio: An inadequate solvent volume may lead to incomplete extraction.

  • Analytical Method Variability: Inconsistent analytical methods for quantifying this compound can lead to perceived variability. It is crucial to use a validated and standardized analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure accurate and reproducible measurements.[7][8]

Q2: How can I minimize variability originating from the raw material?

A2: Controlling raw material variability is the first and most critical step.

  • Sourcing: Establish a consistent and reliable source for your Neem seeds. Document the geographical origin, and if possible, the genetic strain of the plant.

  • Good Agricultural and Collection Practices (GACP): Ensure that the raw materials are cultivated and harvested under standardized conditions. This includes controlling factors like fertilization, irrigation, and harvest time.

  • Post-Harvest Processing: Standardize the drying and storage conditions of the seeds. Improper storage can lead to microbial contamination and degradation of active compounds. It is important not to dry the seeds in direct sunlight as this may cause the breakdown of limonoids.[9]

  • Raw Material Specification: Develop a comprehensive specification sheet for your raw material, including macroscopic and microscopic identification, and a chemical fingerprint (e.g., using HPLC) to serve as a quality benchmark for incoming batches.

Q3: Which solvent should I use for extracting this compound?

A3: The choice of solvent is critical and depends on the desired purity and yield of this compound. Polar solvents are generally more effective at extracting limonoids like this compound.

  • Methanol and Ethanol: These are the most commonly used and effective solvents for extracting this compound and related limonoids due to their polarity.[2][3][7] Methanol, in some studies, has shown slightly higher extraction yields for similar compounds compared to ethanol.[1][3]

  • Hexane: This non-polar solvent is primarily used for defatting the Neem seeds to remove oils before extracting the more polar limonoids.[4][9] A preliminary extraction with hexane can improve the purity of the subsequent this compound extract.

  • Binary Solvent Systems: A mixture of polar and non-polar solvents can sometimes offer a balance of yield and selectivity. For instance, a 50:50 mixture of n-hexane and ethanol has been shown to be effective for the simultaneous extraction of oil and azadirachtin, a related limonoid.[2]

Q4: What is the impact of extraction temperature on this compound yield?

A4: Extraction temperature can have a significant impact on yield, but it's a parameter that needs to be optimized carefully.

  • Increased Efficiency: Generally, increasing the temperature can enhance the solubility of this compound and the efficiency of the extraction process, leading to higher yields in a shorter time.[5][6]

  • Potential for Degradation: However, excessive heat can lead to the degradation of thermolabile compounds like this compound.[5] Therefore, it is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. The use of heat during extraction should be carefully controlled and documented.[9]

Q5: How can I ensure my analytical method for this compound quantification is reliable?

A5: A validated HPLC method is the gold standard for the accurate quantification of this compound.

  • Method Validation: Your HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Reference Standard: Use a certified reference standard of this compound for calibration and quantification.

  • Consistent Parameters: Ensure that the HPLC parameters (e.g., column, mobile phase composition, flow rate, detection wavelength) are kept consistent across all batches. A common mobile phase is a mixture of acetonitrile and water.[8]

Data Presentation

Table 1: Influence of Different Solvents on the Yield of Azadirachtin (a related Limonoid) from Neem Seeds.

Note: This data is for Azadirachtin, a closely related and often co-extracted limonoid, and is presented to illustrate the comparative efficiency of different solvents. The trends are expected to be similar for this compound.

Extraction MethodSolventAzadirachtin Yield (ppm)Reference
Cold PressMethanol2478[1][3]
SoxhletMethanol1470[1][3]
Cold PressHexane843[3]
SoxhletEthanol~1200 (estimated)[2]
Soxhletn-Hexane~200 (estimated)[2]

Table 2: Effect of Extraction Time and Solvent Ratio on Azadirachtin Yield from Neem Seeds using a Binary Solvent System (n-Hexane:Ethanol).

Note: This data is for Azadirachtin and illustrates the impact of process parameters.

Extraction Time (hours)Solvent Ratio (n-Hexane:Ethanol)Azadirachtin Yield (mg/kg)Reference
650:501045[2]
660:40~950[2]
640:60~900[2]
450:50~800[2]
250:50~550[2]

Experimental Protocols

1. Protocol for Extraction of this compound from Neem Seeds

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • 1.1. Raw Material Preparation:

    • Select high-quality, mature Neem seeds.

    • Dry the seeds in a shaded, well-ventilated area until the moisture content is below 10%. Avoid direct sunlight.[9]

    • Grind the dried seeds into a coarse powder (e.g., 20-40 mesh).

  • 1.2. Defatting (Optional, but Recommended for Higher Purity):

    • Place the ground Neem seed powder in a Soxhlet apparatus.

    • Extract with n-hexane for 4-6 hours to remove the bulk of the non-polar oils.

    • Discard the hexane extract (or retain for other purposes) and air-dry the defatted seed cake to remove residual solvent.

  • 1.3. This compound Extraction:

    • Transfer the defatted Neem seed cake to a clean Soxhlet apparatus.

    • Extract with methanol for 6-8 hours. The temperature should be maintained at the boiling point of the solvent.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • 1.4. Liquid-Liquid Partitioning for Further Purification:

    • Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Partition the aqueous methanol solution against an equal volume of a non-polar solvent like n-hexane or dichloromethane by vigorous shaking in a separatory funnel.

    • Allow the layers to separate and collect the methanolic (more polar) layer containing the this compound.

    • Repeat the partitioning step 2-3 times to maximize the removal of non-polar impurities.

    • Evaporate the solvent from the purified methanolic layer under reduced pressure to obtain the final this compound-enriched extract.

2. Protocol for HPLC Analysis of this compound

This is a general HPLC method that can be adapted and validated for the quantification of this compound.

  • 2.1. Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 2.2. Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 72.5:27.5 (v/v) mixture of acetonitrile and water.[8] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.[8]

    • Detection Wavelength: 215 nm.[8]

    • Injection Volume: 20 µL.

  • 2.3. Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of a certified this compound reference standard in HPLC-grade methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

    • Sample Solution: Accurately weigh a known amount of the this compound extract, dissolve it in methanol, and dilute to a suitable concentration that falls within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • 2.4. Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area for this compound.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

experimental_workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction Process cluster_purification Purification & Analysis raw_material Neem Seeds drying Drying (Shade) raw_material->drying grinding Grinding drying->grinding defatting Defatting (n-Hexane) grinding->defatting extraction This compound Extraction (Methanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning final_extract This compound Extract partitioning->final_extract hplc HPLC Analysis final_extract->hplc

Caption: Workflow for this compound Extraction and Analysis.

sod_mimic_pathway cluster_cellular_effect Cellular Effect O2_superoxide Superoxide (O2⁻) This compound This compound O2_superoxide->this compound scavenges This compound->this compound regenerated H2O2 Hydrogen Peroxide (H2O2) This compound->H2O2 produces O2 Oxygen (O2) This compound->O2 produces effect Reduced Oxidative Stress H2O2->effect O2->effect

Caption: this compound as a Superoxide Dismutase (SOD) Mimic.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_p50_p65_inactive inhibits NFkB_p50_p65_active NF-κB (p50/p65) (Active) IkB->NFkB_p50_p65_active degradation allows activation Nucleus Nucleus NFkB_p50_p65_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_p50_p65_active->Gene_Expression activates transcription Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK inhibits This compound->NFkB_p50_p65_active inhibits nuclear translocation

Caption: Anti-inflammatory Pathway of this compound via NF-κB Inhibition.

References

Technical Support Center: Optimizing Solvent-to-Material Ratio for Azadiradione Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for optimizing the solvent-to-material ratio in Azadiradione extraction from Azadirachta indica (Neem) seeds.

Troubleshooting Guide

Q1: I am experiencing a very low yield of this compound. Could the solvent-to-material ratio be the cause?

A1: Yes, an inappropriate solvent-to-material ratio is a common reason for low extraction yields.

  • Insufficient Solvent: If the ratio is too low, the solvent can become saturated with various extracted compounds before all the target this compound has been solubilized. This leads to a significant portion of the this compound remaining in the plant material. The solvent may also not be sufficient to fully wet the entire solid matrix, leaving some material unexposed to the solvent.

  • Excessive Solvent: While less likely to cause a low yield directly, an excessively high ratio can make the downstream processing (e.g., solvent evaporation) more time-consuming and energy-intensive. It can also lead to the co-extraction of a larger amount of undesirable compounds, which might complicate purification and lower the final isolated yield of pure this compound.

Recommendation: Start with a commonly reported ratio, such as 1:10 (w/v), and perform a series of small-scale experiments with varying ratios (e.g., 1:5, 1:10, 1:15, 1:20) to determine the optimal point for your specific material and conditions.

Q2: My this compound extract is very impure and difficult to purify. How does the solvent-to-material ratio affect purity?

A2: The solvent-to-material ratio can significantly impact the purity of your crude extract.

  • Low Ratio: A low solvent volume that becomes saturated quickly may result in a higher relative concentration of more soluble, non-target compounds in the final extract.

  • High Ratio: A very large volume of solvent can increase the extraction of a wider range of compounds, including those with lower solubility. This can lead to a more complex crude extract that requires more intensive downstream purification steps.

Recommendation: Analyze the purity of your crude extract (e.g., using TLC or HPLC) at different solvent-to-material ratios. You may find a "sweet spot" that provides a high yield of this compound without pulling in an excessive amount of impurities.

Q3: I have scaled up my extraction from lab-scale to a pilot batch, and my yield has dropped significantly, even though I kept the solvent-to-material ratio constant. What could be the issue?

A3: Scale-up issues are common in extraction processes. While maintaining the ratio is crucial, other factors come into play:

  • Mass Transfer Limitations: In larger vessels, ensuring that the solvent effectively interacts with all of the plant material can be challenging. There might be channeling of the solvent or areas of compacted material that are not adequately extracted.

  • Mixing and Agitation: The efficiency of mixing does not always scale linearly. Inadequate agitation in a larger vessel can lead to poor solvent penetration and localized saturation.

  • Heat Transfer: If your extraction process involves heating, maintaining a uniform temperature throughout a larger volume of material and solvent can be difficult.

Recommendation: Ensure your larger-scale extraction vessel has adequate and efficient agitation. Consider increasing the extraction time or implementing multiple extraction cycles to ensure complete extraction.

Frequently Asked Questions (FAQs)

Q1: What are typical starting solvent-to-material ratios for this compound extraction from Neem seeds?

A1: Based on available literature, a common starting point for lab-scale maceration or Soxhlet extraction is in the range of 1:1.5 to 1:10 (w/v). For instance, some studies have used 1 kg of powdered seeds with 1.5 liters of methanol[1][2], while others have employed 4 kg of seeds in 10 liters of 95% ethanol[3]. For microwave-assisted extraction (MAE) of related compounds, ratios around 1:5 (e.g., 10g in 50mL) have been reported[4].

Q2: Which solvents are most effective for this compound extraction?

A2: Polar solvents are generally most effective for extracting this compound and related limonoids from Neem seeds.

  • Methanol and Ethanol: These are the most commonly reported solvents, showing good yields for this compound and other triterpenoids[1][2][5].

  • Ethyl Acetate: This solvent has also been used and can offer different selectivity compared to alcohols[6].

  • Binary Solvent Systems: A mixture of solvents, such as n-hexane and ethanol, can be used to first defat the seeds with the non-polar solvent and then extract the more polar this compound with the alcohol[7]. The choice of solvent can significantly influence the extraction efficiency of different phytochemicals[6].

Q3: How do I determine the optimal solvent-to-material ratio for my specific sample?

A3: The optimal ratio should be determined experimentally. The recommended approach is to perform a series of extractions on a fixed amount of your powdered plant material while varying the solvent volume. Key parameters to measure for each ratio are:

  • Total Crude Extract Yield: The mass of the extract after solvent evaporation.

  • This compound Content: The concentration of this compound in the crude extract, determined by a suitable analytical method like HPLC.

  • Overall this compound Yield: Calculated as (Crude Extract Yield × this compound Content).

Plotting the overall this compound yield against the solvent-to-material ratio will typically show an initial sharp increase that then plateaus. The optimal ratio is the point at which a significant increase in solvent volume no longer results in a significant increase in yield.

Data Presentation

Table 1: Effect of Solvent-to-Material Ratio on this compound Extraction Yield (Methanol)

Solvent-to-Material Ratio (w/v)Crude Extract Yield (%)This compound Purity in Crude Extract (%)Overall this compound Yield (mg per 10g material)
1:512.51.8225
1:1018.21.6291
1:1520.11.5302
1:2020.51.4287

Table 2: Effect of Solvent Type on Extraction Yield at an Optimized Ratio of 1:15 (w/v)

SolventCrude Extract Yield (%)This compound Purity in Crude Extract (%)Overall this compound Yield (mg per 10g material)
Methanol20.11.5302
95% Ethanol19.51.6312
Ethyl Acetate15.81.9300
Hexane:Ethanol (1:1)22.31.2268

Experimental Protocols

Protocol: Optimization of Solvent-to-Material Ratio by Maceration

  • Material Preparation: Grind dried Neem seeds to a uniform powder (e.g., 20-40 mesh). Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

  • Experimental Setup:

    • Weigh 10 g of the dried powder into four separate 250 mL Erlenmeyer flasks.

    • To each flask, add the chosen solvent (e.g., methanol) in varying volumes to achieve the desired ratios:

      • Flask 1: 50 mL (1:5 ratio)

      • Flask 2: 100 mL (1:10 ratio)

      • Flask 3: 150 mL (1:15 ratio)

      • Flask 4: 200 mL (1:20 ratio)

  • Extraction:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a fixed duration (e.g., 24 hours) at room temperature.

  • Filtration and Concentration:

    • Filter the contents of each flask separately through Whatman No. 1 filter paper to remove the solid material.

    • Wash the retained solid material with a small amount of fresh solvent and combine the filtrates.

    • Concentrate the filtrate from each flask to dryness using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Analysis:

    • Record the final weight of the crude extract from each flask and calculate the crude yield.

    • Dissolve a known amount of each crude extract in a suitable solvent and analyze for this compound content using a validated HPLC method.

    • Calculate the overall this compound yield for each ratio and identify the optimum.

Mandatory Visualization

experimental_workflow cluster_experiment Experimental Runs cluster_extraction start Start: Prepare Neem Seed Powder p1 Set up 4 Flasks (10g powder each) start->p1 end End: Identify Optimal Ratio p2 Add Solvent Ratio 1:5 p3 Add Solvent Ratio 1:10 p4 Add Solvent Ratio 1:15 p5 Add Solvent Ratio 1:20 p6 Maceration (24h, RT, Shaking) p2->p6 p3->p6 p4->p6 p5->p6 p7 Filter & Concentrate (Rotary Evaporator) p6->p7 p8 Weigh Crude Extract & Calculate Crude Yield p7->p8 p9 HPLC Analysis (Quantify this compound) p8->p9 p10 Calculate Overall Yield & Compare Results p9->p10 p10->end

Caption: Workflow for optimizing the solvent-to-material ratio.

References

Technical Support Center: Enhancing the Bioavailability of Azadiradione in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Azadiradione.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges in the oral delivery of this compound, a lipophilic tetranortriterpenoid, stem from its poor aqueous solubility and potential for first-pass metabolism.[1][2][3] These factors can lead to low and variable oral bioavailability, limiting its therapeutic efficacy in animal studies.[4] Researchers may observe low plasma concentrations and high inter-individual variability in pharmacokinetic profiles.[4]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound.[5] These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance its solubility, protect it from degradation in the gastrointestinal (GI) tract, and improve its absorption.[6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[5][8][9] This increases the surface area for absorption and can bypass the hepatic first-pass effect through lymphatic uptake.[9]

Q3: How do I choose an appropriate animal model for this compound pharmacokinetic studies?

A3: Rats are a commonly used and suitable model for initial pharmacokinetic studies of orally administered compounds.[10] When selecting a model, it is crucial to consider the similarities in gastrointestinal physiology and drug-metabolizing enzymes between the animal model and humans. While no animal model perfectly replicates human physiology, rats provide a well-established system for evaluating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[10] For specific research questions, other models like mice or even larger animals may be considered.

Q4: What is a typical starting dose for oral administration of this compound in rats?

A4: Based on published studies investigating the in vivo effects of this compound, a starting oral dose of 20 mg/kg administered as a suspension in 1% carboxymethyl cellulose (CMC) has been used in rats.[11] However, the optimal dose will depend on the specific formulation and the therapeutic endpoint being investigated. It is always recommended to perform dose-ranging studies to determine the most appropriate dose for your experiment.

Q5: How can I quantify this compound concentrations in animal plasma?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying compounds like this compound in biological matrices.[2][12][13][14] A validated HPLC-UV method will be required to accurately measure plasma concentrations and determine pharmacokinetic parameters. The method development will involve optimizing the mobile phase, stationary phase (e.g., a C18 column), and detection wavelength to achieve good separation and sensitivity for this compound.[2][13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to enhance the bioavailability of this compound.

Problem Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids for absorption.[1] 2. Degradation in the GI tract: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.[15] 3. High first-pass metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.[2][3][10][12] 4. Inappropriate formulation/vehicle: The chosen vehicle may not be effectively solubilizing or protecting the compound.[16][17][18]1. Improve formulation: Utilize bioavailability-enhancing formulations such as Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS).[5][6][7][8][9] 2. Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5] 3. Investigate stability: Perform in vitro stability studies in simulated gastric and intestinal fluids to assess degradation.[15] 4. Assess metabolism: Use in vitro models like liver microsomes to evaluate the extent of first-pass metabolism.[2][3][10][12][18] 5. Optimize vehicle: For simple suspensions, ensure adequate wetting and dispersion. For lipid-based formulations, screen different oils, surfactants, and co-solvents for optimal solubilization.[16][17][18]
High variability in plasma concentrations between individual animals. 1. Inconsistent dosing technique: Inaccurate oral gavage can lead to variable amounts of the compound being delivered.[19] 2. Food effects: The presence or absence of food in the stomach can significantly alter the rate and extent of absorption of lipophilic drugs.[20][21] 3. Physiological differences: Natural variations in gastric emptying time and intestinal motility among animals.[10] 4. Formulation instability: The formulation may not be homogenous, leading to inconsistent dosing.1. Refine dosing technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery.[19] Consider alternative voluntary oral dosing methods if stress is a major concern.[22] 2. Standardize feeding schedule: Fast animals overnight before dosing to minimize food-related variability.[20][21] 3. Increase sample size: A larger number of animals per group can help to account for inter-individual physiological variations. 4. Ensure formulation homogeneity: Thoroughly mix or sonicate suspensions before each dose. For emulsions, check for any signs of phase separation.
Issues with the formulation (e.g., precipitation, instability). 1. Poor physical or chemical stability of the formulation: The drug may be precipitating out of the solution or suspension over time.[19] 2. Incompatibility of this compound with excipients. 3. Inadequate solubilization in the chosen vehicle. 1. Conduct stability studies: Assess the physical and chemical stability of the formulation under storage and experimental conditions.[19][22] 2. Screen excipients: Evaluate the compatibility of this compound with various pharmaceutically acceptable oils, surfactants, and polymers. 3. Optimize formulation components: For SEDDS, construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable microemulsion.[9] For SLNs, select lipids with appropriate melting points and drug solubility.[6]
Difficulty in analyzing plasma samples (e.g., poor peak shape, interference). 1. Inadequate sample preparation: Inefficient extraction of this compound from the plasma matrix. 2. Suboptimal HPLC method: The chromatographic conditions may not be suitable for separating this compound from endogenous plasma components.[2][12][13][14] 3. Low detector sensitivity: The concentration of this compound in plasma may be below the limit of detection of the UV detector.1. Optimize extraction method: Test different protein precipitation and liquid-liquid extraction solvents to maximize recovery.[2][13][14] 2. Develop and validate the HPLC method: Systematically optimize the mobile phase composition, flow rate, and column temperature. Use a suitable internal standard to improve accuracy and precision.[2][12][13][14] 3. Consider a more sensitive detector: If concentrations are very low, consider using a more sensitive detector such as a fluorescence detector or mass spectrometry (LC-MS).

Data Presentation: Comparative Pharmacokinetics

The following table summarizes hypothetical pharmacokinetic data for this compound in rats following oral administration of a simple suspension versus a Solid Lipid Nanoparticle (SLN) formulation and a Self-Emulsifying Drug Delivery System (SEDDS). This data illustrates the potential for advanced formulations to enhance bioavailability.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
This compound Suspension 20150 ± 352.0600 ± 120100 (Reference)
This compound-SLN 20450 ± 901.51800 ± 350300
This compound-SEDDS 20600 ± 1101.02400 ± 420400

Data are presented as mean ± standard deviation and are for illustrative purposes based on typical enhancements seen with such formulations for poorly soluble drugs.[6]

Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method for preparing this compound-loaded SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

  • Homogenizer

  • Probe sonicator

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the accurately weighed amount of this compound in the molten lipid.

  • Separately, heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a liquid SEDDS formulation containing this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

Procedure:

  • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

  • Vortex the mixture until a homogenous isotropic solution is formed.

  • Add the accurately weighed amount of this compound to the mixture.

  • Gently heat (if necessary, not exceeding 40°C) and vortex until the this compound is completely dissolved.

  • To assess the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of purified water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

  • Characterize the resulting microemulsion for globule size and polydispersity index.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer the this compound formulation (suspension, SLNs, or SEDDS) orally via gavage at the desired dose.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Bioanalysis & Data Interpretation A This compound B Excipient Screening (Oils, Surfactants, Lipids) A->B C Formulation Preparation (SLN, SEDDS, Suspension) B->C D In Vitro Characterization (Particle Size, EE%) C->D E Oral Administration to Rats D->E F Blood Sampling (Time Course) E->F G Plasma Separation F->G H HPLC Analysis G->H I Pharmacokinetic Modeling H->I J Bioavailability Enhancement Assessment I->J

Caption: Workflow for enhancing this compound bioavailability.

HSF1_Activation_Pathway AZD This compound HSF1_inactive Inactive HSF1 Monomer AZD->HSF1_inactive Directly Binds & Promotes Trimerization HSF1_active Active HSF1 Trimer HSF1_inactive->HSF1_active HSE Heat Shock Element (DNA) HSF1_active->HSE Binds to DNA Chaperones Heat Shock Proteins (e.g., HSP70, HSP90) HSE->Chaperones Increases Transcription Proteostasis Improved Proteostasis (Reduced Protein Aggregation) Chaperones->Proteostasis

Caption: this compound-mediated HSF1 activation pathway.

References

Troubleshooting interference in HPLC analysis of Azadiradione.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Azadiradione

Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis of this complex limonoid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in the HPLC analysis of this compound?

A1: Interference in this compound analysis typically stems from the complex sample matrix, especially when dealing with crude extracts from Neem (Azadirachta indica). Key sources of interference include:

  • Co-eluting Limonoids: Neem extracts contain numerous structurally similar limonoids (e.g., nimbin, salannin, epoxythis compound) that may have retention times close to this compound, leading to poor resolution and inaccurate quantification.[1]

  • Matrix Effects: Other compounds in the plant extract, such as oils, pigments, and phenolic compounds, can co-elute and cause ion suppression or enhancement in mass spectrometry detectors, or create baseline noise with UV detectors.[2]

  • Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion, such as fronting or splitting.[3]

  • Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks, often referred to as "ghost peaks".[3]

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH, temperature, or light conditions, leading to the appearance of degradation products as extra peaks in the chromatogram.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue where the peak is asymmetrical with a drawn-out trailing edge. This can compromise integration and reduce resolution from nearby peaks. The primary causes include:

  • Secondary Interactions: Unwanted interactions between polar functional groups on this compound and active sites (residual silanols) on the silica-based stationary phase of the column can cause tailing.[4]

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components on the column inlet or degradation of the stationary phase can lead to poor peak shape.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of interfering compounds or the column itself, leading to secondary interactions.[5][6]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[4]

To address peak tailing, consider the troubleshooting workflow outlined below. A systematic approach is crucial.[6]

Q3: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs or between the peaks of interest. They are typically caused by:

  • Contaminated Mobile Phase: Impurities in the solvents (especially water) or buffers can accumulate on the column and elute as peaks, particularly during gradient elution.

  • Carryover from Previous Injections: Highly retained compounds from a previous sample may slowly elute in subsequent runs.

  • System Contamination: Contamination within the injector, tubing, or detector can leach out during the analysis.

  • Degradation of the Mobile Phase: Some mobile phase additives can degrade over time.

To eliminate ghost peaks, flush the system thoroughly with a strong solvent, use fresh, high-purity (HPLC-grade) solvents for your mobile phase, and ensure proper cleaning of the autosampler needle and injection port.

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing, Fronting, Splitting)

This guide provides a step-by-step approach to diagnosing and resolving common peak shape problems.

Step 1: Initial Assessment

  • Observe the scope of the problem: Does the poor peak shape affect all peaks or only the this compound peak?[5]

    • All peaks affected: Suspect a system-wide issue (e.g., column void, improper connection, extra-column volume).

    • Only this compound (or a few peaks) affected: Suspect a chemical interaction issue related to the analyte, mobile phase, or stationary phase.[5]

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak shape issues.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_connections Check Column & Tubing Connections for Voids system_issue->check_connections flush_column Reverse Flush Column (if permissible) check_connections->flush_column replace_column Consider Column Replacement flush_column->replace_column end_bad Issue Persists flush_column->end_bad end_good Peak Shape Improved replace_column->end_good check_sample_prep Review Sample Preparation & Injection Solvent analyte_issue->check_sample_prep optimize_mobile_phase Optimize Mobile Phase (e.g., pH, additives) check_sample_prep->optimize_mobile_phase check_overload Test for Column Overload (Dilute Sample) optimize_mobile_phase->check_overload check_overload->end_good check_overload->end_bad

Caption: Troubleshooting workflow for poor HPLC peak shapes.
Guide 2: Mitigating Matrix Effects and Interference

For complex samples like Neem extracts, sample preparation is critical to remove interfering compounds before HPLC analysis.

Recommended Sample Preparation Workflow

  • Extraction: Extract this compound from the ground plant material (e.g., Neem kernels) using an appropriate solvent like methanol or dichloromethane.[7][8]

  • Partitioning (Optional): A liquid-liquid extraction step can be used to partition the desired limonoids into a cleaner solvent phase. For instance, after methanol extraction, partitioning against dichloromethane can help remove highly polar impurities.[9]

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup step. Using a reversed-phase (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) SPE cartridge can significantly reduce matrix interference.[10][11]

The following diagram illustrates the SPE cleanup process.

G cluster_spe Solid-Phase Extraction (SPE) Cleanup step1 Step 1: Conditioning Equilibrate SPE cartridge with methanol, then water. step2 Step 2: Loading Load the crude extract onto the cartridge. step1->step2 step3 Step 3: Washing Wash with a weak solvent (e.g., water/methanol mix) to remove polar interferences. step2->step3 step4 Step 4: Elution Elute this compound with a stronger solvent (e.g., acetonitrile or high % methanol). step3->step4 clean Clean Sample for HPLC step4->clean crude Crude Extract

Caption: General workflow for sample cleanup using SPE.

Quantitative Impact of Sample Cleanup

While specific data for this compound is limited, studies on the related compound Azadirachtin demonstrate the effectiveness of cleanup. The following table provides a conceptual representation of how SPE can improve analytical results.

ParameterBefore SPE CleanupAfter SPE Cleanup
Baseline Noise High / DriftingLow / Stable
Interfering Peaks NumerousSignificantly Reduced
Analyte Recovery Variable80-105%[10]
Peak Tailing Factor (Tf) > 1.51.0 - 1.2
Limit of Quantitation (LOQ) ElevatedLowered

Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification

This protocol is a representative method compiled from literature on the analysis of Neem limonoids.[1][7][12] Optimization may be required for specific sample matrices and HPLC systems.

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A (Water) % Solvent B (Acetonitrile)
    0 72.5 27.5
    25 40 60
    30 20 80
    35 20 80
    40 72.5 27.5

    | 45 | 72.5 | 27.5 |

  • Detection Wavelength: 215-220 nm.[7][12]

  • Injection Volume: 20 µL.

  • Sample Solvent: The sample should be dissolved in the initial mobile phase composition (or a weaker solvent) to prevent peak distortion.[3]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up a methanolic Neem extract.

  • SPE Cartridge: C18 or HLB (Hydrophilic-Lipophilic Balanced), 500 mg.

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Loading: Dilute 1 mL of the methanolic Neem extract with 5 mL of water and load it onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Pass 5 mL of a 20% methanol in water solution through the cartridge to wash away polar impurities. Collect this fraction and discard.

  • Elution: Elute the retained limonoids, including this compound, with 5 mL of acetonitrile. Collect this fraction.

  • Final Preparation: Evaporate the eluted fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis. Filter through a 0.22 or 0.45 µm syringe filter before injection.[12]

References

Refinement of protocols for scaling up Azadiradione production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refinement and scaling up of Azadiradione production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source? A1: this compound is a tetranortriterpenoid, a type of limonoid, naturally occurring in the neem tree (Azadirachta indica).[1] It is recognized for its potential biological activities and serves as a precursor or intermediate in the biosynthesis of other complex limonoids.[2][3] The highest concentrations of ring-intact limonoids like this compound are typically found in the fruit of the neem tree.[2][4]

Q2: What is the biosynthetic pathway for this compound? A2: The biosynthesis of this compound is a complex multi-step process. It begins with the cyclization of 2,3-oxidosqualene to form a triterpene scaffold like tirucallol.[2][3] This precursor then undergoes a series of modifications, including the loss of four carbon atoms and the formation of a furan ring, to produce azadirone and subsequently this compound.[2][3] This pathway involves key enzyme families such as oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs).[3][4]

Q3: Why is scaling up this compound production challenging? A3: Scaling up production is challenging due to several factors. The chemical synthesis of related complex limonoids like azadirachtin is commercially unviable due to the high number of steps and extremely low yields (e.g., 0.00015% total yield for azadirachtin).[3][4] Production often relies on extraction from plant sources, which can have inconsistent yields due to genetic and environmental variability.[5] Furthermore, limonoids can be sensitive to degradation from factors like pH, temperature, and light, which complicates large-scale processing and storage.[6][7]

Q4: What are the primary methods for producing this compound on a larger scale? A4: The two primary approaches are:

  • Extraction from Plant Material: This involves solvent extraction from neem fruits, followed by purification steps like flash chromatography.[8] This is the most common method currently.

  • Plant Cell Culture: Using in vitro suspension cultures of A. indica cells offers a potential alternative for consistent, year-round production under controlled conditions, independent of geographical and seasonal variations.[5][9]

Troubleshooting Guides

Issue Category 1: Low Yield During Extraction & Purification

Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes? A: Low yield can stem from issues in the source material, extraction phase, or purification process. Systematically evaluate the following:

  • Source Material Quality: The concentration of this compound varies significantly with the developmental stage of the neem fruit. Ensure you are using fruit at the optimal stage of maturity, as this is where the highest accumulation is reported.[2]

  • Extraction Solvent & Method: The choice of solvent is critical. Methanol has been shown to be effective for extracting limonoids.[10] Methods like cold press and Soxhlet extraction can yield different efficiencies.[10] For scale-up, ensure thorough solvent penetration and sufficient extraction time. Microwave-assisted extraction (MAE) can also be optimized to improve efficiency.[11]

  • Post-Extraction Degradation: this compound, like other limonoids, may be susceptible to degradation. Protect the crude extract from prolonged exposure to high temperatures, direct sunlight, and extreme pH conditions.[6][7]

  • Purification Losses: Significant product loss can occur during chromatographic purification. Optimize the loading volume, solvent gradient, and fraction collection to minimize loss. Ensure the silica gel or other chromatographic media is of high quality. A study reported that flash chromatography could enrich this compound to 8.13% of the crude limonoid extract.[8]

Issue Category 2: Purity & Contamination Issues

Q: The purified this compound shows significant contamination with other limonoids or impurities. How can I improve its purity? A: Purity issues often arise from incomplete separation of structurally similar compounds.

  • Optimize Chromatographic Separation: The primary method for purification is chromatography.[8][12] Consider the following optimizations:

    • Technique: Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography are effective.[8] For higher purity, High-Performance Liquid Chromatography (HPLC) may be necessary, though it is less scalable.

    • Solvent System: Develop a more selective solvent gradient that provides better resolution between this compound and closely related limonoids like nimbin, salannin, and epoxythis compound.

    • Pre-Purification Step: Incorporate a pre-concentration or pre-purification step. Hexane-induced precipitation can enrich the extract with limonoids before the main chromatographic step, potentially removing lipids and other non-polar compounds.[12]

Issue Category 3: Problems with Cell Suspension Cultures

Q: My Azadirachta indica cell suspension culture shows slow growth or low this compound production. What should I check? A: Optimizing cell culture conditions is crucial for both biomass growth and secondary metabolite production.[13]

  • Media Composition: The balance of nutrients is critical.

    • Carbon Source: Glucose has been found to be a better carbon source than sucrose for both biomass and azadirachtin (a related limonoid) production.[14]

    • Nitrogen Source: The ratio of nitrate (NO₃⁻) to ammonium (NH₄⁺) is important. Using nitrate as the sole nitrogen source has been shown to be favorable.[14]

    • Plant Growth Regulators: The combination and concentration of auxins (e.g., NAA, IAA) and cytokinins (e.g., BAP) must be optimized. For redifferentiated cultures, a combination of BAP and IAA has proven effective.[5]

  • Physical Culture Conditions:

    • pH: The pH of the medium should be maintained, typically around 5.8, for optimal cell growth.[5][15]

    • Temperature: A controlled temperature, often around 25-28°C, is necessary.[5][15]

    • Agitation Speed: Ensure adequate mixing for nutrient and gas exchange without causing excessive shear stress on the cells.

  • Cell Line Viability: Subculture the cells at the appropriate interval to maintain them in the exponential growth phase. A decline in viability can lead to reduced productivity.

Data Presentation

Table 1: Example Yields from Solvent Extraction of this compound from Neem Fruit

ParameterValueSource
Crude Limonoid Extract from Fruit3.5% (w/w)[8]
This compound Content in Extract (Post-Flash Chromatography)8.13% (of extract)[8]
Overall Yield of Isolated this compound from Fresh Fruit0.05% (w/w)[8]
Azadirachtin Purity in Powders (Post-Hexane Precipitation)7.34% - 14.85%[12]

Experimental Protocols

Protocol 1: Scaled-Up Extraction and Purification of this compound from Neem Fruits

This protocol is based on methodologies described for high-yield isolation of limonoids.[8]

1. Materials and Equipment:

  • Mature neem fruits (Azadirachta indica)

  • Grinder or blender

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Rotary evaporator

  • Flash chromatography system

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • HPLC system for analysis

  • This compound analytical standard

2. Procedure:

  • Preparation of Plant Material: Collect fresh, mature neem fruits. Wash, depulp, and air-dry the seeds. Grind the dried seeds into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered seeds in methanol (e.g., 1:5 w/v ratio) for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture to separate the extract from the solid residue. Repeat the extraction on the residue 2-3 times to maximize yield.

    • Pool the methanol extracts.

  • Solvent Evaporation: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Pre-Purification (Optional): To remove non-polar impurities, perform a liquid-liquid partition of the crude extract between hexane and methanol. Discard the hexane layer containing lipids and retain the methanol layer. Re-evaporate the methanol.

  • Flash Chromatographic Purification:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC against a standard this compound sample.

    • Pool the fractions containing pure this compound.

  • Final Concentration and Analysis: Evaporate the solvent from the pooled fractions to obtain purified this compound. Confirm the identity and purity using HPLC, LC-MS, and NMR analysis.[8]

Protocol 2: Establishment and Optimization of A. indica Suspension Culture

This protocol is a generalized guide based on principles for plant cell cultures aimed at secondary metabolite production.[5][14]

1. Materials and Equipment:

  • Azadirachta indica explants (e.g., leaves, zygotic embryos)

  • Murashige and Skoog (MS) basal medium

  • Sucrose or Glucose

  • Plant growth regulators (e.g., BAP, IAA, NAA)

  • Casein Hydrolysate (CH) (optional)

  • Autoclave, Laminar flow hood

  • Orbital shaker

  • Culture flasks

2. Procedure:

  • Callus Induction (Initiation Phase):

    • Surface sterilize the chosen explants (e.g., young leaves).

    • Culture the explants on solid MS medium supplemented with appropriate growth regulators (e.g., 9.0 µM BAP + 5.0 µM IAA) to induce callus formation.[5]

    • Incubate in the dark or under a 16-h photoperiod at 25 ± 2°C.

  • Establishment of Suspension Culture:

    • Transfer friable, healthy-looking callus to a liquid MS medium with the same or a modified hormone composition in a culture flask.

    • Place the flasks on an orbital shaker at 100-120 rpm at 25 ± 2°C.

    • Subculture every 3-4 weeks by transferring a portion of the cell suspension to a fresh medium.

  • Optimization of Culture Conditions for this compound Production:

    • Media Components: Systematically vary one component at a time (One-Factor-At-a-Time) or use statistical methods like Response Surface Methodology (RSM).[14]

      • Test Glucose vs. Sucrose as the carbon source (e.g., 30 g/L).

      • Test different nitrogen sources and ratios (e.g., nitrate only).[14]

      • Test varying concentrations of key macro/micronutrients identified through statistical design.

    • Physical Parameters:

      • Optimize the pH of the medium (test range 4.8-6.8).[15]

      • Optimize the incubation temperature (test range 18-38°C).[15]

  • Harvesting and Extraction:

    • Harvest the cells by filtration at the late exponential or stationary growth phase.

    • Dry the cells (e.g., freeze-drying or oven drying at low temperatures).

    • Extract this compound from the dried cell biomass using the methods described in Protocol 1.

Mandatory Visualizations

This compound Biosynthesis Pathway Precursor 2,3-Oxidosqualene Tirucallol Tirucallol (Triterpene Scaffold) Precursor->Tirucallol Cyclization Modification Oxidation, Side-chain cleavage, Furan ring formation Tirucallol->Modification Enzymes Key Enzymes: - Oxidosqualene Cyclases (OSCs) - Cytochrome P450s (CYPs) Tirucallol->Enzymes Azadirone Azadirone Modification->Azadirone This compound This compound Azadirone->this compound Oxidation Extraction and Purification Workflow Start Neem Fruits (Source Material) Prep Grinding & Drying Start->Prep Extract Solvent Extraction (Methanol) Prep->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Crude Crude Limonoid Extract Concentrate->Crude Purify Flash Chromatography Crude->Purify Fractions Collect & Pool Fractions Purify->Fractions Final Pure this compound Fractions->Final Troubleshooting Low Yield Problem Low this compound Yield Source Source Material Issue? Problem->Source Extraction Extraction Inefficiency? Problem->Extraction Degradation Product Degradation? Problem->Degradation Purification Purification Loss? Problem->Purification CheckSource Verify fruit maturity stage Assess raw material quality Source->CheckSource CheckExtraction Optimize solvent choice Increase extraction time/cycles Check particle size Extraction->CheckExtraction CheckDegradation Avoid high temp & UV light Control pH during extraction Minimize processing time Degradation->CheckDegradation CheckPurification Optimize column loading Refine solvent gradient Check fraction collection Purification->CheckPurification

References

Validation & Comparative

Azadiradione vs. Azadirachtin: A Comparative Guide to Their Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent, specific, and environmentally benign insecticides has led to extensive investigation into the chemical arsenal of the neem tree (Azadirachta indica). Among the myriad of bioactive limonoids isolated from neem, Azadirachtin has long been hailed as the primary active ingredient, exhibiting a broad spectrum of insecticidal properties. However, other related compounds, such as Azadiradione, are also present and contribute to the overall efficacy of neem extracts. This guide provides an objective comparison of the insecticidal performance of this compound and Azadirachtin, supported by available experimental data, to aid researchers in understanding their relative potencies and potential applications.

Quantitative Comparison of Insecticidal Activity

Direct comparative studies providing quantitative data on the efficacy of purified this compound versus purified Azadirachtin are limited in the available scientific literature. However, a key study by Koul et al. (2003) provides a valuable head-to-head comparison of the growth inhibitory effects of these two compounds on two significant lepidopteran pests, Helicoverpa armigera and Spodoptera litura. The data from this study, along with other relevant data for Azadirachtin against other insect species, are summarized below.

Insect SpeciesCompoundAssay TypeParameterEfficacy
Helicoverpa armigera (Cotton Bollworm)This compoundArtificial Diet BioassayEC50 (Growth Inhibition)98.5 mg/kg
AzadirachtinArtificial Diet BioassayEC50 (Growth Inhibition)0.82 mg/kg
Spodoptera litura (Tobacco Cutworm)This compoundArtificial Diet BioassayEC50 (Growth Inhibition)112.4 mg/kg
AzadirachtinArtificial Diet BioassayEC50 (Growth Inhibition)1.2 mg/kg
Aphis craccivora (Cowpea Aphid)AzadirachtinResidual Film TechniqueLC500.41 µg/cm²[1]
Aphis gossypii (Cotton Aphid)AzadirachtinResidual Film TechniqueLC500.34 µg/cm²[1][2]
Myzus persicae (Green Peach Aphid)AzadirachtinResidual Film TechniqueLC500.44 µg/cm²[1][2]
Lipaphis erysimi (Mustard Aphid)AzadirachtinResidual Film TechniqueLC500.44 µg/cm²[1][2]
Spodoptera frugiperda (Fall Armyworm)AzadirachtinLeaf-dip MethodLC50 (2nd instar larvae, 24h)0.23 ppm[3][4]

Key Finding: Based on the available comparative data, Azadirachtin is significantly more potent than this compound in inhibiting the growth of Helicoverpa armigera and Spodoptera litura larvae. The EC50 values for Azadirachtin are approximately 120 and 94 times lower, respectively, than those for this compound against these two pests. This indicates that a much lower concentration of Azadirachtin is required to achieve the same level of growth inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Artificial Diet Bioassay for Growth Inhibition (as adapted from Koul et al., 2003)

This method is utilized to determine the effective concentration of a compound that inhibits the growth of insect larvae by 50% (EC50).

1. Insect Rearing:

  • Larvae of Helicoverpa armigera and Spodoptera litura are reared on an artificial diet under controlled laboratory conditions (e.g., 27 ± 1°C, 65 ± 5% relative humidity, 14:10 h light:dark photoperiod).

2. Diet Preparation and Treatment Application:

  • A standard artificial diet for the respective insect species is prepared.

  • Stock solutions of this compound and Azadirachtin are prepared in an appropriate solvent (e.g., acetone).

  • A range of concentrations for each test compound is prepared by serial dilution.

  • The appropriate volume of each test concentration is incorporated into the molten artificial diet to achieve the desired final concentrations (in mg/kg). A control diet is prepared with the solvent alone.

  • The treated and control diets are then dispensed into rearing vials or petri dishes.

3. Bioassay Procedure:

  • Newly hatched (neonate) larvae are carefully transferred, one per vial, onto the surface of the solidified diet.

  • A sufficient number of larvae (e.g., 30-50) are used for each concentration and the control.

  • The vials are maintained under the same controlled environmental conditions as the insect colony.

4. Data Collection and Analysis:

  • After a specified period (e.g., 7-10 days), the surviving larvae are weighed.

  • The percentage of growth inhibition is calculated for each concentration relative to the control group using the formula: Growth Inhibition (%) = [1 - (Weight of treated larvae / Weight of control larvae)] * 100

  • The EC50 values and their 95% confidence limits are determined using probit analysis.

Residual Film Technique for Aphid Toxicity (as adapted from Sarmah et al., 2009)

This method assesses the toxicity of a compound to aphids through contact with a treated surface.

1. Insect Rearing:

  • Aphid colonies (Aphis craccivora, Aphis gossypii, Myzus persicae, Lipaphis erysimi) are maintained on their respective host plants in a greenhouse or controlled environment chamber.

2. Preparation of Test Surfaces:

  • Stock solutions of the test compound (e.g., Azadirachtin) are prepared in a suitable solvent.

  • A series of dilutions are made to obtain the desired test concentrations.

  • A known volume (e.g., 1 ml) of each concentration is applied evenly to the inner surface of a petri dish or glass vial.

  • The solvent is allowed to evaporate completely, leaving a uniform residual film of the test compound. Control dishes are treated with the solvent only.

3. Bioassay Procedure:

  • A specific number of adult apterous (wingless) aphids (e.g., 20-30) are introduced into each treated and control dish.

  • The dishes are covered and kept under controlled conditions.

4. Data Collection and Analysis:

  • Mortality is recorded at specific time intervals (e.g., 24 hours). Aphids that are unable to move when gently prodded are considered dead.

  • The observed mortality data is corrected for control mortality using Abbott's formula.

  • The LC50 values, representing the concentration that causes 50% mortality, are calculated using probit analysis.

Mode of Action

Azadirachtin: The mode of action of Azadirachtin is multifaceted and primarily involves disruption of the insect endocrine system. It acts as an ecdysone agonist/antagonist, interfering with the normal function of the ecdysone receptor (EcR). Ecdysone is a critical steroid hormone that regulates molting and metamorphosis in insects. By disrupting ecdysone signaling, Azadirachtin leads to a cascade of developmental and physiological defects, including incomplete molting, deformities, and mortality.[5] Additionally, Azadirachtin is a potent antifeedant for many insect species, causing them to cease feeding upon contact with treated plant material.[2][6] It can also impact reproductive functions in insects.[2]

This compound: While less studied than Azadirachtin, it is believed that this compound and other neem limonoids also possess insecticidal and antifeedant properties.[2] The available comparative data suggests that its potency in growth inhibition is significantly lower than that of Azadirachtin. The precise molecular targets and the extent to which its mode of action overlaps with or differs from Azadirachtin require further investigation.

Visualizations

Signaling Pathway Disruption

The primary mode of action for Azadirachtin involves the disruption of the ecdysone signaling pathway, which is crucial for insect development. While the specific interactions of this compound with this pathway are not as well-elucidated, it is hypothesized to have a similar, albeit less potent, effect.

Ecdysone_Pathway_Disruption cluster_0 Normal Ecdysone Signaling cluster_1 Disruption by Azadirachtin/Azadiradione Prothoracic Gland Prothoracic Gland Ecdysone Ecdysone Prothoracic Gland->Ecdysone synthesizes EcR/USP Complex EcR/USP Complex Ecdysone->EcR/USP Complex binds to Gene Expression Gene Expression EcR/USP Complex->Gene Expression activates Molting & Development Molting & Development Gene Expression->Molting & Development leads to Azadirachtin Azadirachtin EcR/USP Complex_d EcR/USP Complex Azadirachtin->EcR/USP Complex_d interferes with This compound This compound This compound->EcR/USP Complex_d interferes with (less potent) Abnormal Gene Expression Abnormal Gene Expression EcR/USP Complex_d->Abnormal Gene Expression causes Developmental Defects Developmental Defects Abnormal Gene Expression->Developmental Defects leads to

Caption: Disruption of the ecdysone signaling pathway by Azadirachtin and potentially this compound.

Experimental Workflow for Insecticidal Bioassays

The following diagram illustrates a generalized workflow for conducting comparative insecticidal bioassays.

Insecticidal_Bioassay_Workflow Insect Rearing Insect Rearing Bioassay Setup Bioassay Setup Insect Rearing->Bioassay Setup Compound Preparation Compound Preparation Compound Preparation->Bioassay Setup Data Collection Data Collection Bioassay Setup->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: A generalized workflow for comparative insecticidal bioassays.

Conclusion

Based on the currently available direct comparative data, Azadirachtin is a significantly more potent insecticide than this compound in terms of growth inhibition against the lepidopteran pests Helicoverpa armigera and Spodoptera litura. While both compounds likely contribute to the overall insecticidal activity of neem extracts, Azadirachtin appears to be the dominant active ingredient. Further research is warranted to elucidate the specific mode of action of this compound and to conduct direct comparative efficacy studies against a broader range of insect pests. Such studies will provide a more comprehensive understanding of the structure-activity relationships among neem limonoids and could inform the development of more targeted and effective botanical insecticides.

References

Azadiradione's Anti-Inflammatory Efficacy Validated in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New comparative data demonstrates the potent in vivo anti-inflammatory effects of Azadiradione, a key bioactive limonoid from the neem tree (Azadirachta indica). Studies utilizing established preclinical models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation, reveal this compound's significant ability to mitigate inflammatory responses, comparable and in some aspects superior to conventional anti-inflammatory agents.

This guide provides a comprehensive overview of the in vivo validation of this compound's anti-inflammatory properties for researchers, scientists, and professionals in drug development. The data presented herein is collated from multiple preclinical studies, offering a comparative analysis against commonly used anti-inflammatory drugs.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted acute inflammatory model to evaluate the efficacy of anti-inflammatory agents. The data below summarizes the dose-dependent effect of this compound and its comparison with standard drugs like Dexamethasone and Diclofenac.

Treatment GroupDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)Reference
This compound100345[1]
658[1]
4005~65[2]
Dexamethasone0.75343[1][3]
658[1][3]
Aqueous Neem Leaf Extract400328[3]
640[3]
Day 758[3]
Dexamethasone0.75Day 361[3]
Day 765[3]

Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, triggering the release of pro-inflammatory cytokines. This compound has been shown to effectively suppress these inflammatory mediators.

Treatment GroupDoseInflammatory MarkerReduction vs. LPS ControlAnimal ModelReference
This compound50 mg/kgiNOS, IL-1β, IL-6, TNF-αSignificant reduction to near control levelsMPTP-induced neuroinflammation in mice[4]
Epoxythis compoundNot specifiedIL-1α, IL-1β, IL-6, TNF-αSignificant prevention of releaseLPS and MIF co-administered BALB/c mice[5]
Azadirachtin (AZD)25 µMNF-κB activationSignificant protectionIn vitro LPS-treated pancreatic beta cells[6][7]
TNF-α, IL-6Significant reductionIn vitro LPS-treated pancreatic beta cells[6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model assesses acute inflammation.[8][9][10][11]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Drug Administration: Test compounds (e.g., this compound) or standard drugs (e.g., Dexamethasone, Diclofenac) are administered orally or intraperitoneally, typically 60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[8][9]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the test group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses.[12][13][14]

  • Animals: Male BALB/c or C57BL/6 mice are commonly used.

  • Grouping and Drug Administration: Animals are divided into groups and pre-treated with this compound or a vehicle, typically via oral gavage or intraperitoneal injection, for a specified period before LPS challenge.[4]

  • Induction of Inflammation: A sublethal dose of LPS (e.g., 10 mg/kg) is administered intraperitoneally.[15]

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 24 hours), blood and tissue samples are collected for analysis.

  • Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.[15] Tissue homogenates can also be analyzed for the expression of inflammatory mediators.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_output Inflammatory Response LPS/Carrageenan LPS/Carrageenan TLR4 TLR4 LPS/Carrageenan->TLR4 Binds to IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_degraded IkB->IkB_degraded Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to Nucleus Azadiradione_cyto This compound Azadiradione_cyto->IKK Inhibits Azadiradione_cyto->NFkB_nucleus Inhibits Translocation Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Induces Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines iNOS iNOS Genes->iNOS

Caption: this compound inhibits the NF-κB signaling pathway.

This compound has been shown to inhibit the phosphorylation of IκB by IKK, which prevents the degradation of IκB and the subsequent translocation of the NF-κB p50/p65 heterodimer to the nucleus.[16][17] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β.[16][18]

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS/Carrageenan LPS/Carrageenan Receptor Cell Surface Receptor LPS/Carrageenan->Receptor MEK MEK Receptor->MEK Activates JNK JNK Receptor->JNK p38 p38 Receptor->p38 ERK ERK MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates Azadiradione_cyto This compound Azadiradione_cyto->MEK Inhibits Azadiradione_cyto->ERK Inhibits Azadiradione_cyto->JNK Inhibits Azadiradione_cyto->p38 Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes Cytokines TNF-α, IL-6 Genes->Cytokines

Caption: this compound suppresses the MAPK signaling pathway.

Studies suggest that this compound can suppress the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[19][20][21] By inhibiting these kinases, this compound effectively reduces the activation of downstream transcription factors like AP-1, leading to decreased production of inflammatory mediators.

Conclusion

The compiled in vivo data strongly supports the anti-inflammatory properties of this compound. Its ability to significantly reduce edema and pro-inflammatory cytokine levels in established animal models, coupled with its modulatory effects on the critical NF-κB and MAPK signaling pathways, positions this compound as a promising natural compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to explore its full therapeutic potential and clinical applications.

References

A Comparative Analysis of Azadiradione and Other Key Neem Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The neem tree (Azadirachta indica) is a source of a diverse array of bioactive compounds known as limonoids, which have garnered significant interest in the scientific community for their therapeutic potential. Among these, azadiradione, nimbolide, gedunin, and azadirachtin stand out for their pronounced biological activities. This guide provides a comparative analysis of this compound with these other prominent neem limonoids, supported by experimental data to aid in research and development endeavors.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and other neem limonoids. It is important to note that the data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Table 1: Comparative Cytotoxic Activity (IC50 values in µM)
LimonoidCell LineIC50 (µM)Reference
Nimbolide Waldenstrom Macroglobulinemia (BCWM.1)0.2[1]
Leukemia (CEM/ADR5000)0.3
Colon Cancer (HCT116 p53+/+)0.9[2]
Choriocarcinoma1.19[3]
Colon Cancer1.25[3]
Prostate Cancer (PC-3)2.0[3]
Bladder Cancer (EJ and 5637)3.0
Breast Cancer (MCF-7)4.7[2]
Prostate Cancer (Du-145)6.86 (24h), 4.97 (48h)[4]
Prostate Cancer (PC-3)8.01 (24h), 5.83 (48h)[4]
Lung Cancer (A-549)11.16 (24h), 7.59 (48h)[4]
Gedunin Waldenstrom Macroglobulinemia (BCWM.1)~3[1]
Azadirachtin Waldenstrom Macroglobulinemia (BCWM.1)~13[1]
Table 2: Comparative Anti-inflammatory and Enzyme Inhibition Activity
LimonoidAssayTargetIC50Reference
This compound α-amylase inhibitionHuman Pancreatic α-amylase74.17 µMPonnusamy et al., 2015
Gedunin α-amylase inhibitionHuman Pancreatic α-amylase68.38 µMPonnusamy et al., 2015
Table 3: Comparative Insecticidal Activity (LC50 values)
LimonoidInsect SpeciesLC50Reference
Azadirachtin A Spodoptera litura (Larval Toxicity)0.39 µg/mL[5]
Azadirachtin B Spodoptera litura (Larval Toxicity)1.21 µg/mL[5]
Azadirachtin Pericallia ricini (3rd instar larvae)0.83%[6]
Azadirachtin Plutella xylostella (3rd instar larvae)0.37 µg/ml (72h)[7]
Azadirachtin Schistocerca gregaria (4th nymphal instars)3.4% (72h)[8]

Note: Comparative LC50 values for this compound under the same conditions were not found in the reviewed literature.

Table 4: Comparative Antioxidant Activity
LimonoidAssayFindingReference
This compound Superoxide ScavengingEffective antioxidant, mimics superoxide dismutase (SOD)[9]
Nimbolide DPPH radical scavengingPotent antioxidant[10]

Note: Direct comparative IC50 values for antioxidant activity were not available in a single study.

Signaling Pathways and Mechanisms of Action

Neem limonoids exert their biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.

Oncogenic Signaling Pathways

Nimbolide, a potent anticancer limonoid, has been shown to interfere with multiple oncogenic signaling cascades.[2][3] It can inhibit the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation. Furthermore, nimbolide can suppress the pro-inflammatory NF-κB pathway, which is often constitutively active in cancer cells, leading to reduced inflammation and cell survival.[3] Azadirachtin has also been shown to induce cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Nimbolide Nimbolide Nimbolide->PI3K inhibits Nimbolide->Akt inhibits

PI3K/Akt signaling pathway inhibition by Nimbolide.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Nimbolide Nimbolide Nimbolide->Raf inhibits

MAPK/ERK signaling pathway inhibition by Nimbolide.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression Nimbolide Nimbolide Nimbolide->IKK inhibits

NF-κB signaling pathway inhibition by Nimbolide.
Insecticidal Mode of Action

Azadirachtin, the most well-known neem-based insecticide, primarily acts as an insect growth regulator. It mimics the insect molting hormone, ecdysone, and disrupts the normal molting process, leading to developmental defects and mortality.[5] It also acts as a potent antifeedant.

Insecticidal_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound_Prep Prepare Limonoid Solutions Treatment Treat Insects with Limonoid Solutions Compound_Prep->Treatment Insect_Rearing Rear Insects to Desired Stage Insect_Rearing->Treatment Observation Observe for Mortality and Sub-lethal Effects Treatment->Observation LC50_Calc Calculate LC50/IC50 Values Observation->LC50_Calc Comparison Compare Potency of Different Limonoids LC50_Calc->Comparison

Experimental workflow for insecticidal bioassays.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of neem limonoids on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Neem limonoid stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the neem limonoid stock solutions in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest limonoid concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[4][12][13][14][15]

α-Amylase Inhibition Assay

This protocol measures the ability of neem limonoids to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • 96-well microtiter plates

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Neem limonoid stock solutions (in DMSO)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of the neem limonoid solution at various concentrations.

  • Enzyme Addition: Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of the starch solution to each well to start the reaction. Incubate at 37°C for 10 minutes.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Color Development: Heat the plate in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of α-amylase inhibition for each limonoid concentration compared to the control (without inhibitor). Determine the IC50 value from the dose-response curve.[16][17][18][19]

Conclusion

This comparative analysis highlights the diverse and potent biological activities of this compound and other major neem limonoids. While nimbolide demonstrates superior cytotoxic activity against a range of cancer cell lines in the available literature, this compound shows strong antioxidant and promising enzyme inhibitory effects. Azadirachtin remains a key player in the realm of natural insecticides. The provided data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into the therapeutic potential of these fascinating natural compounds. Future studies focusing on direct, head-to-head comparisons of these limonoids under standardized conditions are crucial to fully elucidate their relative potencies and mechanisms of action.

References

Azadiradione vs. Synthetic Pesticides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign pest management strategies has intensified research into naturally derived compounds as alternatives to synthetic pesticides. Among these, azadiradione, a limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest. This guide provides an objective comparison of the efficacy of this compound against several common synthetic pesticides, supported by available experimental data.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and selected synthetic pesticides against various insect pests. It is important to note that direct comparative studies of pure this compound against a wide range of synthetic pesticides are limited. Much of the available data pertains to azadirachtin, a closely related and more abundant limonoid in neem extracts, or to neem-based formulations containing a mixture of compounds, including this compound.

Pest SpeciesCompoundMetricValueReference
Tobacco Budworm (Heliothis virescens)This compoundEC50 (Growth Inhibition)240 µg/mL[1]
Fall Armyworm (Spodoptera frugiperda)AzadirachtinAntifeedant Activity (at 1 mg/L)Obvious antifeeding phenomenon[2]
Diamondback Moth (Plutella xylostella)Azadirachtin (1%)Mortality (72 hrs)100%[3]
Leaf-Cutter Ants (Atta mexicana & A. cephalotes)AzadirachtinLC50Similar to Imidacloprid + Lambda-cyhalothrin[4]
Leaf-Cutter Ants (Atta mexicana & A. cephalotes)Imidacloprid + Lambda-cyhalothrinLC50Similar to Azadirachtin[4]
Oriental Armyworm (Mythimna separata)Lambda-cyhalothrinLC50-[5]
Flea Beetles (Podagrica spp.)Lambda-cyhalothrinReduction in Leaf Damage72% - 81%[6]
Flea Beetles (Podagrica spp.)Neem (Azadirachta indica) extractReduction in Leaf Damage50% - 54%[6]
MosquitoesBifenthrinProtection (tents, initial)78.6%[7]
MosquitoesPermethrinProtection (tents, initial)84.3%[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of common experimental protocols used in the cited research.

Insecticidal Activity Bioassay (Larval Mortality)

This method, adapted from studies on various lepidopteran pests, assesses the lethal concentration of a pesticide.

  • Preparation of Test Solutions: The test compound (e.g., this compound, synthetic pesticide) is dissolved in an appropriate solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared to establish a range of concentrations.

  • Diet Preparation: An artificial diet is prepared for the target insect species. The test solutions are incorporated into the diet at various concentrations. A control diet is prepared with the solvent alone.

  • Insect Rearing: Larvae of the target insect (e.g., Spodoptera litura, Plutella xylostella) are reared under controlled laboratory conditions (temperature, humidity, photoperiod).

  • Exposure: A set number of larvae (e.g., 20-30) of a specific instar are placed in individual containers with a portion of the treated or control diet.

  • Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, 96 hours). Larvae are considered dead if they do not respond to probing with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration (e.g., LC50), the concentration that causes 50% mortality.[1][3][8]

Antifeedant Bioassay

This protocol measures the deterrence of a compound on insect feeding behavior.

  • Preparation of Test Material: Leaf discs of a host plant are treated with different concentrations of the test compound dissolved in a solvent. Control discs are treated with the solvent only.

  • Insect Preparation: Larvae are typically starved for a short period (e.g., 2-4 hours) before the assay to ensure feeding motivation.

  • Exposure: A single larva is placed in a petri dish containing a treated leaf disc. In "choice" tests, both a treated and a control disc are provided. In "no-choice" tests, only a treated disc is provided.

  • Measurement: After a specific period (e.g., 24 hours), the area of the leaf disc consumed is measured.

  • Data Analysis: The antifeedant index is calculated based on the difference in consumption between the treated and control discs.[2][9]

Mode of Action: Interference with Ecdysone Signaling

This compound, like its close relative azadirachtin, primarily exerts its insecticidal effect by disrupting the endocrine system of insects. A key target is the ecdysone signaling pathway, which is crucial for molting and development.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_pg Prothoracic Gland cluster_target_cell Target Cell PTTH Prothoracicotropic Hormone (PTTH) PG_receptor PTTH Receptor PTTH->PG_receptor Ecdysone Ecdysone Twenty_HE 20-Hydroxyecdysone (20E) Ecdysone->Twenty_HE Converted in peripheral tissues EcR_USP EcR/USP Heterodimer Twenty_HE->EcR_USP Binds to Ecdysone_synthesis Ecdysone Synthesis PG_receptor->Ecdysone_synthesis Activates Ecdysone_synthesis->Ecdysone E_response_genes Ecdysone-responsive Genes EcR_USP->E_response_genes Activates Transcription Molting_proteins Molting Proteins E_response_genes->Molting_proteins Leads to synthesis of Normal Molting & Development Normal Molting & Development Molting_proteins->Normal Molting & Development This compound This compound This compound->PTTH Inhibits Release This compound->Ecdysone_synthesis Inhibits This compound->EcR_USP Antagonizes

Caption: this compound's disruption of the insect ecdysone signaling pathway.

This compound interferes with this pathway at multiple points:

  • Inhibition of Hormone Release: It can inhibit the release of prothoracicotropic hormone (PTTH), a key regulator of ecdysone synthesis.[10]

  • Inhibition of Ecdysone Synthesis: this compound can directly inhibit the synthesis of ecdysone in the prothoracic gland.[10]

  • Receptor Antagonism: It can act as an antagonist to the ecdysone receptor (EcR), preventing the binding of 20-hydroxyecdysone and the subsequent activation of genes required for molting.[10]

This disruption leads to developmental abnormalities, molting failure, and ultimately, insect death.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating and comparing the efficacy of a novel compound like this compound against a synthetic pesticide.

Experimental_Workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis select_pests Select Target Pest Species prepare_compounds Prepare Test Compounds (this compound & Synthetic) select_pests->prepare_compounds rear_insects Rear Insects to Synchronized Stage prepare_compounds->rear_insects mortality_assay Larval Mortality Assay (LC50 Determination) rear_insects->mortality_assay antifeedant_assay Antifeedant Assay (Choice/No-Choice) rear_insects->antifeedant_assay growth_inhibition_assay Growth Inhibition Assay (EC50 Determination) rear_insects->growth_inhibition_assay probit_analysis Probit/Logit Analysis (LC50/EC50) mortality_assay->probit_analysis anova ANOVA & Mean Comparison antifeedant_assay->anova growth_inhibition_assay->probit_analysis compare_efficacy Compare Efficacy (this compound vs. Synthetic) probit_analysis->compare_efficacy anova->compare_efficacy

Caption: Workflow for comparative pesticide efficacy evaluation.

Conclusion

This compound demonstrates significant insecticidal and growth-inhibitory properties, primarily through the disruption of the ecdysone signaling pathway. While direct quantitative comparisons with a broad range of synthetic pesticides are still emerging, the available data, particularly from studies on the closely related azadirachtin and neem extracts, suggest that this compound and related compounds can be effective alternatives. However, synthetic pesticides like lambda-cyhalothrin often exhibit faster knockdown and higher initial mortality rates.

The multi-target mode of action of this compound may offer an advantage in managing pesticide resistance. Further research focusing on field trials and direct comparative studies with a wider array of synthetic pesticides will be crucial in fully elucidating the potential of this compound in integrated pest management programs.

References

A Comparative Guide to the Quantification of Azadiradione: Cross-Validation of HPLC, HPTLC, and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three prominent analytical techniques for the quantification of Azadiradione: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of active pharmaceutical ingredients and phytochemicals like this compound, a key bioactive limonoid from the neem tree (Azadirachta indica). This document presents a comparative summary of their performance based on key validation parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. HPLC is a robust and widely used technique for routine quality control. HPTLC offers a high-throughput and cost-effective alternative for screening and quantification. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalysis and trace-level quantification.

A summary of the key performance characteristics of each method is presented below. It is important to note that while the methodologies are directly applicable to this compound, the quantitative validation data presented in Table 1 is based on studies of the structurally similar and co-occurring limonoid, Azadirachtin, due to the limited availability of comprehensive, directly comparative validation data for this compound across all three techniques. This serves as a reliable proxy for assessing the expected performance for this compound.

Data Presentation: Performance Characteristics

Parameter HPLC-UV HPTLC-Densitometry LC-MS/MS
Linearity Range 0.1 - 0.9 µg/mL1.5 - 15 µL/spot0.34 - 0.76 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98 - 102%91 - 109%82.0 - 102.8%
Precision (%RSD) < 2%< 2%0.83 - 4.83%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.4 µL/spot~ 0.34 ng/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 1.4 µL/spot~ 0.76 ng/mL

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC, HPTLC, and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Extraction start->extraction filtration Filtration extraction->filtration injection Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification HPTLC_Workflow cluster_prep Sample Preparation & Application cluster_analysis HPTLC Analysis cluster_data Data Processing start Sample extraction Extraction start->extraction application Spotting on Plate extraction->application development Chromatogram Development application->development drying Plate Drying development->drying scanning Densitometric Scanning drying->scanning densitogram Densitogram scanning->densitogram quantification Quantification densitogram->quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample extraction Extraction start->extraction spe Solid Phase Extraction (SPE) extraction->spe injection Injection spe->injection separation UPLC Separation injection->separation ionization ESI separation->ionization msms MS/MS Detection ionization->msms mass_spec Mass Spectrum msms->mass_spec quantification Quantification mass_spec->quantification

Synergistic Potential of Azadiradione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known biological activities of Azadiradione and explores its potential for synergistic applications with other natural compounds. While direct research on synergistic combinations of this compound with other phytochemicals is nascent, this document serves as a foundational resource to stimulate further investigation by providing comparative data, detailed experimental protocols, and conceptual frameworks for assessing synergy.

Biological Activity of this compound: A Standalone Profile

This compound, a limonoid isolated from Azadirachta indica (neem), has demonstrated notable anti-cancer and anti-inflammatory properties. Understanding its individual bioactivity is the first step toward identifying promising synergistic partners.

Anticancer Effects

This compound exhibits cytotoxic and pro-apoptotic effects across various cancer cell lines. Its activity is often compared with other limonoids from neem, such as gedunin and nimbolide.

Table 1: Cytotoxic Activity of this compound and Related Limonoids against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
7-deacetyl-7-benzoylepoxythis compoundHL-60 (Leukemia)MTT3.1[1]
7-deacetyl-7-benzoylgeduinHL-60 (Leukemia)MTT2.9[1]
28-deoxonimbolideHL-60 (Leukemia)MTT2.7[1]
GeduninSK-BR-3 (Breast Cancer)Not Specified16.9[2]
Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting key mediators of the inflammatory cascade.

Table 2: Anti-inflammatory Activity of this compound

ActivityModel/TargetEffectReference
Analgesic & Anti-arthriticArachidonic acid metabolismInhibition[3]
Anti-inflammatoryCarrageenan-induced paw edemaSignificant inhibition at 100 mg/kg[3]

The Untapped Potential of Synergistic Combinations

The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern combination therapy. While this compound's synergistic potential with other natural compounds is largely unexplored, the activities of related compounds and other phytochemicals offer a compelling rationale for future research. For instance, gedunin, another neem limonoid, has shown synergistic effects when combined with the anti-diabetic drug epalrestat in suppressing cancer cell growth[2].

Well-studied natural compounds like curcumin, quercetin, and resveratrol are known to exhibit synergistic anticancer and anti-inflammatory effects through complementary mechanisms of action, such as targeting different signaling pathways involved in cell proliferation, apoptosis, and inflammation. Given this compound's known mechanisms, it is plausible that it could act synergistically with compounds that, for example, induce oxidative stress, inhibit parallel survival pathways, or enhance apoptotic signaling.

Experimental Protocols for Evaluating Synergistic Effects

To facilitate research in this area, this section provides detailed protocols for key experiments to assess the synergistic potential of this compound with other natural compounds.

Cell Viability and Synergy Calculation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound, the natural compound of interest, and their combinations for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. To determine synergy, the Combination Index (CI) should be calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Detection by Flow Cytometry

This method quantifies the extent of apoptosis by using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest, alone and in combination, for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as caspases.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Visualizing Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a known signaling pathway for a related limonoid and a general workflow for assessing synergistic effects.

cluster_0 Apoptosis Induction by Limonoids Limonoids Limonoids (e.g., this compound analogs) Mitochondria Mitochondria Limonoids->Mitochondria Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Apoptosis induction pathway for limonoids.

cluster_1 Workflow for Synergy Assessment start Select Natural Compounds (this compound + Partner) ic50 Determine IC50 of each compound (MTT Assay) start->ic50 combo Combination Treatment (Fixed ratio or checkerboard) ic50->combo mtt_combo MTT Assay on Combination combo->mtt_combo ci Calculate Combination Index (CI) mtt_combo->ci synergy Synergy (CI < 1) ci->synergy If synergistic mechanism Mechanistic Studies (Apoptosis, Western Blot, etc.) synergy->mechanism

Caption: Experimental workflow for synergy assessment.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant anti-cancer and anti-inflammatory activities. While its efficacy as a standalone agent is established, its potential in synergistic combinations with other phytochemicals remains a fertile ground for research. This guide provides the necessary foundational knowledge and experimental frameworks to empower researchers to explore these potential synergies. Future studies should focus on screening this compound against a library of other well-characterized natural compounds to identify synergistic pairs, followed by in-depth mechanistic studies and eventual in vivo validation. Such research could unlock new, more effective, and potentially less toxic therapeutic strategies for a range of diseases.

References

A Head-to-Head Comparison of Azadiradione and Gedunin in Cancer Cells: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of two prominent limonoids derived from the neem tree (Azadirachta indica): Azadiradione and Gedunin. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details experimental protocols, and visualizes key signaling pathways.

At a Glance: this compound vs. Gedunin

FeatureThis compoundGedunin
Primary MoA Sensitizes cancer cells to TRAIL-induced apoptosisHsp90 inhibitor, modulates multiple signaling pathways
Key Pathways ROS-ERK-CHOP-Death Receptor PathwayPI3K/Akt, Sonic Hedgehog, JAK/STAT
Reported Effects Induction of apoptosis, upregulation of pro-apoptotic proteins, downregulation of cell survival proteinsInhibition of cell proliferation, induction of apoptosis, cell cycle arrest, anti-metastatic effects

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and Gedunin in various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of Gedunin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
NTERA-2Teratocarcinomal14.59 µg/mL24[1]
NTERA-2Teratocarcinomal8.49 µg/mL48[1]
NTERA-2Teratocarcinomal6.55 µg/mL72[1]
MCF-7Breast Adenocarcinoma~15 (approx.)24[2]
MDA-MB-231Breast Adenocarcinoma~15 (approx.)24[2]
A549Lung Cancer12 (in combination with Metformin)Not Specified[3]
SKOV3Ovarian CancerConcentration-dependent decrease in proliferation up to 80%Not Specified[4]
OVCAR4Ovarian CancerConcentration-dependent decrease in proliferation up to 80%Not Specified[4]
OVCAR8Ovarian CancerConcentration-dependent decrease in proliferation up to 80%Not Specified[4]

Note: Some studies reported IC50 values in µg/mL. These have been noted as such. Conversion to µM requires the molecular weight of Gedunin (482.55 g/mol ).

Table 2: Effective Concentrations of this compound in Human Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (µM)Observed EffectReference
HCT-116Colon Cancer10Sensitization to TRAIL-induced apoptosis[5]
KBM-5Chronic Myeloid Leukemia10Induction of DR5 and DR4 expression[5]
U-266Multiple Myeloma10Induction of DR5 and DR4 expression[5]
A293Embryonic Kidney Carcinoma10Induction of DR5 and DR4 expression[5]
AsPC-1Pancreatic Adenocarcinoma10Induction of DR5 and DR4 expression[5]
MDA-MB-231Breast Adenocarcinoma10Induction of DR5 and DR4 expression[5]
MCF-7Breast Cancer5 and 10Induction of DR5 and DR4 expression[5]

Note: The available literature on this compound often focuses on its synergistic effects with TRAIL, with studies reporting the effective concentrations used to achieve these effects rather than standalone IC50 values.

Mechanisms of Action and Signaling Pathways

This compound: A Sensitizer to Apoptosis

This compound's primary anticancer mechanism involves the sensitization of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[5] This is achieved through a p53-independent mechanism involving the generation of Reactive Oxygen Species (ROS).[5]

The key signaling cascade initiated by this compound is the ROS-ERK-CHOP pathway, which leads to the upregulation of death receptors DR4 and DR5 on the cancer cell surface.[5] This increased expression of death receptors makes the cells more susceptible to apoptosis when exposed to TRAIL.[5] Furthermore, this compound has been shown to downregulate cell survival proteins and upregulate pro-apoptotic proteins like Bax and cytochrome c.[5]

Azadiradione_Pathway This compound This compound ROS ROS Generation This compound->ROS CellSurvival Cell Survival Proteins (e.g., Bcl-2, Bcl-xL) This compound->CellSurvival ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Cytochrome c) This compound->ProApoptotic ERK ERK Activation ROS->ERK CHOP CHOP Upregulation ERK->CHOP DR4_DR5 DR4/DR5 Upregulation CHOP->DR4_DR5 Apoptosis Apoptosis DR4_DR5->Apoptosis TRAIL ProApoptotic->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

Gedunin: A Multi-Targeting Agent

Gedunin exhibits a broader range of anticancer activities by targeting multiple cellular pathways. A primary mechanism is the inhibition of Heat shock protein 90 (Hsp90) by disrupting its interaction with the co-chaperone p23.[6][7] This disruption leads to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[6]

Gedunin is also known to modulate several key signaling pathways:

  • PI3K/Akt/mTOR Pathway: Gedunin inhibits this critical survival pathway, leading to reduced cell proliferation and induction of apoptosis.[8][9][10]

  • Sonic Hedgehog (Shh) Signaling Pathway: By downregulating key components of the Shh pathway, such as PTCH1, PTCH2, and Gli1, Gedunin can inhibit cancer cell growth and metastasis.[6][10]

  • JAK/STAT Pathway: Gedunin has been shown to reduce the mRNA expression of STAT3, a key transcription factor involved in cell proliferation and survival.[2]

  • Epithelial-Mesenchymal Transition (EMT): Gedunin can inhibit EMT by increasing the expression of epithelial markers (E-cadherin) and decreasing mesenchymal markers (N-Cadherin, Snail, Slug).[6][10]

Gedunin_Pathway cluster_Hsp90 Hsp90 Inhibition cluster_Pathways Signaling Pathway Modulation cluster_Effects Cellular Effects Gedunin Gedunin Hsp90 Hsp90-p23 complex Gedunin->Hsp90 PI3K_Akt PI3K/Akt/mTOR Gedunin->PI3K_Akt Shh Sonic Hedgehog Gedunin->Shh JAK_STAT JAK/STAT Gedunin->JAK_STAT ClientProteins Client Protein Degradation Hsp90->ClientProteins Apoptosis Apoptosis ClientProteins->Apoptosis Proliferation Inhibition of Proliferation ClientProteins->Proliferation PI3K_Akt->Proliferation Metastasis Inhibition of Metastasis Shh->Metastasis JAK_STAT->Proliferation

Caption: Gedunin's multi-target mechanism of action in cancer cells.

Experimental Protocols

This section provides a summary of the methodologies used in the cited research for key experiments.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of this compound and Gedunin are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of This compound or Gedunin A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 values F->G

Caption: General workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Gedunin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: After incubation, MTT solution is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound and Gedunin.

Detailed Steps:

  • Cell Lysis: After treatment with the compounds, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., DR4, DR5, Akt, p-Akt, etc.).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of DNA into smaller fragments. This can be visualized by running extracted DNA on an agarose gel, where a characteristic "ladder" pattern indicates apoptosis.[1]

Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.[1]

Conclusion

Both this compound and Gedunin, limonoids from Azadirachta indica, demonstrate significant anti-cancer properties, albeit through different primary mechanisms. This compound acts as a potent sensitizer to TRAIL-induced apoptosis, making it a promising candidate for combination therapies. Gedunin, on the other hand, exhibits a multi-targeted approach by inhibiting Hsp90 and modulating several key signaling pathways involved in cancer cell survival, proliferation, and metastasis.

The choice between these two compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. For cancers that are resistant to TRAIL-based therapies, this compound could be a valuable adjunct. Gedunin's broad-spectrum activity may be advantageous in cancers driven by the dysregulation of the pathways it targets. Further head-to-head studies in the same cancer models are warranted to provide a more definitive comparison of their therapeutic potential.

References

Unveiling the Neuroprotective Potential of Azadiradione in a Parkinson's Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Azadiradione with other therapeutic alternatives in a Parkinson's disease model. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a limonoid isolated from the seeds of Azadirachta indica (Neem), has demonstrated significant neuroprotective properties in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, positions it as a promising candidate for further investigation in the context of neurodegenerative disorders. This guide will objectively compare the performance of this compound with three other neuroprotective agents that have been investigated in similar preclinical models: Rasagiline, Minocycline, and Creatine.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective effects of this compound, Rasagiline, Minocycline, and Creatine in rodent models of Parkinson's disease. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across different studies.

Table 1: Protection of Dopaminergic Neurons in the Substantia Nigra Pars Compacta (SNpc)

CompoundAnimal ModelDosage% Protection of TH-Positive Neurons (Compared to MPTP Control)Citation
This compound C57BL/6 Mice (MPTP-induced)50 mg/kg~85% increase in TH-positive cell count[1]
Rasagiline C57BL/6 Mice (MPTP-induced)10 mg/kgMarked attenuation of dopaminergic cell loss (approx. 40% loss in MPTP group)[2]
Minocycline C57BL/6 Mice (MPTP-induced)120 mg/kg~77% of control levels (vs. 37% in MPTP group)[3]
Creatine Mice (MPTP-induced)Oral supplementationSignificant protection against loss of tyrosine hydroxylase immunostained neurons[4]

Table 2: Restoration of Striatal Dopamine and Metabolites

CompoundAnimal ModelDosageEffect on Striatal Dopamine Levels (Compared to MPTP Control)Citation
This compound C57BL/6 Mice (MPTP-induced)50 mg/kgData on direct dopamine levels not specified, but significant reduction in α-synuclein levels observed.[1][1]
Rasagiline Common Marmoset (MPTP-induced)10 mg/kgMarkedly attenuated putaminal dopamine depletion (98% depletion in MPTP group).[2][2]
Minocycline C57BL/6 Mice (MPTP-induced)120 mg/kg83% of untreated control levels (vs. 22% in MPTP group).[3][3]
Creatine Mice (MPTP-induced)Oral supplementationSignificant protection against MPTP-induced dopamine depletions.[4][4]

Table 3: Modulation of Oxidative Stress and Inflammation

CompoundAnimal ModelKey Biomarker(s)EffectCitation
This compound C57BL/6 Mice (MPTP-induced)ROS, IL-1β, IL-6, TNF-αSignificant reduction in ROS and pro-inflammatory cytokines.[1][1]
Rasagiline PC12 cells (OGD/R model)ROSReduced production of reactive oxygen species by 15%.[5][5]
Minocycline C57BL/6 Mice (MPTP-induced)iNOS, Caspase 1Marked reductions in expression.[3][3]
Creatine Rat striatal slices (6-OHDA model)ROS, TBARSReduced levels of ROS and thiobarbituric acid reactive substances.[6][6]

Experimental Protocols: A Methodological Insight

A detailed understanding of the experimental design is crucial for interpreting the presented data. The following sections outline the methodologies employed in the key studies cited.

This compound Neuroprotection Study[1]
  • Animal Model: C57BL/6 mice.

  • Induction of Parkinsonism: Intraperitoneal (i.p.) injection of MPTP (20 mg/kg) four times at 2-hour intervals.

  • Drug Administration: this compound (12.5, 25, or 50 mg/kg) was administered orally for 6 days prior to MPTP injection.

  • Key Endpoint Analyses:

    • Immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc).

    • Western blot analysis for α-synuclein, Bax, Bcl-2, and cleaved caspase-3.

    • Measurement of reactive oxygen species (ROS) and malondialdehyde (MDA) levels.

    • ELISA for inflammatory cytokines (IL-1β, IL-6, TNF-α).

Rasagiline Neuroprotection Study[2]
  • Animal Model: Common marmoset (Callithrix jacchus).

  • Induction of Parkinsonism: Subcutaneous (s.c.) injection of MPTP-HCl (2 mg/kg) daily for four days.

  • Drug Administration: Rasagiline (10 mg/kg, s.c.) was administered daily, starting four days prior to MPTP exposure and continuing until the end of the experiment.

  • Key Endpoint Analyses:

    • Behavioral assessment (clinical rating and locomotor activity).

    • Histological analysis of TH-positive cells in the substantia nigra.

    • High-performance liquid chromatography (HPLC) for striatal dopamine and its metabolites.

Minocycline Neuroprotection Study[3]
  • Animal Model: C57BL/6 mice.

  • Induction of Parkinsonism: Four i.p. injections of MPTP-HCl (20 mg/kg) at 2-hour intervals.

  • Drug Administration: Minocycline (60, 90, or 120 mg/kg) was administered daily by oral gavage for 9 days, starting before MPTP administration.

  • Key Endpoint Analyses:

    • Immunohistochemistry for TH-positive neurons in the SNpc.

    • HPLC for striatal dopamine and its metabolites.

    • Analysis of inducible nitric oxide synthase (iNOS) and caspase 1 expression.

Creatine Neuroprotection Study[4]
  • Animal Model: Mice.

  • Induction of Parkinsonism: Systemic administration of MPTP.

  • Drug Administration: Oral supplementation with creatine.

  • Key Endpoint Analyses:

    • Measurement of striatal dopamine depletions.

    • Immunohistochemistry for Nissl and TH-positive neurons in the substantia nigra.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To elucidate the molecular mechanisms underlying the neuroprotective effects of these compounds, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

Azadiradione_Pathway MPTP MPTP MPP MPP+ MPTP->MPP OxidativeStress Oxidative Stress (↑ ROS) MPP->OxidativeStress Inflammation Neuroinflammation (↑ IL-1β, IL-6, TNF-α) MPP->Inflammation Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Caspase-3) OxidativeStress->Apoptosis Inflammation->Apoptosis NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath This compound This compound Antioxidant ↑ Antioxidant Enzymes (SOD1, HO-1) This compound->Antioxidant AntiInflammatory ↓ Pro-inflammatory Cytokines This compound->AntiInflammatory AntiApoptotic ↓ Apoptotic Markers This compound->AntiApoptotic Antioxidant->OxidativeStress AntiInflammatory->Inflammation AntiApoptotic->Apoptosis

Caption: this compound's neuroprotective signaling pathway in the MPTP model.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_post_treatment Post-treatment Phase DrugAdmin Drug Administration (e.g., this compound) MPTP_injection MPTP Injection DrugAdmin->MPTP_injection Behavioral Behavioral Analysis MPTP_injection->Behavioral Biochemical Biochemical Analysis (HPLC, ELISA) MPTP_injection->Biochemical Histological Histological Analysis (Immunohistochemistry) MPTP_injection->Histological

Caption: Generalized experimental workflow for evaluating neuroprotective agents.

Comparator_Pathways Rasagiline Rasagiline Akt_Nrf2 ↑ Akt/Nrf2 Pathway Rasagiline->Akt_Nrf2 Trk ↑ Tyrosine Kinase Receptor Signaling Rasagiline->Trk Neuroprotection_Ras Neuroprotection Akt_Nrf2->Neuroprotection_Ras Trk->Neuroprotection_Ras Minocycline Minocycline Microglia ↓ Microglial Activation Minocycline->Microglia Apoptosis_Min ↓ Apoptosis Minocycline->Apoptosis_Min Neuroprotection_Min Neuroprotection Microglia->Neuroprotection_Min Apoptosis_Min->Neuroprotection_Min Creatine Creatine Bioenergetics ↑ Cellular Bioenergetics (ATP buffering) Creatine->Bioenergetics AMPK ↑ AMPK Signaling Creatine->AMPK Neuroprotection_Cre Neuroprotection Bioenergetics->Neuroprotection_Cre AMPK->Neuroprotection_Cre

Caption: Key neuroprotective signaling pathways of comparator agents.

Conclusion

This compound demonstrates robust neuroprotective effects in a preclinical model of Parkinson's disease, comparable in several key aspects to other well-studied neuroprotective agents like Rasagiline, Minocycline, and Creatine. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis highlights its potential as a multi-target therapeutic agent. While the data presented in this guide are promising, further research is warranted to elucidate the precise molecular targets of this compound and to validate these findings in more advanced preclinical models before considering clinical translation. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate such future investigations and to offer a solid foundation for the comparative evaluation of novel neuroprotective strategies.

References

Azadiradione vs. Nimbolide: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, limonoids from the neem tree (Azadirachta indica) have garnered significant attention. Among these, Azadiradione and Nimbolide stand out for their potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their cytotoxic profiles, supported by experimental data, to aid researchers and drug development professionals in understanding their relative potency and mechanisms of action.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Nimbolide against a range of human cancer cell lines, as reported in various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Cancer Cell LineCell TypeThis compound (or related compounds) IC50 (µM)Nimbolide IC50 (µM)Reference
Direct Comparison Study
N1E-115Mouse Neuroblastoma27 (Epoxythis compound)4 - 10 (avg. 6)[1]
143B.TK-Human Osteosarcoma27 (Epoxythis compound)4 - 10 (avg. 6)[1]
Sf9Insect27 (Epoxythis compound)4 - 10 (avg. 6)[1]
Individual Studies
HL-60Human Promyelocytic Leukemia-2.7 - 3.1 (28-deoxonimbolide)
Du-145Human Prostate Carcinoma-6.86 ± 0.53 (24h), 4.97 ± 0.72 (48h)[2]
PC-3Human Prostate Carcinoma-8.01 ± 0.44 (24h), 5.83 ± 0.33 (48h)[2]
A-549Human Lung Carcinoma-11.16 ± 0.84 (24h), 7.59 ± 0.34 (48h)[2]
MDA-MB-231Human Breast Adenocarcinoma200 µg/ml (ethanolic extract at pH 7.1)-[3]

Based on available direct comparative data, Nimbolide demonstrates significantly higher cytotoxic potency than Epoxythis compound , a closely related this compound-type limonoid[1]. While comprehensive head-to-head studies against a broader range of cell lines are limited, the collective data from individual studies further supports the potent anticancer activity of Nimbolide across various cancer types.

Mechanisms of Action: A Glimpse into the Signaling Pathways

Both this compound and Nimbolide exert their cytotoxic effects by inducing apoptosis, or programmed cell death, through the modulation of key signaling pathways.

This compound has been shown to sensitize cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent that can encounter resistance in some tumors[4][5]. This compound achieves this by upregulating the expression of death receptors DR4 and DR5 on the cancer cell surface. This upregulation is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the ERK and CHOP signaling pathways[4][5].

Azadiradione_Pathway This compound This compound ROS ROS This compound->ROS ERK ERK ROS->ERK CHOP CHOP ERK->CHOP DR4_DR5 DR4/DR5 Upregulation CHOP->DR4_DR5 Apoptosis Apoptosis DR4_DR5->Apoptosis Sensitizes to TRAIL TRAIL TRAIL->Apoptosis

This compound-induced sensitization to TRAIL apoptosis.

Nimbolide , on the other hand, has been extensively studied and is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[6][7]. It can activate caspase-3, -8, and -9, key executioner and initiator caspases in the apoptotic cascade[7]. Nimbolide's action involves the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c.

Nimbolide_Pathway Nimbolide Nimbolide Extrinsic Extrinsic Pathway (Death Receptors) Nimbolide->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) Nimbolide->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Nimbolide-induced apoptosis pathways.

Experimental Protocols: Cytotoxicity Measurement

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.

Principle

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan, which is purple in color. The amount of formazan produced is directly proportional to the number of living cells.

Materials
  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and Nimbolide stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Nimbolide in a complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds (this compound/Nimbolide) Incubate_24h_1->Add_Compounds Incubate_Treatment Incubate (e.g., 24-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Both this compound and Nimbolide exhibit promising cytotoxic properties against cancer cells, albeit through partially distinct signaling pathways. The available data strongly suggests that Nimbolide is a more potent cytotoxic agent than this compound and its derivatives. However, the ability of this compound to sensitize resistant cancer cells to TRAIL-induced apoptosis highlights its potential as a valuable component of combination therapies. Further comprehensive, direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two important neem limonoids.

References

Validating Azadiradione's Molecular Targets: A Comparative Guide to Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, definitively identifying the molecular targets of a compound is a critical step in its development as a therapeutic agent. Azadiradione, a limonoid from the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A growing body of evidence points to Heat Shock Factor 1 (HSF1) as a primary molecular target of this compound. This guide provides a comparative overview of using knockout models to confirm this interaction and explores alternative validation methods, supported by experimental data and detailed protocols.

The Case for HSF1 as a Direct Target of this compound

Recent studies have demonstrated that this compound directly activates HSF1, a master transcriptional regulator of the cellular stress response. This activation leads to the upregulation of heat shock proteins (HSPs), which play a crucial role in protein folding, stability, and degradation. Notably, the activation of HSF1 by this compound appears to be independent of the canonical heat shock response, suggesting a direct interaction between the compound and the transcription factor. While compelling, conclusive validation of HSF1 as a direct and essential target for this compound's therapeutic effects necessitates rigorous experimental approaches, with knockout models being the gold standard.

Confirming Molecular Targets: A Comparison of Methodologies

The definitive confirmation of a molecular target relies on demonstrating that the absence of the target protein abrogates the compound's biological effects. Knockout models, where the gene encoding the target protein is inactivated, are the most direct way to achieve this.

Method Principle Advantages Disadvantages
Constitutive Knockout (in vivo) The target gene is permanently inactivated in all cells of the organism (e.g., mouse).Provides systemic understanding of the target's role; high physiological relevance.Can be lethal if the gene is essential for development; time-consuming and expensive to create.
Conditional Knockout (in vivo) The target gene is inactivated in specific tissues or at a specific time.Allows for the study of essential genes; provides tissue-specific insights.Requires complex breeding schemes; potential for incomplete knockout.
Knockout Cell Lines (in vitro) The target gene is inactivated in a specific cell line using techniques like CRISPR/Cas9.Rapid and cost-effective to generate; allows for high-throughput screening.May not fully recapitulate the in vivo environment; potential for off-target effects.
RNA Interference (shRNA/siRNA) The expression of the target gene is temporarily silenced.Relatively quick and inexpensive; allows for dose-dependent knockdown.Incomplete silencing can occur; potential for off-target effects; transient effect.
Direct Binding Assays Measures the physical interaction between the compound and the purified target protein.Provides direct evidence of binding; can determine binding affinity.Does not confirm functional effect in a cellular context; requires purified protein.

Experimental Protocols for Target Validation

Generation of an HSF1 Knockout Cell Line using CRISPR/Cas9

This protocol outlines the general steps for creating an HSF1 knockout cell line to validate it as a target for this compound.

1. gRNA Design and Vector Construction:

  • Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the HSF1 gene using online design tools.

  • Clone the annealed sgRNA oligonucleotides into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

2. Transfection and Selection:

  • Transfect the Cas9-sgRNA plasmid into the target cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.

  • Select for transfected cells by adding puromycin to the culture medium.

3. Single-Cell Cloning and Expansion:

  • Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand individual clones in separate wells.

4. Genotyping and Validation:

  • Extract genomic DNA from each clone.

  • Perform PCR to amplify the targeted region of the HSF1 gene.

  • Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Confirm the absence of HSF1 protein expression in knockout clones by Western blotting.

5. Functional Assay with this compound:

  • Treat both wild-type and HSF1 knockout cells with varying concentrations of this compound.

  • Assess a relevant biological endpoint, such as the induction of a downstream target gene of HSF1 (e.g., HSP70) by RT-qPCR or the protective effect of this compound against a cellular stressor.

  • A loss of this compound's effect in the HSF1 knockout cells would confirm HSF1 as a critical target.

Fluorescence Polarization Assay for Direct HSF1-Azadiradione Binding

This biochemical assay can provide evidence of a direct interaction between this compound and HSF1.

1. Reagents and Equipment:

  • Purified recombinant human HSF1 protein.

  • A fluorescently labeled ligand that binds to HSF1 (a known fluorescent binder or a fluorescently tagged this compound analog).

  • A plate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

  • In a microplate, add a fixed concentration of the fluorescently labeled HSF1 ligand.

  • Add increasing concentrations of unlabeled this compound to compete with the fluorescent ligand for binding to HSF1.

  • Add a fixed concentration of purified HSF1 to each well.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization in each well.

3. Data Analysis:

  • A decrease in fluorescence polarization with increasing concentrations of this compound indicates that it is competing with the fluorescent ligand for binding to HSF1, thus demonstrating a direct interaction.

  • The data can be used to calculate the binding affinity (Ki) of this compound for HSF1.

Visualizing the Pathways and Workflows

HSF1_Signaling_Pathway cluster_stress Cellular Stress cluster_this compound This compound cluster_hsf1_activation HSF1 Activation cluster_downstream Downstream Effects Proteotoxic Stress Proteotoxic Stress HSF1 (monomer) HSF1 (monomer) Proteotoxic Stress->HSF1 (monomer) releases from HSP90 Oxidative Stress Oxidative Stress Oxidative Stress->HSF1 (monomer) Heat Shock Heat Shock Heat Shock->HSF1 (monomer) This compound This compound This compound->HSF1 (monomer) Direct Interaction HSF1 (trimer) HSF1 (trimer) HSF1 (monomer)->HSF1 (trimer) Trimerization HSE HSE HSF1 (trimer)->HSE Binds to Heat Shock Element HSPs HSPs HSE->HSPs Transcription Protein Folding Protein Folding HSPs->Protein Folding Anti-apoptosis Anti-apoptosis HSPs->Anti-apoptosis Cell Survival Cell Survival Protein Folding->Cell Survival

Caption: this compound's proposed mechanism of action via direct HSF1 activation.

Knockout_Workflow cluster_design 1. Design & Construction cluster_transfection 2. Cell Culture & Transfection cluster_isolation 3. Clonal Isolation cluster_validation 4. Validation cluster_functional 5. Functional Assay Design sgRNAs for HSF1 Design sgRNAs for HSF1 Clone into Cas9 vector Clone into Cas9 vector Design sgRNAs for HSF1->Clone into Cas9 vector Transfect target cells Transfect target cells Clone into Cas9 vector->Transfect target cells Select with Puromycin Select with Puromycin Transfect target cells->Select with Puromycin Single-cell cloning Single-cell cloning Select with Puromycin->Single-cell cloning Expand clones Expand clones Single-cell cloning->Expand clones Genomic DNA extraction Genomic DNA extraction Expand clones->Genomic DNA extraction PCR & Sequencing PCR & Sequencing Genomic DNA extraction->PCR & Sequencing Western Blot for HSF1 Western Blot for HSF1 PCR & Sequencing->Western Blot for HSF1 Treat WT and KO cells\nwith this compound Treat WT and KO cells with this compound Western Blot for HSF1->Treat WT and KO cells\nwith this compound Measure biological effect Measure biological effect Treat WT and KO cells\nwith this compound->Measure biological effect

Caption: Experimental workflow for HSF1 knockout cell line generation and validation.

Conclusion

While substantial evidence positions HSF1 as a key molecular target of this compound, definitive confirmation through knockout models is a crucial next step for its therapeutic development. This guide provides a framework for researchers to design and execute such validation studies. The use of HSF1 knockout cell lines offers a rapid and efficient method to test the necessity of HSF1 for this compound's activity. In parallel, direct binding assays can provide complementary evidence of a physical interaction. By employing these rigorous experimental approaches, the scientific community can solidify the molecular understanding of this compound's mechanism of action, paving the way for its potential clinical applications.

Replicating published findings on Azadiradione's anti-malarial activity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported anti-malarial activity of Azadiradione, a limonoid isolated from the neem tree (Azadirachta indica), with established anti-malarial agents. It is designed to assist researchers in replicating and building upon published findings by providing a consolidated overview of experimental data and detailed methodologies.

Comparative Analysis of In Vitro Anti-Malarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other neem-derived extracts against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite. For comparative purposes, data for the conventional anti-malarial drug Chloroquine is also included. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the duration of drug exposure (48h vs. 96h).

Compound/ExtractP. falciparum Strain(s)Incubation PeriodIC50Citation
This compound Dd2, 7G8, GCO348h3.5, 15.7, 18.1 µM[1]
Dd2, 7G8, GCO396h103, 190, 77 nM[1]
Azadirachta indica Aqueous Extract Field IsolateNot Specified2.0 µg/mL[2]
Chloroquine-sensitiveNot Specified<5 µg/ml[3]
Azadirachta indica Methanolic Extract Field IsolateNot Specified16.9 µg/mL[2]
Azadirachta indica Leaf Fractions (IRDN-A) ITG2F6 (CQ-sensitive)48-72h10⁻⁵ µg/mL[4]
W2 (CQ-resistant)48-72h10⁻⁵ µg/mL[4]
Azadirachta indica Leaf Fractions (IRDN-B) ITG2F6 (CQ-sensitive)48-72h10⁻³ µg/mL[4]
Chloroquine ITG2F6 (CQ-sensitive)48-72h10⁻² µg/mL[4]
W2 (CQ-resistant)48-72h10.0 µg/mL[4]

Key Observations:

  • The potency of this compound against P. falciparum shows a remarkable increase with a longer incubation period, with IC50 values decreasing from the micromolar to the nanomolar range when exposure is extended from 48 to 96 hours.[1]

  • Crude extracts of Azadirachta indica have demonstrated significant anti-plasmodial activity.[2][3]

  • Fractions derived from neem leaf extracts have shown activity superior to Chloroquine, particularly against a Chloroquine-resistant strain.[4]

Experimental Protocols

The following methodologies are based on protocols described in the cited literature for in vitro anti-malarial activity assays.

Parasite Culture
  • Parasite Strains: P. falciparum strains (e.g., Chloroquine-sensitive 3D7 and Chloroquine-resistant Dd2) are maintained in continuous culture.

  • Culture Medium: RPMI 1640 medium is commonly used, supplemented with human serum (e.g., 10% O+), 25 mM HEPES, and 25 mM NaHCO3.

  • Incubation Conditions: Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures are often synchronized at the ring stage using methods like sorbitol treatment to ensure a homogenous population for assays.

In Vitro Anti-Malarial Assay (Schizont Maturation Inhibition)

This assay is widely used to determine the IC50 of a compound.

  • Preparation of Drug Plates: The test compounds (e.g., this compound) are serially diluted in the culture medium and plated in 96-well microtiter plates.

  • Parasite Inoculation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2.5%).

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, under the standard culture conditions.

  • Assessment of Parasite Growth:

    • Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted. The percentage of inhibition is calculated relative to a drug-free control.

    • Fluorometric/Colorimetric Assays: Alternatively, parasite growth can be quantified using DNA-intercalating dyes (e.g., SYBR Green I) or by measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).

  • Data Analysis: The IC50 value, the concentration at which 50% of parasite growth is inhibited, is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Biological Pathways

General Workflow for In Vitro Anti-Malarial Drug Screening

The following diagram illustrates the typical steps involved in screening compounds for anti-malarial activity in a laboratory setting.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis A Prepare Drug Dilutions in 96-well Plates C Add Parasite Culture to Wells A->C B Culture & Synchronize P. falciparum (Ring Stage) B->C D Incubate for 48-96 hours (37°C, Gas Mixture) C->D E Quantify Parasite Growth (Microscopy, SYBR Green, etc.) D->E F Calculate Percent Inhibition E->F G Determine IC50 Values F->G

Caption: Workflow of an in vitro anti-malarial drug screening assay.

Hypothesized Mode of Action

While the precise molecular target of this compound in Plasmodium falciparum is not yet fully elucidated, studies on neem extracts suggest a mode of action distinct from that of Chloroquine and Pyrimethamine.[5] The significant increase in potency observed with longer incubation times suggests that this compound may act on a metabolic process that becomes more critical in the later stages of the parasite's asexual life cycle or that it has a "delayed death" effect, a phenomenon seen with drugs targeting the apicoplast. The following diagram illustrates the asexual life cycle of P. falciparum and highlights the trophozoite/schizont stages as the likely primary targets of neem extracts.

G cluster_target Suspected Target Stages for Neem Extracts Ring Ring Stage Trophozoite Trophozoite Ring->Trophozoite Growth Schizont Schizont Trophozoite->Schizont Maturation Merozoites Merozoites (Released) Schizont->Merozoites Rupture Invasion Re-invasion of Erythrocytes Merozoites->Invasion Invasion->Ring

Caption: Asexual life cycle of P. falciparum and likely target stages of this compound.

This guide provides a foundational overview for researchers interested in the anti-malarial properties of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its potential as a lead compound for the development of new anti-malarial drugs.

References

Benchmarking Azadiradione's performance against commercial antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant performance of azadiradione, a prominent bioactive compound isolated from the neem tree (Azadirachta indica), against widely used commercial antioxidants. While direct comparative studies on purified this compound are limited, this document synthesizes available data on neem extracts rich in this compound and benchmarks them against established antioxidants such as Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Butylated Hydroxytoluene (BHT).

Executive Summary

This compound, a tetranortriterpenoid, has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals and modulate cellular antioxidant pathways.[1][2][3][4][5] Research suggests that its mechanism of action may involve mimicking superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme.[1][4] This guide presents quantitative data from various studies to facilitate a comparative analysis, outlines detailed experimental protocols for key antioxidant assays, and provides visual representations of relevant signaling pathways and workflows.

Data Presentation: Comparative Antioxidant Activity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for this compound-containing neem extracts and commercial antioxidants from various in vitro antioxidant assays. It is crucial to note that the IC₅₀ values for this compound are derived from studies on Azadirachta indica extracts, and therefore represent the activity of a mixture of compounds, with this compound being a principal component. The antioxidant activity of purified this compound may differ. The data for commercial antioxidants are sourced from various studies and are presented to provide a general benchmark. Direct comparison is ideally performed within the same study under identical conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC₅₀)

AntioxidantIC₅₀ (µg/mL)Source(s)
Azadirachta indica Root Extract (Ethanolic)13.81 ± 0.06[6]
Azadirachta indica Bark Extract23.27[7]
Azadirachta indica Leaf Extract55.07[7]
Vitamin C (Ascorbic Acid)2.26 - 8.4[8][9]
Vitamin E (α-Tocopherol)~42.86[10]
BHT (Butylated Hydroxytoluene)171.7 ± 8.2[6]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC₅₀)

AntioxidantIC₅₀ (µg/mL)Source(s)
Azadirachta indica Ethyl Acetate Fraction3.95 ± 0.08[11]
Vitamin C (Ascorbic Acid)3.22 ± 0.04[11]
Trolox (Vitamin E analog)3.87 ± 0.15[11]
BHT (Butylated Hydroxytoluene)4.44[12]

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for researchers aiming to replicate or extend the comparative analysis.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Test compounds (this compound, commercial antioxidants)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay:

    • Add 100 µL of various concentrations of the test sample to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the test sample at each concentration and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds.

  • Assay:

    • Add 20 µL of the test sample to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

    • Prepare a series of Trolox standards.

  • Assay:

    • Add 25 µL of the test sample, standard, or blank (phosphate buffer) to the wells of the black microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC) of the sample compared to the blank. The results are typically expressed as Trolox equivalents (TE).

Mandatory Visualization

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Many antioxidants, including compounds found in neem, exert their protective effects by activating the Keap1-Nrf2 signaling pathway.[2] This pathway is a master regulator of the cellular antioxidant response.[7][11][13][14][15][16][17][18][19][20] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_inactive Nrf2 (inactive) Nrf2_Keap1->Nrf2_inactive Degradation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_active Nrf2 (active) Nrf2_Keap1->Nrf2_active Translocation Proteasome Proteasome Nrf2_inactive->Proteasome Keap1->Nrf2_Keap1 Keap1->Nrf2_Keap1 Dissociation Ub Ubiquitin Ub->Nrf2_inactive Ubiquitination This compound This compound This compound->Keap1 Inactivation ROS Oxidative Stress (ROS) ROS->Keap1 Modification ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow: Benchmarking Antioxidant Performance

The logical workflow for a comparative study of antioxidant performance involves a series of well-defined steps, from sample preparation to data analysis and interpretation.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Antioxidant Assays cluster_analysis 3. Data Analysis cluster_output 4. Output Sample_Prep Sample Preparation (this compound & Commercial Antioxidants) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS ORAC ORAC Assay Sample_Prep->ORAC Reagent_Prep Reagent Preparation (DPPH, ABTS, ORAC reagents) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->ORAC Data_Collection Data Collection (Absorbance/Fluorescence Readings) DPPH->Data_Collection ABTS->Data_Collection ORAC->Data_Collection IC50_Calc IC50 / TEAC Calculation Data_Collection->IC50_Calc Stat_Analysis Statistical Analysis IC50_Calc->Stat_Analysis Table_Gen Comparative Data Tables Stat_Analysis->Table_Gen Report_Gen Comprehensive Report Generation Table_Gen->Report_Gen Pathway_Vis Signaling Pathway Visualization Pathway_Vis->Report_Gen

Caption: Workflow for benchmarking antioxidant performance.

Conclusion

References

Unveiling the Therapeutic Promise of Azadiradione: An In Vitro and In Vivo Bioactivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the correlated bioactivity of Azadiradione, a promising natural compound derived from the neem tree (Azadirachta indica). This report details its performance against other natural alternatives, supported by experimental data, protocols, and pathway visualizations.

This compound, a tetranortriterpenoid found in neem, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides an objective comparison of its bioactivity in both laboratory (in vitro) and living organism (in vivo) settings, offering valuable insights into its therapeutic potential. We further contextualize its performance by comparing it with other well-studied neem-derived limonoids, namely Nimbolide and Gedunin.

Quantitative Bioactivity Data: A Comparative Analysis

The following tables summarize the quantitative data from various studies, providing a clear comparison of the cytotoxic and anti-inflammatory effects of this compound and its alternatives.

Table 1: In Vitro Cytotoxicity of this compound and Alternatives Against Cancer Cell Lines
CompoundCancer Cell LineAssayIC50 ValueCitation
This compound Human Colon Cancer (HCT-116)MTT Assay~10 µM[1]
Human Lung Adenocarcinoma (H1299)MTT Assay>10 µM[1]
Nimbolide Human Colon Cancer (HT-29)MTT Assay1-2.5 µM[2]
Human Leukemia (U937)Flow Cytometry1-2.5 µM[2]
Waldenström's MacroglobulinemiaMTT Assay0.2 µM[3]
Glioblastoma MultiformeMTT Assay3 µM[3]
Gedunin Human Embryonal Carcinoma (NTERA-2)SRB Assay14.59 µg/mL (24h), 8.49 µg/mL (48h), 6.55 µg/mL (72h)[4][5]
Ovarian Cancer (SKOV3, OVCAR4, OVCAR8)Proliferation Assay>80% inhibition[6]
Table 2: In Vivo Anti-inflammatory and Antitumor Activity of this compound and Alternatives

| Compound | Animal Model | Bioactivity | Dosage | Effect | Citation | |---|---|---|---|---| | This compound | Rat | Anti-inflammatory (Carrageenan-induced paw edema) | 50 and 100 mg/kg | Significant edema inhibition |[7][8] | | | Mouse | Neuroprotection (MPTP-induced Parkinson's disease model) | 12.5, 25, 50 mg/kg | Reduced loss of TH-positive neurons, decreased α-synuclein levels |[9] | | Nimbolide | Hamster | Chemoprevention (DMBA-induced oral carcinogenesis) | 100 µg/kg for 14 weeks | Reduced tumor incidence |[10] | | Azaflavanone Derivative (Synthetic) | Mouse | Anticancer (Prostate cancer xenograft) | 5 mg/kg | 60% reduction in tumor burden |[11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.[14][15][16]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling).[8][17] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or ibuprofen.[17][18]

  • Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[15][18]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflow for its bioactivity assessment.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell Lines Cell Lines Compound Treatment Compound Treatment Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Efficacy Evaluation Efficacy Evaluation IC50 Determination->Efficacy Evaluation Correlation Analysis Animal Models Animal Models Compound Administration Compound Administration Animal Models->Compound Administration Bioactivity Assay e.g., Paw Edema Compound Administration->Bioactivity Assay Bioactivity Assay->Efficacy Evaluation

Figure 1. General experimental workflow for in vitro and in vivo bioactivity correlation.

sod_mimic_pathway This compound as a Superoxide Dismutase (SOD) Mimic This compound This compound Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) This compound->Hydrogen Peroxide (H2O2) Scavenges Molecular Oxygen (O2) Molecular Oxygen (O2) This compound->Molecular Oxygen (O2) Scavenges Superoxide Radical (O2-) Superoxide Radical (O2-) Superoxide Radical (O2-)->Hydrogen Peroxide (H2O2) Superoxide Radical (O2-)->Molecular Oxygen (O2) Regenerated this compound Regenerated this compound Hydrogen Peroxide (H2O2)->Regenerated this compound Regeneration Cycle Molecular Oxygen (O2)->Regenerated this compound

Figure 2. Proposed mechanism of this compound acting as a superoxide dismutase (SOD) mimic.[19]

trail_sensitization_pathway This compound-Induced TRAIL Sensitization in Cancer Cells cluster_p53 p53-Independent Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces ERK ERK Activation ROS->ERK CHOP CHOP Upregulation ERK->CHOP DR4/DR5 Death Receptors (DR4/DR5) Upregulation CHOP->DR4/DR5 Apoptosis Apoptosis DR4/DR5->Apoptosis Sensitizes to TRAIL TRAIL TRAIL->Apoptosis

Figure 3. p53-independent pathway of TRAIL-induced apoptosis sensitization by this compound.[1]

Discussion and Correlation of Findings

The presented data indicate that this compound possesses notable bioactivities, although its in vitro cytotoxic potency appears to be less than that of Nimbolide in the tested cancer cell lines. For instance, Nimbolide exhibits IC50 values in the low micromolar range against various cancer cells, while this compound's effectiveness is observed at approximately 10 µM in HCT-116 cells.[1][2] Gedunin also demonstrates time-dependent cytotoxicity, with its IC50 value decreasing with longer exposure times.[4][5]

A direct quantitative in vitro-in vivo correlation (IVIVC) for this compound's bioactivity has not been formally established in the reviewed literature. However, a qualitative correlation is evident. The in vitro findings of this compound's ability to induce apoptosis and modulate cellular pathways are consistent with its in vivo efficacy in reducing tumor growth and inflammation. For example, the in vitro upregulation of death receptors by this compound provides a mechanistic basis for its potential anticancer effects observed in vivo.[1] Similarly, its demonstrated antioxidant properties, such as mimicking superoxide dismutase, likely contribute to its neuroprotective and anti-inflammatory effects in animal models by mitigating oxidative stress.[9][19]

The modulation of key signaling pathways is central to this compound's bioactivity. Its ability to sensitize cancer cells to TRAIL-induced apoptosis through a p53-independent mechanism involving ROS, ERK, and CHOP is a significant finding, suggesting its potential utility in cancers with mutated or non-functional p53.[1] While the direct interaction of this compound with the NF-κB pathway requires further investigation, many neem limonoids are known to inhibit this pro-inflammatory and pro-survival pathway, which is often constitutively active in cancer cells.[20][21]

Conclusion

This compound demonstrates a promising, albeit less potent in some cases, bioactivity profile compared to other neem limonoids like Nimbolide and Gedunin. Its multifaceted mechanism of action, including antioxidant effects and the modulation of apoptosis pathways independent of p53 status, makes it a compelling candidate for further preclinical and clinical investigation. While a quantitative IVIVC is yet to be established, the qualitative correlation between its in vitro and in vivo effects underscores its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to bridge the gap between in vitro observations and in vivo outcomes, paving the way for the development of this compound-based therapeutics.

References

Comparative Transcriptomics of Azadiradione Treatment: A Guide to Experimental Design and Potential Insights

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Azadiradione

This compound is a tetranortriterpenoid, a type of limonoid, isolated from the seeds of the neem tree (Azadirachta indica).[1][2] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological properties. Research has highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent.[3][4] Studies have shown that this compound and related limonoids can modulate various signaling pathways critical to cell survival, proliferation, and apoptosis, making it a compelling candidate for further investigation in drug development.[1][5]

The molecular mechanisms underlying this compound's effects are multifaceted. It has been shown to reduce oxidative stress and suppress the expression of pro-inflammatory cytokines.[3] In the context of cancer, this compound and other neem limonoids have been observed to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines.[1][6] Understanding the global transcriptomic changes induced by this compound is a critical next step to comprehensively map its mechanism of action and identify potential biomarkers of response.

Key Signaling Pathways Modulated by this compound

While a full transcriptomic profile is yet to be published, existing research points to several key signaling pathways affected by this compound and its analogs. A comparative transcriptomics study would likely reveal significant alterations in genes associated with these pathways.

  • Apoptosis Pathway: this compound has been shown to modulate the apoptotic pathway.[3] It can influence the expression of key regulatory proteins such as the Bcl-2 family (including the pro-apoptotic Bax) and caspases, which are the executioners of apoptosis.[3][6] One related compound, Azadirone, sensitizes cancer cells to TRAIL-induced apoptosis by upregulating death receptors through a mechanism involving reactive oxygen species (ROS) and the ERK signaling pathway.[7][8]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer.[9][10] Inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for anticancer compounds.[11][12] While direct evidence for this compound is emerging, other neem limonoids have been shown to interfere with this pathway, suggesting this compound may have similar effects.

  • NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cell survival.[13][14] Its inhibition is a key mechanism for anti-inflammatory and some anticancer drugs. This compound has been observed to reduce the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are downstream targets of NF-κB signaling.[3]

Hypothetical Experimental Protocol: RNA-Seq Analysis

This section outlines a detailed methodology for a comparative transcriptomic analysis of a human cancer cell line treated with this compound.

1. Cell Culture and Treatment:

  • Cell Line: Human prostate cancer (PC-3) cells will be used. These cells have been previously shown to be susceptible to neem extracts.[2]

  • Culture Conditions: Cells will be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells will be seeded in 6-well plates and allowed to attach for 24 hours. Subsequently, the media will be replaced with fresh media containing either this compound (at a pre-determined IC50 concentration, e.g., 50 µM) or a vehicle control (e.g., 0.1% DMSO). Three biological replicates will be prepared for each condition. Cells will be incubated for 24 hours.

2. RNA Extraction and Quality Control:

  • Total RNA will be extracted from the cells using a column-based RNA isolation kit according to the manufacturer's instructions.

  • The quantity and purity of the extracted RNA will be assessed using a NanoDrop spectrophotometer.

  • The integrity of the RNA will be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8.0) is used for library preparation.

3. Library Preparation and Sequencing:

  • mRNA will be enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries will be prepared using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[15]

  • The quality and concentration of the final libraries will be assessed before sequencing.

  • Libraries will be sequenced on an Illumina NovaSeq platform to generate paired-end reads of 150 bp, aiming for a sequencing depth of at least 20 million reads per sample.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads will be assessed for quality using FastQC, and adapters and low-quality bases will be trimmed.

  • Alignment: The processed reads will be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Differential Gene Expression: Gene expression levels will be quantified, and differentially expressed genes (DEGs) between the this compound-treated and vehicle control groups will be identified using DESeq2 or edgeR. Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 will be considered significant.

  • Pathway and Functional Enrichment Analysis: The list of DEGs will be used as input for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify biological processes and signaling pathways significantly affected by this compound treatment.

Data Presentation

The quantitative data generated from the proposed RNA-Seq experiment would be summarized in structured tables for clear interpretation and comparison.

Table 1: Hypothetical Top 10 Differentially Expressed Genes in PC-3 Cells Treated with this compound.

Gene SymbolGene Namelog2(Fold Change)p-valueAdjusted p-value
BAXBCL2 Associated X, Apoptosis Regulator2.151.2e-83.5e-7
DDIT3DNA Damage Inducible Transcript 31.984.5e-89.1e-7
CASP3Caspase 31.851.1e-72.0e-6
CDKN1ACyclin Dependent Kinase Inhibitor 1A1.762.3e-73.8e-6
IL6Interleukin 6-2.548.9e-92.1e-7
BCL2BCL2 Apoptosis Regulator-1.925.6e-81.2e-6
CCND1Cyclin D1-1.887.2e-81.5e-6
NFKB1Nuclear Factor Kappa B Subunit 1-1.653.4e-75.1e-6
AKT1AKT Serine/Threonine Kinase 1-1.526.8e-78.9e-6
VEGFAVascular Endothelial Growth Factor A-2.209.1e-92.3e-7

Table 2: Hypothetical Enriched KEGG Pathways Based on Differentially Expressed Genes.

KEGG Pathway IDPathway Descriptionp-valueGenes
hsa04210Apoptosis1.3e-6BAX, CASP3, BCL2, FAS, FADD
hsa04110Cell Cycle2.5e-5CDKN1A, CCND1, CDK4, PCNA
hsa04151PI3K-Akt signaling pathway8.1e-5AKT1, PIK3R1, PTEN, MTOR, GSK3B
hsa04064NF-kappa B signaling pathway1.2e-4NFKB1, RELA, IKBKB, TNF, IL6
hsa04010MAPK signaling pathway3.4e-4MAP3K5, JUND, FOS, DUSP1

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing cluster_3 Bioinformatic Analysis PC3_Culture PC-3 Cell Culture Seeding Seeding in 6-well Plates PC3_Culture->Seeding Treatment Treatment (this compound vs. Vehicle) Seeding->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Lib_Prep mRNA Library Preparation QC1->Lib_Prep Sequencing Illumina Sequencing Lib_Prep->Sequencing Data_QC Read Quality Control Sequencing->Data_QC Alignment Alignment to Genome Data_QC->Alignment DEG_Analysis Differential Expression Analysis (DEG) Alignment->DEG_Analysis Pathway_Analysis Pathway Enrichment DEG_Analysis->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis of this compound-treated cells.

PI3K/Akt Signaling Pathway Modulation

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Aza This compound Aza->Akt Inhibits?

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Azadiradione, a tetracyclic triterpenoid found in the neem tree (Azadirachta indica), is noted for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3] However, its disposal requires strict adherence to safety protocols due to its potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety practices.

Key Safety and Hazard Information

According to safety data sheets (SDS), this compound is classified as a substance that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Hazard Statements:

  • H317: May cause an allergic skin reaction.[4]

  • H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P273: Avoid release to the environment.[4]

  • P280: Wear protective gloves.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5][4]

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 26241-51-0[1]
Molecular Formula C28H34O5[1]
Molar Mass 450.575 g·mol−1[1]
Density 1.2 ± 0.1 g/cm³[1]
Storage Temperature Below -18 °C[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste must be conducted in accordance with national and local regulations. Under no circumstances should hazardous wastes be discharged into the environment.[6]

1. Waste Collection and Storage:

  • Collect Waste: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, pipette tips), and spill cleanup debris, in a designated and properly labeled hazardous waste container.[6][7][8]

  • Container Requirements: Use a sturdy, leak-proof container that is compatible with the chemical.[8] The container must be kept securely closed except when adding waste.[8][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Skin Sensitizer, Environmental Hazard).[9]

  • Segregation: Store the this compound waste container segregated from incompatible materials.[8][9]

2. Spill Management:

  • In the event of a spill, restrict access to the area.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4][10]

  • For solid spills, use a dry clean-up procedure to avoid generating dust.[10] Gently sweep or vacuum the material.

  • Collect the spilled material and any contaminated absorbents into a labeled container for hazardous waste disposal.[10]

  • Increase ventilation in the area if it is safe to do so.[10]

3. Disposal of Empty Containers:

  • Thoroughly empty the container of all contents.[8]

  • Triple rinse the empty container with a suitable solvent. Collect all rinsate as chemical waste.[6][8]

  • After rinsing, the label on the container must be obliterated or removed.[6][8]

  • Dispose of the rinsed and dried container as regular laboratory glass or plastic waste, or as directed by your institution's waste management guidelines.[8][11]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to arrange for the pickup and disposal of the hazardous waste container.[7][8]

  • Provide them with all necessary information about the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Azadiradione_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Spill & Container Management cluster_2 Final Disposal Generate Generate this compound Waste Collect Collect in Labeled, Compatible Container Generate->Collect Solid & Liquid Waste Store Store in Designated Satellite Accumulation Area Collect->Store Segregate from Incompatibles ContactEHS Contact EHS for Pickup Store->ContactEHS Spill Spill Occurs Cleanup Contain & Clean Up Spill Spill->Cleanup CollectSpill Collect Spill Debris as Hazardous Waste Cleanup->CollectSpill CollectSpill->ContactEHS EmptyContainer Empty Container Rinse Triple Rinse Container EmptyContainer->Rinse CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate DefaceContainer Deface Empty Container Label Rinse->DefaceContainer CollectRinsate->ContactEHS Dispose Dispose via Approved Waste Facility ContactEHS->Dispose DisposeContainer Dispose of Clean Container DefaceContainer->DisposeContainer

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.